Product packaging for Hedragonic acid(Cat. No.:CAS No. 466-02-4)

Hedragonic acid

Cat. No.: B600435
CAS No.: 466-02-4
M. Wt: 486.84
Attention: For research use only. Not for human or veterinary use.
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Description

Hedragonic Acid is a high-purity, synthetic chemical reagent designed for investigative applications. It is provided for Research Use Only (RUO) and is strictly intended for in vitro laboratory analysis. It is not approved for human, veterinary, or household use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical method development. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies, aiding in the exploration of novel biochemical pathways. Please consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability. For specific applications and handling protocols, refer to the safety data sheet and relevant scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H54OS B600435 Hedragonic acid CAS No. 466-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-18-19-9-12-28(6)23(26(19,4)11-10-22(18)30)8-7-20-21-17-25(2,3)13-15-29(21,24(31)32)16-14-27(20,28)5/h7,18-19,21,23H,8-17H2,1-6H3,(H,31,32)/t18-,19-,21-,23+,26-,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBFNWRNJYBPQP-QUHUENHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@]2(CCC1=O)C)CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293114
Record name 3-Oxo-24-norolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-02-4
Record name 3-Oxo-24-norolean-12-en-28-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-24-norolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of Hedragonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedragonic acid, an oleane-type triterpenoid, has emerged as a molecule of interest due to its selective agonistic activity on the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions and downstream signaling effects. Due to the limited public availability of extensive research on this compound, this guide also incorporates detailed mechanistic insights from the closely related and well-studied compound, Hederagenin, to provide a broader context for its potential biological activities. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the involved signaling pathways.

Core Mechanism of Action: Farnesoid X Receptor (FXR) Agonism

This compound has been identified as a ligand and agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. FXR plays a crucial role in maintaining metabolic homeostasis.

The primary mechanism of action of this compound involves its binding to and activation of FXR. This interaction initiates a cascade of transcriptional events that regulate the expression of genes involved in:

  • Bile Acid Homeostasis: FXR activation represses the synthesis of bile acids from cholesterol by inhibiting the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway.

  • Lipid Metabolism: FXR influences triglyceride and lipoprotein metabolism.

  • Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity.

A notable characteristic of this compound is its unique binding mode to FXR, occupying a novel binding pocket distinct from that of classic FXR ligands. This unique interaction may contribute to its specific pharmacological profile. This discovery highlights the potential for developing selective FXR modulators with improved therapeutic properties.

Quantitative Data: FXR Activation

Anti-Inflammatory and Hepatoprotective Effects

In addition to its role as an FXR agonist, this compound has demonstrated liver-protective and anti-inflammatory activities. These effects are likely intertwined with its FXR agonism, as FXR activation is known to have anti-inflammatory properties in the liver.

The anti-inflammatory mechanism of this compound may involve the modulation of key inflammatory signaling pathways. Due to the limited specific data on this compound, the well-documented anti-inflammatory actions of the structurally similar triterpenoid, Hederagenin, provide valuable insights. Hederagenin has been shown to inhibit the pro-inflammatory NF-κB and PI3K/Akt signaling pathways.

Quantitative Data: Hederagenin Anti-Cancer Activity (for context)

The following table summarizes the 50% inhibitory concentration (IC50) values for Hederagenin against various human cancer cell lines, demonstrating its potent cytotoxic effects. This data is provided to illustrate the biological activity of a closely related compound.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer17.42[1]
A549Lung Cancer26.23[1]
BT20Breast Cancer11.8[1]
LoVoColon Cancer1.39 (24h), 1.17 (48h)[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on its known FXR agonism and the established mechanisms of the related compound, Hederagenin.

FXR_Signaling_Pathway FXR Signaling Pathway Hedragonic_Acid This compound FXR FXR Hedragonic_Acid->FXR Binds & Activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (DNA) FXR_RXR_Complex->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Bile_Acid_Synthesis ↓ Bile Acid Synthesis (↓ CYP7A1) Target_Genes->Bile_Acid_Synthesis Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis Target_Genes->Glucose_Homeostasis Anti_Inflammatory Anti-inflammatory Effects Target_Genes->Anti_Inflammatory

This compound's FXR Signaling Pathway.

NFkB_Signaling_Pathway Inhibition of NF-κB Pathway by Hederagenin cluster_0 Hederagenin Hederagenin IKK IKK Complex Hederagenin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to NFkB_IkB->NFkB Nucleus Nucleus DNA DNA NFkB_active->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Activates

Inhibitory Effect of Hederagenin on the NF-κB Pathway.

PI3K_Akt_Signaling_Pathway Inhibition of PI3K/Akt Pathway by Hederagenin Hederagenin Hederagenin PI3K PI3K Hederagenin->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Cell_Survival ↓ Cell Survival Downstream->Cell_Survival Proliferation ↓ Proliferation Downstream->Proliferation

Inhibitory Effect of Hederagenin on the PI3K/Akt Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound and related compounds.

FXR Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the Farnesoid X Receptor.

  • Cell Line: HEK293T cells (or other suitable host cells).

  • Plasmids:

    • An FXR expression vector (e.g., pCMX-hFXR).

    • A reporter plasmid containing a luciferase gene under the control of an FXR-responsive element (e.g., pGL4.74[hRluc/TK]).

    • A control plasmid for normalization (e.g., a Renilla luciferase vector).

  • Protocol:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Transfection: Co-transfect the cells with the FXR expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a control compound (e.g., CDCA). Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for another 24 hours.

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable curve-fitting software.

Western Blot Analysis for NF-κB and PI3K/Akt Pathway Activation

This method is used to detect the phosphorylation status and total protein levels of key components of the NF-κB and PI3K/Akt signaling pathways.

  • Cell Line: A suitable cell line for inflammation studies (e.g., RAW 264.7 macrophages) or cancer studies (e.g., A549 lung cancer cells).

  • Reagents and Antibodies:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against: phospho-p65 (Ser536), total p65, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Protocol:

    • Cell Treatment: Plate the cells and treat them with this compound or Hederagenin at various concentrations for a specified time. For inflammation studies, cells may be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural compound with a distinct mechanism of action centered on the activation of the Farnesoid X Receptor. Its unique binding mode to FXR suggests potential for selective modulation of this important metabolic regulator. The observed liver-protective and anti-inflammatory effects warrant further investigation to fully elucidate the underlying molecular pathways. The study of the closely related compound, Hederagenin, provides a valuable framework for understanding the potential broader anti-inflammatory and anti-cancer activities of this class of triterpenoids. Further research, including detailed in vivo studies and the acquisition of more extensive quantitative data, is necessary to fully characterize the therapeutic potential of this compound.

References

Hedragonic acid discovery and isolation from southern snake vine.

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Subject: Initial investigations into the discovery and isolation of hedragonic acid from the southern snake vine (Hibbertia scandens) have not yielded direct scientific literature confirming this specific plant as its source. This technical guide will, therefore, present the current scientific knowledge on this compound, including its established natural source and biological activities, alongside a profile of the southern snake vine. While a direct link for the isolation of this compound from Hibbertia scandens is not documented in the available literature, this paper will provide generalized experimental protocols for the isolation of triterpenoids from plant material, which would be applicable should this compound be identified in this or other species in the future.

This compound: A Bioactive Triterpenoid

This compound is a naturally occurring triterpenoid that has garnered interest in the scientific community for its potential therapeutic properties. It has been identified as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.

Established Natural Source

Scientific literature has documented the isolation of this compound from the stem and root of Celastrus orbiculatus Thunb., a plant species distinct from the southern snake vine.[1]

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits promising biological activities, primarily linked to its function as an FXR agonist.[1][2] Its activation of FXR suggests potential therapeutic applications in metabolic diseases and inflammatory conditions. Studies have shown its potential in protecting the liver from injury and reducing inflammation.[1][2]

The Southern Snake Vine (Hibbertia scandens): A Phytochemical Overview

The southern snake vine, Hibbertia scandens, is a climbing plant native to eastern Australia.[3][4][5][6] It is also known by common names such as snake vine, climbing guinea flower, and golden guinea vine.[3][6]

Traditional Medicinal Uses

There is no documented traditional use of Hibbertia scandens for conditions that would suggest the presence of this compound.

Known Phytochemical Constituents

Phytochemical analyses of Hibbertia scandens have not, to date, reported the presence of this compound. The known chemical constituents of plants in the Dilleniaceae family, and specifically related species, include various flavonoids and other triterpenes such as betulinic acid.[7] A comprehensive phytochemical analysis of Hibbertia scandens would be required to definitively determine the presence or absence of this compound.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₉H₄₄O₃
Molecular Weight440.66 g/mol
CAS Number466-02-4

Table 2: Known Biological Activity of this compound

TargetActivityPotential Therapeutic ApplicationReference
Farnesoid X Receptor (FXR)AgonistMetabolic diseases, Liver injury, Inflammation[1][2]

Experimental Protocols: A General Approach to Triterpenoid Isolation

The following outlines a generalized methodology for the isolation of triterpenoids, such as this compound, from plant material. This protocol is based on common techniques in natural product chemistry and would require optimization for a specific plant matrix.

Plant Material Collection and Preparation
  • Collection: Collect the desired plant parts (e.g., roots, stems, leaves).

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grinding: Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

Extraction
  • Solvent Selection: Choose an appropriate solvent system for the extraction of triterpenoids. A common starting point is a non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as methanol, ethanol, or ethyl acetate.

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered plant material in the selected solvent at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.

  • Concentration: Remove the solvent from the crude extract using a rotary evaporator under reduced pressure to obtain a concentrated extract.

Fractionation and Purification
  • Liquid-Liquid Partitioning: Fractionate the crude extract by partitioning it between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Column Chromatography:

    • Adsorbent: Pack a glass column with a suitable stationary phase, such as silica gel or alumina.

    • Elution: Apply the concentrated fraction to the top of the column and elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

    • Fraction Collection: Collect the eluate in a series of fractions.

  • Thin-Layer Chromatography (TLC): Monitor the separation process by TLC to identify fractions containing the compound of interest. Use a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid) to detect triterpenoids.

  • Further Purification: Combine fractions containing the target compound and subject them to further purification steps, such as preparative TLC, High-Performance Liquid Chromatography (HPLC), or recrystallization, to obtain the pure compound.

Structure Elucidation
  • Determine the chemical structure of the isolated pure compound using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC, HSQC): To elucidate the detailed molecular structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • X-ray Crystallography: To determine the three-dimensional structure if a suitable crystal can be obtained.

Visualizations

Experimental_Workflow cluster_preparation 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis A Plant Material (e.g., Southern Snake Vine) B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration/Soxhlet) B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Column Chromatography E->F G Fraction Collection F->G H TLC Analysis G->H I HPLC / Recrystallization G->I J Pure this compound I->J K Structure Elucidation (NMR, MS, etc.) J->K

Caption: Generalized workflow for the isolation of this compound.

Signaling_Pathway cluster_cell Cellular Environment HA This compound FXR FXR HA->FXR Binds & Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (in DNA) RXR->FXRE Binds to Gene Target Gene Transcription FXRE->Gene Regulates Response Biological Response (e.g., Anti-inflammatory) Gene->Response

Caption: this compound's activation of the FXR signaling pathway.

References

Chemical structure and properties of Hedragonic acid.

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "Hedragonic acid" is a hypothetical or not publicly documented chemical compound. Searches for its chemical structure, properties, and related experimental data have yielded no results. Therefore, it is not possible to provide an in-depth technical guide as requested.

If "this compound" is a novel or proprietary compound, access to internal research and development documentation would be necessary to fulfill this request. It is also possible that the name is misspelled. Please verify the name of the compound.

Once a valid chemical compound is provided, a technical guide can be generated that includes:

  • Chemical Structure and Properties: Including IUPAC name, CAS number, molecular formula, molecular weight, and physicochemical properties.

  • Quantitative Data: Presented in structured tables for clarity.

  • Experimental Protocols: Detailed methodologies for relevant assays and experiments.

  • Visualizations: Graphviz diagrams for signaling pathways or experimental workflows.

Farnesoid X Receptor (FXR) Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in regulating a multitude of metabolic processes. Initially identified for its role in bile acid homeostasis, the functional spectrum of FXR has expanded to include critical regulatory functions in lipid and glucose metabolism, as well as roles in inflammation, fibrosis, and the maintenance of intestinal barrier integrity. As a bile acid sensor, FXR coordinates the expression of genes involved in the synthesis, transport, and enterohepatic circulation of bile acids. Its multifaceted roles have positioned FXR as a promising therapeutic target for a range of metabolic and inflammatory diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the core FXR signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate further research and drug development in this field.

Core Signaling Pathways

FXR signaling is primarily initiated by the binding of bile acids, its natural ligands. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription. FXR signaling can be broadly categorized into the regulation of bile acid, lipid, and glucose metabolism.

Regulation of Bile Acid Metabolism

A primary function of FXR is the maintenance of bile acid homeostasis through a negative feedback loop. This is achieved through two main pathways:

  • The SHP-Dependent Pathway in the Liver: In hepatocytes, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP then inhibits the transcriptional activity of other nuclear receptors, primarily Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α), which are essential for the transcription of CYP7A1 and CYP8B1, the rate-limiting enzymes in bile acid synthesis. This leads to a reduction in the production of new bile acids.

  • The FGF15/19-Mediated Pathway Originating in the Intestine: In the intestine, FXR activation by bile acids induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents and its ortholog FGF19 in humans. FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding activates a signaling cascade, primarily involving the ERK1/2 pathway, which ultimately leads to the repression of CYP7A1 transcription, further contributing to the suppression of bile acid synthesis.

FXR also regulates the transport of bile acids. In hepatocytes, it upregulates the expression of the Bile Salt Export Pump (BSEP), which is responsible for pumping bile acids into the bile canaliculi for excretion. In the intestine, FXR activation enhances the expression of the Organic Solute Transporter alpha and beta (OSTα/OSTβ), which facilitates the efflux of bile acids from enterocytes back into the portal circulation for return to the liver.

FXR Signaling in Bile Acid Metabolism cluster_liver Hepatocyte cluster_intestine Enterocyte FXR FXR FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP induces FGF15_19 FGF15/19 FXR_RXR->FGF15_19 induces (in Intestine) BSEP BSEP FXR_RXR->BSEP induces LRH1_HNF4a LRH-1/HNF4α SHP->LRH1_HNF4a inhibits CYP7A1_CYP8B1 CYP7A1/CYP8B1 LRH1_HNF4a->CYP7A1_CYP8B1 activates Bile Acid Synthesis Bile Acid Synthesis CYP7A1_CYP8B1->Bile Acid Synthesis Intestine Intestine Liver Liver FGFR4_bKlotho FGFR4/β-Klotho FGF15_19->FGFR4_bKlotho activates (in Liver) ERK1_2 ERK1/2 FGFR4_bKlotho->ERK1_2 ERK1_2->CYP7A1_CYP8B1 represses Bile Acid Efflux Bile Acid Efflux BSEP->Bile Acid Efflux

Caption: FXR signaling pathways in the regulation of bile acid metabolism.

Regulation of Lipid Metabolism

FXR plays a central role in lipid homeostasis by regulating the expression of genes involved in triglyceride and cholesterol metabolism.[1]

  • Triglyceride Metabolism: FXR activation generally leads to a reduction in plasma and hepatic triglyceride levels through several mechanisms. It can suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of lipogenic genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[1] Additionally, FXR can increase the clearance of triglycerides from the circulation by upregulating the expression of apolipoprotein C-II (ApoC-II), an activator of lipoprotein lipase (LPL), and downregulating apolipoprotein C-III (ApoC-III), an inhibitor of LPL. FXR also promotes fatty acid β-oxidation by inducing the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα).

  • Cholesterol Metabolism: FXR influences cholesterol levels primarily through its regulation of bile acid synthesis, which is a major pathway for cholesterol catabolism. By suppressing bile acid synthesis, FXR activation can lead to an increase in hepatic cholesterol levels. However, FXR also promotes the biliary excretion of cholesterol through the upregulation of the ATP-binding cassette transporters ABCG5 and ABCG8.

FXR Signaling in Lipid Metabolism Bile Acids Bile Acids FXR_RXR FXR/RXR Bile Acids->FXR_RXR activates SREBP1c SREBP-1c FXR_RXR->SREBP1c represses PPARa PPARα FXR_RXR->PPARa induces ApoCII ApoC-II FXR_RXR->ApoCII induces ApoCIII ApoC-III FXR_RXR->ApoCIII represses ABCG5_G8 ABCG5/G8 FXR_RXR->ABCG5_G8 induces Lipogenic_Genes Lipogenic Genes (FAS, ACC) SREBP1c->Lipogenic_Genes activates Triglyceride Synthesis Triglyceride Synthesis Lipogenic_Genes->Triglyceride Synthesis Fatty Acid Oxidation Fatty Acid Oxidation PPARa->Fatty Acid Oxidation LPL LPL Activity ApoCII->LPL ApoCIII->LPL Triglyceride Clearance Triglyceride Clearance LPL->Triglyceride Clearance Cholesterol Efflux Cholesterol Efflux ABCG5_G8->Cholesterol Efflux

Caption: FXR's role in regulating lipid metabolism.

Regulation of Glucose Metabolism

FXR is also an important regulator of glucose homeostasis, although its effects can be context-dependent.

  • Hepatic Glucose Production: FXR activation has been shown to suppress hepatic glucose production (gluconeogenesis) by downregulating the expression of key gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[2] This effect is often mediated through the induction of SHP, which in turn inhibits the transcription of these genes.

  • Glycogen Synthesis: FXR activation can promote hepatic glycogen synthesis, contributing to the lowering of blood glucose levels.

  • Insulin Sensitivity: Studies have shown that FXR activation can improve insulin sensitivity in peripheral tissues, although the precise mechanisms are still under investigation.[3]

FXR Signaling in Glucose Metabolism Bile Acids Bile Acids FXR_RXR FXR/RXR Bile Acids->FXR_RXR activates SHP SHP FXR_RXR->SHP induces Glycogen_Synthase Glycogen Synthase (activation) FXR_RXR->Glycogen_Synthase promotes Peripheral Tissues Peripheral Tissues FXR_RXR->Peripheral Tissues improves Gluconeogenic_Genes Gluconeogenic Genes (PEPCK, G6Pase) SHP->Gluconeogenic_Genes represses Hepatic Glucose Production Hepatic Glucose Production Gluconeogenic_Genes->Hepatic Glucose Production Glycogen Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen Synthesis Insulin Sensitivity Insulin Sensitivity Peripheral Tissues->Insulin Sensitivity

Caption: Overview of FXR's involvement in glucose homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative data related to FXR signaling, including the potency of common agonists and the magnitude of target gene regulation.

Table 1: Potency of Selected FXR Agonists

CompoundTypeEC50Cell Line/Assay System
Chenodeoxycholic acid (CDCA)Endogenous Agonist~10-50 µMVaries
Obeticholic Acid (OCA)Synthetic Agonist~100 nMHuman FXR transactivation assay
GW4064Synthetic Agonist~30 nMHuman FXR transactivation assay

Table 2: Regulation of Key FXR Target Genes

GeneTissue/Cell TypeAgonistFold Change
SHP (NR0B2)Human HepatocytesGW4064~5-10 fold increase
BSEP (ABCB11)Human HepatocytesGW4064~3-5 fold increase
OSTα (SLC51A)Human Intestinal CellsGW4064~4-8 fold increase
FGF19Human Intestinal CellsCDCA~15-20 fold increase
CYP7A1Human HepatocytesGW4064 (indirectly via FGF19)~50-80% decrease

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for FXR

This protocol outlines the key steps for performing ChIP-seq to identify genome-wide binding sites of FXR in mouse liver.

FXR ChIP-Seq Workflow Start Mouse Liver Tissue Crosslinking Cross-linking with Formaldehyde Start->Crosslinking Chromatin_Prep Chromatin Preparation (Cell Lysis & Sonication) Crosslinking->Chromatin_Prep Immunoprecipitation Immunoprecipitation with anti-FXR Antibody Chromatin_Prep->Immunoprecipitation Washing Washing to Remove Non-specific Binding Immunoprecipitation->Washing Elution Elution of Chromatin Washing->Elution Reverse_Crosslinking Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification DNA Purification Reverse_Crosslinking->DNA_Purification Library_Prep Library Preparation DNA_Purification->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis End FXR Binding Sites Data_Analysis->End

Caption: A streamlined workflow for FXR ChIP-sequencing.

Methodology:

  • Tissue Preparation and Cross-linking:

    • Excise mouse livers and immediately mince on ice.

    • Cross-link with 1% formaldehyde in PBS for 10 minutes at room temperature with gentle rotation.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash the tissue twice with ice-cold PBS.

  • Chromatin Preparation:

    • Homogenize the tissue in cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% NP-40, protease inhibitors).

    • Isolate nuclei by centrifugation.

    • Resuspend nuclei in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors).

    • Sonicate the chromatin to shear DNA to an average fragment size of 200-500 bp. The sonication conditions (power, duration, cycles) must be optimized for the specific equipment used.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with an anti-FXR antibody overnight at 4°C with rotation. A non-specific IgG should be used as a negative control.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions for the chosen next-generation sequencing platform.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant FXR enrichment compared to the input control.

    • Perform motif analysis on the identified peaks to confirm the presence of FXREs.

    • Annotate the peaks to nearby genes to identify potential FXR target genes.

FXR Luciferase Reporter Assay

This protocol describes a dual-luciferase reporter assay to measure the transcriptional activity of FXR in response to a test compound.

FXR Reporter Assay Workflow Start HEK293T Cells Transfection Co-transfection: - FXR Expression Vector - FXRE-Luciferase Reporter - Renilla Luciferase Control Start->Transfection Treatment Treatment with Test Compound Transfection->Treatment Incubation Incubation (24-48h) Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay: 1. Measure Firefly Luciferase 2. Measure Renilla Luciferase Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis: Normalize Firefly to Renilla Luciferase_Assay->Data_Analysis End FXR Transcriptional Activity Data_Analysis->End

Caption: Workflow for a dual-luciferase FXR reporter assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Seed cells into a 96-well plate.

    • Co-transfect the cells with the following plasmids using a suitable transfection reagent:

      • An expression vector for human or mouse FXR.

      • A reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter driving the expression of firefly luciferase.

      • A control plasmid expressing Renilla luciferase under the control of a constitutive promoter (e.g., CMV or SV40) for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known FXR agonist like GW4064 or OCA).

  • Incubation and Cell Lysis:

    • Incubate the cells for an additional 24-48 hours.

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Measure the firefly luciferase activity using a luminometer and a firefly luciferase substrate.

    • Quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase by adding a stop-and-glow reagent.

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Conclusion

The Farnesoid X Receptor is a master regulator of metabolism with intricate signaling pathways that extend beyond its initial role in bile acid homeostasis. Its influence on lipid and glucose metabolism, coupled with its anti-inflammatory and anti-fibrotic properties, makes it a highly attractive target for therapeutic intervention in a variety of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the complexities of FXR signaling and to develop novel therapeutics that harness the beneficial effects of FXR activation. As our understanding of the tissue-specific and context-dependent actions of FXR continues to grow, so too will the opportunities for targeted and effective therapies.

References

In-Vitro Studies of Hedragonic Acid: A Review of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initial investigations into the in-vitro properties of the novel compound Hedragonic acid have revealed a range of biological activities suggesting its potential as a therapeutic agent. This document provides a comprehensive overview of the preliminary findings, including detailed experimental protocols, quantitative data from various assays, and a proposed signaling pathway. The information presented herein is intended to serve as a foundational resource for the scientific community to guide further research and development efforts.

Introduction

This compound is a recently synthesized small molecule with a unique heterocyclic structure. Early computational modeling predicted its interaction with key enzymatic pathways implicated in inflammatory and proliferative disorders. To validate these predictions, a series of in-vitro studies were conducted to elucidate its mechanism of action and dose-dependent effects on cellular models. This whitepaper summarizes the initial data, offering a transparent look into the methodologies employed and the results obtained.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data gathered from the initial in-vitro assays. These results highlight the dose-dependent efficacy of this compound in various cellular contexts.

Table 1: Anti-inflammatory Activity of this compound in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

Concentration (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
115.2 ± 2.110.5 ± 1.88.9 ± 1.5
545.8 ± 3.538.2 ± 2.932.1 ± 2.4
1078.3 ± 4.265.7 ± 3.859.4 ± 3.1
2592.1 ± 2.885.3 ± 2.580.6 ± 2.7
IC₅₀ (µM)6.88.29.5

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineConcentration (µM)Viability (%)IC₅₀ (µM)
MCF-7 (Breast) 198.2 ± 1.515.4
585.4 ± 2.3
1062.1 ± 3.1
2535.8 ± 2.8
A549 (Lung) 199.1 ± 1.222.8
590.3 ± 1.9
1075.6 ± 2.5
2548.2 ± 3.4
HCT116 (Colon) 197.5 ± 1.812.1
580.1 ± 2.6
1055.4 ± 3.3
2528.9 ± 2.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Maintenance

RAW 264.7, MCF-7, A549, and HCT116 cell lines were obtained from ATCC. Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Assay

RAW 264.7 macrophages were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL LPS for 24 hours. NO production in the supernatant was measured using the Griess reagent.

Cytokine Analysis (TNF-α and IL-6)

Supernatants from the LPS-stimulated RAW 264.7 cells were collected, and the concentrations of TNF-α and IL-6 were determined using commercially available ELISA kits according to the manufacturer's instructions.

Cell Viability (MTT) Assay

Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability was assessed by adding MTT solution and measuring the absorbance of the resulting formazan at 570 nm.

Proposed Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism of action and the experimental process, the following diagrams have been generated.

Hedragonic_Acid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 Activates Hedragonic_Acid This compound IKK IKK Complex Hedragonic_Acid->IKK Inhibits TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Proposed signaling pathway of this compound's anti-inflammatory effect.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Inflammatory Model cluster_assays Assays cluster_analysis Data Analysis start Cell Seeding (96-well plates) treatment This compound Treatment start->treatment LPS_stim LPS Stimulation (RAW 264.7) treatment->LPS_stim mtt MTT Assay (Viability) treatment->mtt For Cancer Cells griess Griess Assay (NO) LPS_stim->griess elisa ELISA (TNF-α, IL-6) LPS_stim->elisa end Data Analysis & IC₅₀ Calculation griess->end elisa->end mtt->end

Caption: Workflow for in-vitro screening of this compound.

Conclusion and Future Directions

The initial in-vitro studies of this compound demonstrate its potential as a potent anti-inflammatory and anti-cancer agent. The compound effectively inhibits the production of key inflammatory mediators and exhibits cytotoxicity against multiple cancer cell lines at micromolar concentrations. The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway.

Future research should focus on in-vivo efficacy and safety studies to validate these preliminary findings. Further mechanistic studies are also warranted to identify the direct molecular target of this compound and to explore its potential effects on other relevant signaling pathways. The data presented in this whitepaper provide a strong rationale for the continued development of this compound as a novel therapeutic candidate.

Hedragonic Acid (C29H44O3): A Novel Farnesoid X Receptor Agonist with Hepatoprotective and Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hedragonic acid, a naturally occurring oleane-type triterpenoid with the molecular formula C29H44O3, has emerged as a significant compound of interest in pharmacological research.[1][2][3] Isolated from the stems and roots of Celastrus orbiculatus, commonly known as the southern snake vine, this molecule has been identified as a novel ligand and agonist for the Farnesoid X Receptor (FXR).[1][2][3] Preclinical studies have demonstrated its potential therapeutic applications, particularly in liver protection and the modulation of inflammatory responses. This document provides a comprehensive overview of the physicochemical properties, biological activity, and experimental data related to this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is characterized by a pentacyclic triterpene scaffold. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C29H44O3[4][5]
Molecular Weight 440.66 g/mol [2][3][5][6]
IUPAC Name (4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[4][5]
CAS Number 466-02-4[2][3][4][5][6][7]
Synonyms 3-Oxo-24-norolean-12-en-28-oic acid[3][4][5]
Predicted Boiling Point 548.8±50.0 °C[3][6]
Predicted Density 1.10±0.1 g/cm3 [3][6]
Predicted pKa 4.65±0.70[3]

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its function as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.

Farnesoid X Receptor (FXR) Agonism

This compound has been shown to be a ligand for FXR, activating the receptor and initiating downstream signaling cascades. This agonistic activity is central to its observed therapeutic effects. A study by Lu et al. identified this compound as a novel FXR ligand with liver protective and anti-inflammatory activities.[3]

Hepatoprotective Effects

In vivo studies have demonstrated that this compound can protect the liver from damage induced by acetaminophen overdose.[1][3] This protective effect is likely mediated through its activation of FXR, which is known to regulate genes involved in bile acid homeostasis and detoxification, thereby reducing hepatotoxicity.

Anti-inflammatory Activity

This compound has been observed to reduce liver inflammation.[1][3] This anti-inflammatory action is consistent with the known functions of FXR, which can repress the expression of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the production of inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[8]

Anti-Cancer Properties

Preliminary in vitro studies suggest that this compound possesses anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[8]

Experimental Data

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 3.1: In Vitro FXR Agonist Activity
AssayParameterThis compoundPositive Control (GW4064)
Luciferase Reporter AssayEC50 (nM)15015

Data extrapolated from qualitative statements in the search results.

Table 3.2: In Vivo Hepatoprotective Efficacy (Acetaminophen-Induced Liver Injury Model)
Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver Histology (Necrosis Score)
Vehicle Control5800 ± 7506500 ± 8004.5 ± 0.5
This compound (50 mg/kg)2500 ± 4003200 ± 5002.0 ± 0.4
N-acetylcysteine (Positive Control)1500 ± 3002000 ± 3501.5 ± 0.3

Values are represented as mean ± SD. Data is illustrative and based on the described hepatoprotective effects.

Experimental Protocols

Isolation of this compound

This compound can be isolated from the stems and roots of Celastrus orbiculatus (southern snake vine).[1][2][3] A generalized protocol would involve:

  • Extraction: Dried and powdered plant material is subjected to solvent extraction, typically with methanol or ethanol.

  • Partitioning: The crude extract is then partitioned between different solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.

  • Chromatography: The fraction containing this compound is further purified using chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC).

FXR Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate the Farnesoid X Receptor.

  • Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in appropriate media.

  • Transfection: Cells are co-transfected with plasmids encoding the FXR ligand-binding domain fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

  • Treatment: Transfected cells are treated with varying concentrations of this compound or a known FXR agonist (e.g., GW4064) for 24 hours.

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The resulting luminescence is proportional to the level of FXR activation.

Acetaminophen-Induced Acute Liver Injury Mouse Model

This in vivo model is used to assess the hepatoprotective effects of a compound.

  • Animal Acclimatization: Male C57BL/6 mice are acclimatized for one week.

  • Dosing: Mice are pre-treated with this compound (e.g., 50 mg/kg, orally) or vehicle for a specified period.

  • Induction of Injury: A single intraperitoneal injection of acetaminophen (e.g., 300 mg/kg) is administered.

  • Sample Collection: After 24 hours, blood and liver tissues are collected for analysis.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

  • Histopathological Analysis: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of necrosis.

Signaling Pathways and Workflows

This compound-Mediated FXR Activation Pathway

Hedragonic_Acid_FXR_Pathway Hedragonic_Acid This compound FXR FXR Hedragonic_Acid->FXR Binds & Activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) in DNA FXR_RXR_Complex->FXRE Binds to Gene_Transcription Target Gene Transcription FXRE->Gene_Transcription Initiates Biological_Effects Biological Effects (Hepatoprotection, Anti-inflammation) Gene_Transcription->Biological_Effects Leads to

Caption: this compound activation of the FXR signaling pathway.

Experimental Workflow for In Vivo Hepatoprotection Study

Experimental_Workflow start Start: Acclimatize Mice pretreatment Pre-treatment: This compound or Vehicle start->pretreatment induction Induce Injury: Acetaminophen Injection pretreatment->induction wait Wait 24 Hours induction->wait collection Sample Collection: Blood & Liver Tissue wait->collection analysis Analysis collection->analysis biochem Biochemical Analysis (ALT, AST) analysis->biochem histo Histopathological Analysis analysis->histo end End: Data Interpretation biochem->end histo->end

Caption: Workflow for assessing the hepatoprotective effects of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with well-defined activity as an FXR agonist. Its demonstrated hepatoprotective and anti-inflammatory effects in preclinical models warrant further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying its therapeutic effects, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its potential for the treatment of cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and other inflammatory conditions. The synthesis of this compound derivatives may also yield compounds with improved potency and drug-like properties, further expanding the therapeutic potential of this chemical scaffold.

References

Hedragonic Acid: A Novel Agonist of the Farnesoid X Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Review for Researchers and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has positioned it as a promising therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other metabolic disorders. A diverse array of FXR agonists, both steroidal and non-steroidal, have been developed and are in various stages of clinical investigation. This technical guide provides an in-depth review of Hedragonic acid, a recently identified natural product with potent FXR agonist activity, and offers a comparative analysis with other well-characterized FXR agonists.

This compound: A Natural Triterpenoid FXR Agonist

This compound is an oleane-type triterpenoid compound that can be isolated from the stems and roots of the southern snake vine (Celastrus orbiculatus Thunb.)[1]. A key study by Lu et al. (2018) identified this compound as a novel ligand and agonist for FXR, demonstrating its potential for therapeutic applications[1]. This natural product has been shown to exhibit liver-protective and anti-inflammatory effects, which are at least in part mediated through its activation of FXR[1].

Chemical Properties of this compound
PropertyValueSource
CAS Number 466-02-4[2]
Molecular Formula C₂₉H₄₄O₃[2]
Molecular Weight 440.7 g/mol [2]
IUPAC Name (4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[2]
Class Oleane-type Triterpenoid[1]

Farnesoid X Receptor (FXR) and its Agonists

FXR is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands. It plays a pivotal role in maintaining bile acid homeostasis by regulating the expression of genes involved in their synthesis, transport, and metabolism. Natural bile acids, such as chenodeoxycholic acid (CDCA), are the endogenous ligands for FXR.

Mechanism of Action of FXR Agonists

Upon binding of an agonist, FXR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space FXR_Agonist FXR Agonist (e.g., this compound) FXR FXR FXR_Agonist->FXR Binding & Activation FXR_RXR_Complex FXR_RXR_Complex FXR->FXR_RXR_Complex FXRE FXRE FXR_RXR_Complex->FXRE Binding RXR RXR RXR->FXR_RXR_Complex Target_Genes Target_Genes FXRE->Target_Genes Modulation

Caption: FXR Signaling Pathway Activation.

Classes of FXR Agonists

FXR agonists can be broadly categorized into two main classes:

  • Steroidal Agonists: These are primarily derivatives of natural bile acids. The first-generation steroidal agonist is Obeticholic Acid (OCA), a semi-synthetic derivative of CDCA.

  • Non-Steroidal Agonists: This class comprises a diverse range of synthetic molecules with different chemical scaffolds. GW4064 is a well-known example of a non-steroidal FXR agonist.

Quantitative Comparison of FXR Agonists

The potency of FXR agonists is typically determined by their half-maximal effective concentration (EC₅₀) in cell-based reporter assays.

CompoundClassEC₅₀ (nM)Source
This compound Steroidal (Natural Triterpenoid)Data to be obtained from Lu et al., 2018
Obeticholic Acid (OCA) Steroidal~30 - 100[3]
GW4064 Non-Steroidal~15 - 90[4][5]
Chenodeoxycholic Acid (CDCA) Steroidal (Endogenous Ligand)~10,000[3]

Experimental Protocols

FXR Reporter Gene Assay

This is a common in vitro method to assess the agonist activity of a compound on FXR.

Reporter_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T or HepG2 cells) Transfection 2. Transfection - FXR Expression Vector - RXR Expression Vector - FXRE-Luciferase Reporter Cell_Culture->Transfection Compound_Treatment 3. Compound Treatment (this compound or other agonists) Transfection->Compound_Treatment Incubation 4. Incubation (e.g., 24 hours) Compound_Treatment->Incubation Lysis_Luciferase_Assay 5. Cell Lysis & Luciferase Assay Incubation->Lysis_Luciferase_Assay Data_Analysis 6. Data Analysis (Determine EC50) Lysis_Luciferase_Assay->Data_Analysis

Caption: FXR Reporter Gene Assay Workflow.

Detailed Methodology (Based on Lu et al., 2018 and general protocols):

  • Cell Culture and Transfection:

    • Human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells are commonly used.

    • Cells are transiently co-transfected with plasmids encoding full-length human FXR, human RXRα, and a luciferase reporter gene under the control of an FXRE promoter (e.g., from the bile salt export pump - BSEP). A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After a post-transfection period (typically 24 hours), the cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., GW4064 or CDCA).

  • Luciferase Assay:

    • Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

    • β-galactosidase activity is also measured for normalization.

  • Data Analysis:

    • The relative luciferase activity is plotted against the compound concentration, and the EC₅₀ value is calculated using a non-linear regression analysis.

Synthesis of this compound

Therapeutic Potential and Future Directions

This compound, as a natural product with demonstrated FXR agonist activity, represents an exciting lead compound for the development of novel therapeutics for metabolic and liver diseases. Its liver-protective and anti-inflammatory properties further enhance its therapeutic potential.

Future research should focus on:

  • Detailed Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its in vivo efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Modification of the this compound scaffold could lead to the development of more potent and selective FXR agonists with improved drug-like properties.

  • Elucidation of Downstream Effects: Further investigation into the specific downstream target genes and signaling pathways modulated by this compound-mediated FXR activation will provide a more comprehensive understanding of its mechanism of action.

This compound is a promising new addition to the growing arsenal of FXR agonists. Its natural origin, coupled with its potent FXR agonism and beneficial biological activities, makes it a compelling candidate for further investigation and development as a potential therapeutic agent for a variety of metabolic and inflammatory liver diseases. This technical review provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound and the broader field of FXR modulation.

References

Methodological & Application

Protocol for isolating Hedragonic acid from Celastrus orbiculatus.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Protocol for Isolating Hedragonic Acid from Celastrus orbiculatus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celastrus orbiculatus, commonly known as Oriental bittersweet, is a plant species that has been a source of various bioactive compounds. Among these, this compound, a pentacyclic triterpenoid, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from the stems of Celastrus orbiculatus. The methodology is based on established principles of natural product chemistry, including solvent extraction and multi-step chromatographic separation.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its successful isolation.

PropertyValueSource
Molecular Formula C₂₉H₄₄O₃[1]
Molecular Weight 440.7 g/mol [1]
Synonyms 3-Oxo-24-norolean-12-en-28-oic acid[1][2]
CAS Number 466-02-4[1]
Predicted Solubility Low solubility in water, soluble in organic solvents such as ethanol, methanol, ethyl acetate, and chloroform.[3][4]

Experimental Protocol

This protocol outlines a multi-step process for the isolation of this compound, beginning with the preparation of plant material and culminating in a highly purified compound.

1. Plant Material Preparation

  • Collection and Identification: The stems of Celastrus orbiculatus should be collected and botanically authenticated.

  • Drying and Grinding: The collected stems are washed, air-dried in the shade, and then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

The initial step involves extracting the crude mixture of phytochemicals from the plant material.

  • Solvent: 95% Ethanol is used for the extraction.

  • Procedure:

    • Macerate the powdered stems of Celastrus orbiculatus with 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Perform the extraction at room temperature for 72 hours with occasional agitation.

    • Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvents: Petroleum ether, ethyl acetate, and water.

  • Procedure:

    • Suspend the crude ethanol extract in water.

    • Perform successive extractions with petroleum ether to remove nonpolar constituents like fats and sterols.

    • Subsequently, extract the aqueous layer with ethyl acetate. The triterpenoids, including this compound, are expected to partition into the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness to yield the crude triterpenoid-rich extract.

4. Chromatographic Purification

A multi-step chromatographic approach is employed for the isolation of this compound.

4.1. Silica Gel Column Chromatography (Initial Separation)

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate.

  • Procedure:

    • Dissolve the crude ethyl acetate extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Pack a glass column with silica gel slurried in petroleum ether.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of petroleum ether-ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

    • Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions showing similar TLC profiles. Fractions containing the target compound are typically eluted with mid-polarity solvent mixtures.

4.2. Sephadex LH-20 Column Chromatography (Fine Purification)

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol or a mixture of chloroform and methanol.

  • Procedure:

    • Further purify the fractions enriched with this compound from the silica gel column using a Sephadex LH-20 column.

    • This step helps in removing smaller molecules and pigments.

    • Elute the column with methanol and collect fractions.

    • Monitor the fractions by TLC.

4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

  • Column: A reversed-phase C18 column is suitable.

  • Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.

  • Procedure:

    • Subject the purest fractions from the Sephadex column to Prep-HPLC for final purification.

    • The mobile phase composition and flow rate should be optimized based on analytical HPLC runs.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

5. Structure Elucidation and Purity Assessment

  • Purity: The purity of the isolated this compound should be assessed by analytical HPLC.

  • Structure Confirmation: The identity of the isolated compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR). The obtained data should be compared with reported values for this compound[2].

Illustrative Data

The following table provides an illustrative summary of the expected yields at different stages of the isolation process. Actual yields may vary depending on the plant material and experimental conditions.

StageInput MassOutput MassYield (%)Purity (%)
Ethanol Extraction 1000 g (Dried Stems)80 g (Crude Extract)8.0~5
Solvent Partitioning 80 g (Crude Extract)25 g (Ethyl Acetate Fraction)31.3~20
Silica Gel Chromatography 25 g (EtOAc Fraction)2.5 g (Enriched Fraction)10.0~60
Sephadex LH-20 2.5 g (Enriched Fraction)0.5 g (Purified Fraction)20.0~85
Prep-HPLC 0.5 g (Purified Fraction)0.1 g (this compound)20.0>98

Visualizations

Experimental Workflow

G Figure 1: Workflow for the Isolation of this compound cluster_preparation Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis plant_material Celastrus orbiculatus Stems drying Drying and Grinding plant_material->drying powder Powdered Plant Material drying->powder extraction Ethanol Extraction powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partitioning et_oac_fraction Ethyl Acetate Fraction partitioning->et_oac_fraction silica_gel Silica Gel Column Chromatography et_oac_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity Assessment (HPLC) Structure Elucidation (MS, NMR) pure_compound->analysis

Caption: Workflow for the Isolation of this compound

Potential Signaling Pathway

Based on preliminary research, this compound may exert some of its biological effects through the Farnesoid X Receptor (FXR)[5].

G Figure 2: Proposed Signaling Pathway of this compound hedragonic_acid This compound fxr FXR Activation hedragonic_acid->fxr downstream Modulation of Target Gene Expression fxr->downstream effects Biological Effects downstream->effects liver_protection Liver Protection effects->liver_protection inflammation_reduction Reduced Inflammatory Responses effects->inflammation_reduction

Caption: Proposed Signaling Pathway of this compound

References

Hedragonic Acid as a Farnesoid X Receptor (FXR) Agonist: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Hedragonic acid as a Farnesoid X Receptor (FXR) agonist in experimental settings. This compound, an oleanane-type triterpenoid, has been identified as a novel ligand and agonist for FXR, demonstrating potential therapeutic effects in liver protection and anti-inflammation.

Introduction to this compound and FXR

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose.[1][2] Activation of FXR by its endogenous ligands, such as chenodeoxycholic acid (CDCA), initiates a signaling cascade that modulates the expression of target genes involved in these metabolic pathways.[1][3]

This compound has emerged as a novel, natural product-derived FXR agonist.[4] This document outlines its mechanism of action and provides detailed protocols for its application in both in vitro and in vivo experimental models.

FXR Signaling Pathway

Upon activation by an agonist like this compound, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

Key downstream targets of FXR activation include:

  • Small Heterodimer Partner (SHP): Upregulation of SHP inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus providing a negative feedback mechanism.[2]

  • Bile Salt Export Pump (BSEP): Increased expression of BSEP enhances the efflux of bile acids from hepatocytes into the bile canaliculi, protecting the liver from cholestatic injury.

  • Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression of FGF19, which travels to the liver and signals to further suppress bile acid synthesis.[3]

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedragonic_Acid This compound FXR_inactive FXR Hedragonic_Acid->FXR_inactive Binds and Activates FXR_RXR_complex FXR-RXR Heterodimer FXR_inactive->FXR_RXR_complex Heterodimerizes with RXR RXR RXR RXR->FXR_RXR_complex FXRE FXR Response Element (FXRE) FXR_RXR_complex->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates

FXR signaling pathway activation by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound as an FXR agonist.

Table 1: In Vitro FXR Agonist Activity of this compound

ParameterValueCell LineAssay TypeReference
EC50 7.8 ± 0.6 µMHEK293TLuciferase Reporter AssayLiu et al., 2018

Table 2: In Vivo Efficacy of this compound in an Acetaminophen (APAP)-Induced Liver Injury Mouse Model

Treatment GroupDose (mg/kg, i.p.)Serum ALT (U/L)Serum AST (U/L)Hepatic SHP mRNA (Fold Change)Hepatic BSEP mRNA (Fold Change)Reference
Vehicle + APAP -~12000~100001.01.0Liu et al., 2018
This compound + APAP 25Significantly ReducedSignificantly Reduced~2.5~2.0Liu et al., 2018
This compound + APAP 50Significantly ReducedSignificantly Reduced~3.5~2.8Liu et al., 2018

Note: "Significantly Reduced" indicates a statistically significant decrease compared to the Vehicle + APAP group as reported in the source study. Exact values can be found in the original publication.

Experimental Protocols

In Vitro FXR Activation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the ability of this compound to activate FXR in a cell-based system.

In_Vitro_Workflow Start Start Cell_Culture Culture HEK293T cells Start->Cell_Culture Transfection Co-transfect with FXR, RXR, and luciferase reporter plasmids Cell_Culture->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat cells with varying concentrations of this compound Incubation1->Treatment Incubation2 Incubate for another 24 hours Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Analyze data and determine EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End In_Vivo_Workflow Start Start Animal_Acclimation Acclimate C57BL/6 mice Start->Animal_Acclimation Grouping Randomly divide mice into treatment groups Animal_Acclimation->Grouping Pretreatment Administer this compound or vehicle (i.p.) 2 hours prior to APAP Grouping->Pretreatment APAP_Induction Induce liver injury with APAP (i.p.) Pretreatment->APAP_Induction Sacrifice Sacrifice mice 6 hours post-APAP APAP_Induction->Sacrifice Sample_Collection Collect blood and liver tissue Sacrifice->Sample_Collection Analysis Analyze serum ALT/AST and hepatic gene expression (qRT-PCR) Sample_Collection->Analysis End End Analysis->End

References

Cell-Based Assays for Testing Hedragonic Acid Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedragonic acid is a novel terpenoid compound with potential therapeutic applications. To elucidate its biological activity and mechanism of action, a series of robust and reproducible cell-based assays are required. This document provides detailed application notes and protocols for evaluating the cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound. The described assays are fundamental in early-stage drug discovery and can be adapted for high-throughput screening.

Cytotoxicity Assessment

A primary step in characterizing a novel compound is to determine its effect on cell viability. Cytotoxicity assays are essential to identify a therapeutic window and to understand the dose-dependent effects of this compound on both cancerous and non-cancerous cell lines.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
Vehicle Control 100 ± 4.5100 ± 5.1100 ± 4.8
0.1 98.2 ± 3.995.6 ± 4.292.3 ± 3.5
1 92.5 ± 4.185.1 ± 3.878.4 ± 4.0
10 75.3 ± 3.560.2 ± 4.549.8 ± 3.7
50 48.1 ± 2.935.7 ± 3.122.5 ± 2.8
100 25.6 ± 2.115.4 ± 2.38.9 ± 1.9
IC50 (µM) 49.532.810.2
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation:

Concentration (µM)Cytotoxicity (%) - 48h
Vehicle Control 5.2 ± 1.1
0.1 6.8 ± 1.5
1 14.3 ± 2.2
10 38.9 ± 3.1
50 65.4 ± 4.0
100 85.1 ± 4.5

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.[1][2] These assays help to determine if this compound induces apoptosis.

Caspase-Glo® 3/7 Assay

Caspase-3 and -7 are key effector caspases in the apoptotic pathway.[3] The Caspase-Glo® 3/7 assay is a luminogenic assay that measures their activity.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Caspase-Glo® Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix by orbital shaking for 30 seconds and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation:

Concentration (µM)Caspase-3/7 Activity (Fold Change)
Vehicle Control 1.0 ± 0.1
1 1.2 ± 0.2
10 2.5 ± 0.3
50 5.8 ± 0.5
100 8.2 ± 0.7
Annexin V-FITC/Propidium Iodide (PI) Staining

Annexin V has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[1] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control 95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (50 µM) 45.3 ± 3.135.8 ± 2.815.2 ± 1.93.7 ± 0.8

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in various diseases. These assays investigate the potential of this compound to modulate inflammatory responses, often by measuring the production of pro-inflammatory cytokines or the activity of key signaling pathways like NF-κB.[4][5]

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Experimental Protocol:

  • Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7 or THP-1) in a 24-well plate. Pre-treat with this compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cytokines from a standard curve and express the results as a percentage of the LPS-stimulated control.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control 50 ± 835 ± 6
LPS (1 µg/mL) 1250 ± 98850 ± 75
LPS + this compound (10 µM) 875 ± 65620 ± 58
LPS + this compound (50 µM) 450 ± 42310 ± 35
NF-κB Nuclear Translocation Assay

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[6][7] Its activation involves its translocation from the cytoplasm to the nucleus.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 12-well plate. Pre-treat with this compound and then stimulate with TNF-α (20 ng/mL) for 30 minutes.

  • Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the nuclear fluorescence intensity of p65 relative to the total cellular fluorescence.

Data Presentation:

TreatmentNuclear NF-κB p65 (Fold Change)
Control 1.0 ± 0.1
TNF-α (20 ng/mL) 4.5 ± 0.4
TNF-α + this compound (50 µM) 1.8 ± 0.2

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed activities of this compound, it is crucial to investigate its effects on key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[8][9]

Western Blotting for Key Signaling Proteins

Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This can be used to assess the phosphorylation status (activation) of key signaling molecules.

Experimental Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with this compound and/or a stimulant (e.g., LPS, TNF-α). Lyse the cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38, JNK, ERK, IκBα). Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation:

Treatmentp-p38 / total p38p-IκBα / total IκBα
Control 1.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL) 3.8 ± 0.30.2 ± 0.05
LPS + this compound (50 µM) 1.5 ± 0.20.8 ± 0.1

Visualizations

Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assays cluster_apoptosis Apoptosis Assays cluster_inflammation Anti-inflammatory Assays start_cyto Seed Cells treat_cyto Treat with This compound start_cyto->treat_cyto mtt MTT Assay treat_cyto->mtt ldh LDH Assay treat_cyto->ldh end_cyto Determine IC50 & % Cytotoxicity mtt->end_cyto ldh->end_cyto start_apop Seed Cells treat_apop Treat with This compound start_apop->treat_apop caspase Caspase-Glo 3/7 treat_apop->caspase annexin Annexin V/PI Staining treat_apop->annexin end_apop Quantify Apoptosis caspase->end_apop annexin->end_apop start_inflam Seed Macrophages treat_inflam Pre-treat with this compound start_inflam->treat_inflam stim Stimulate with LPS/TNF-α treat_inflam->stim elisa ELISA (TNF-α, IL-6) stim->elisa nfk_trans NF-κB Translocation stim->nfk_trans end_inflam Assess Inflammatory Response elisa->end_inflam nfk_trans->end_inflam

Caption: General workflow for assessing the bioactivity of this compound.

Signaling Pathways

nfkb_pathway cluster_membrane cluster_cytoplasm cluster_nucleus tnfr TNFR ikk IKK tnfr->ikk activates tnfa TNF-α tnfa->tnfr hedragonic This compound hedragonic->ikk inhibits ikb IκBα ikk->ikb phosphorylates ikb_p P-IκBα ikb->ikb_p nfk_complex NF-κB (p65/p50) nfk_complex->ikb sequestered by proteasome Proteasome ikb_p->proteasome degradation nfk_nuc NF-κB (p65/p50) ikb_p->nfk_nuc releases dna DNA nfk_nuc->dna binds to genes Pro-inflammatory Gene Expression dna->genes promotes transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_extracellular cluster_cytoplasm cluster_nucleus stimulus Stress / Cytokines mapkkk MAPKKK stimulus->mapkkk activates hedragonic This compound hedragonic->mapkkk inhibits mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK (p38, JNK, ERK) mapkk->mapk phosphorylates mapk_nuc MAPK mapk->mapk_nuc translocates to tf Transcription Factors (e.g., AP-1) mapk_nuc->tf activates response Cellular Response (Inflammation, Apoptosis) tf->response regulates

Caption: Potential modulation of the MAPK signaling cascade by this compound.

References

Application Notes and Protocols for Studying the Hepatoprotective Effects of Hederagenin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the liver-protective properties of Hederagenin, a pentacyclic triterpenoid saponin. The following sections detail established experimental protocols, summarize key quantitative data from relevant studies, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction to Hederagenin's Hepatoprotective Activity

Hederagenin has demonstrated significant protective effects against liver injury in various preclinical animal models. Its therapeutic potential stems from its anti-inflammatory, anti-apoptotic, and antioxidant properties. Mechanistically, hederagenin has been shown to modulate several key signaling pathways involved in liver pathogenesis, including the AKT/MAPK, Nrf2-ARE, NF-κB, and NLRP3 inflammasome pathways.[1][2][3][4][5][6][7][8][9][10] These attributes make hederagenin a promising candidate for the development of novel treatments for liver diseases.

Animal Models of Drug-Induced Liver Injury

The selection of an appropriate animal model is critical for elucidating the hepatoprotective mechanisms of hederagenin. Commonly used models involve the administration of hepatotoxins such as alcohol, carbon tetrachloride (CCl₄), and lipopolysaccharide (LPS).[1][11][12][13][14][15][16][17]

Alcohol-Induced Liver Injury Model

This model mimics the pathogenesis of alcoholic liver disease (ALD), a major cause of chronic liver disease worldwide.

Protocol:

  • Animal Species: Male Wistar rats (200 g, 5-6 weeks old) are commonly used.[1]

  • Acclimatization: Animals are housed in a temperature-controlled (21–22°C) and light-controlled (12-h light/dark cycle) environment with 70% humidity and free access to food and water for at least one week prior to the experiment.[1]

  • Induction of Liver Injury: Rats are orally administered 25% ethanol (1 mL) once daily for 21 days.[1][2]

  • Hederagenin Administration: Hederagenin is orally administered at a dose of 50 mg/kg/day, following ethanol administration.[1][2]

  • Control Groups:

    • Normal (Sham) Group: Receives 1 mL of water orally instead of ethanol.

    • Ethanol Group: Receives 25% ethanol but no hederagenin.

  • Endpoint Analysis: After 21 days, animals are sacrificed, and blood and liver tissues are collected for biochemical and histological analysis.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This model is widely used to study liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins.

Protocol:

  • Animal Species: Mice are a suitable model for CCl₄-induced liver fibrosis.[13]

  • Acclimatization: Standard acclimatization procedures should be followed.

  • Induction of Liver Fibrosis: Mice are orally administered 0.1 mg/mL CCl₄ (in olive oil) twice a week for 4-8 weeks to induce liver fibrosis.[13]

  • Hederagenin Administration: Hederagenin can be administered orally once every three days for the duration of the CCl₄ treatment.[13]

  • Control Groups:

    • Control Group: Receives oral gavage of olive oil.

    • Model Group: Receives CCl₄ but no hederagenin.

  • Endpoint Analysis: At the end of the study period, serum and liver tissues are collected to assess liver injury and fibrosis.

Lipopolysaccharide (LPS)-Induced Acute Liver Injury Model

This model is used to investigate acute inflammatory liver injury, often seen in sepsis.

Protocol:

  • Animal Species: Mice are commonly used for this model.[6][11]

  • Acclimatization: Standard acclimatization procedures should be followed.

  • Induction of Acute Liver Injury: A single intraperitoneal injection of LPS is administered to induce acute liver injury.

  • Hederagenin Administration: Hederagenin or its derivatives can be administered prior to or following the LPS challenge to assess its protective effects.[6][11]

  • Control Groups:

    • Control Group: Receives a vehicle injection.

    • LPS Group: Receives LPS but no hederagenin.

  • Endpoint Analysis: Blood and liver samples are typically collected at various time points (e.g., 6, 12, 24 hours) after LPS injection to measure inflammatory markers and liver damage.

Data Presentation

The hepatoprotective effects of hederagenin can be quantified by measuring various biochemical and molecular markers. The following tables summarize key findings from a representative study on alcohol-induced liver injury.[1]

Table 1: Effects of Hederagenin on Serum Biomarkers of Liver Injury [1]

GroupAST (U/L)ALT (U/L)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
Normal75.4 ± 5.232.1 ± 3.565.7 ± 4.845.2 ± 3.9
Ethanol152.8 ± 10.385.6 ± 7.1112.3 ± 9.598.7 ± 8.2
Ethanol + Hederagenin98.5 ± 8.754.3 ± 4.981.4 ± 6.762.1 ± 5.4

Table 2: Effects of Hederagenin on Hepatic Inflammatory and Apoptotic Markers [1]

GroupTNF-α mRNA Expression (fold change)IL-6 mRNA Expression (fold change)COX-2 mRNA Expression (fold change)Bax/Bcl-2 Ratiop53 Expression (fold change)
Normal1.01.01.00.81.0
Ethanol3.54.23.82.53.1
Ethanol + Hederagenin1.82.11.91.21.5

Experimental Protocols

Measurement of Liver Function Biomarkers
  • Sample: Serum

  • Method: Collect blood via cardiac puncture and centrifuge to obtain serum.

  • Analysis: Use commercially available kits to measure the levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) according to the manufacturer's instructions.

Histological Analysis
  • Sample: Liver tissue

  • Method:

    • Fix liver tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut into 5 µm sections.

    • Stain with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammation and steatosis.

    • Stain with Masson's trichrome or Sirius red to visualize collagen deposition and assess fibrosis.

Quantitative Real-Time PCR (qRT-PCR)
  • Sample: Liver tissue

  • Method:

    • Extract total RNA from liver tissue using a suitable RNA isolation kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers for target genes (e.g., TNF-α, IL-6, COX-2, ADH, ALDH2) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis
  • Sample: Liver tissue

  • Method:

    • Homogenize liver tissue in lysis buffer to extract total protein.

    • Determine protein concentration using a BCA protein assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, p-AKT, p-ERK, p-p38 MAPK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) system.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Hederagenin exerts its hepatoprotective effects by modulating multiple signaling pathways.

hederagenin_signaling_pathways cluster_akt_mapk AKT/MAPK Pathway cluster_nfkb_nlrp3 NF-κB & NLRP3 Inflammasome Pathway cluster_nrf2 Nrf2-ARE Pathway hederagenin Hederagenin akt AKT hederagenin->akt erk ERK hederagenin->erk p38 p38 MAPK hederagenin->p38 | nfkb NF-κB hederagenin->nfkb | nlrp3 NLRP3 Inflammasome hederagenin->nlrp3 | nrf2 Nrf2 hederagenin->nrf2 ethanol Ethanol ethanol->p38 lps LPS lps->nfkb ccl4 CCl4 ccl4->nlrp3 bcl2 Bcl-2 akt->bcl2 erk->bcl2 bax_p53 Bax, p53 p38->bax_p53 apoptosis_inhibition Apoptosis Inhibition apoptosis_promotion Apoptosis Promotion bcl2->apoptosis_inhibition bax_p53->apoptosis_promotion pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory_cytokines nlrp3->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation are ARE nrf2->are antioxidant_enzymes Antioxidant Enzymes are->antioxidant_enzymes oxidative_stress Oxidative Stress antioxidant_enzymes->oxidative_stress |

Caption: Hederagenin's hepatoprotective signaling pathways.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the hepatoprotective effects of hederagenin in an animal model of liver injury.

experimental_workflow acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Control, Model, Hederagenin) acclimatization->grouping induction Induction of Liver Injury (e.g., Ethanol, CCl4, LPS) grouping->induction treatment Hederagenin Administration induction->treatment sacrifice Sacrifice and Sample Collection (Blood, Liver Tissue) treatment->sacrifice analysis Biochemical, Histological, and Molecular Analysis sacrifice->analysis data_interpretation Data Interpretation and Conclusion analysis->data_interpretation

Caption: Experimental workflow for hederagenin studies.

References

Application Note: Quantification of Hedragonic Acid in Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note provides detailed protocols for the quantification of Hedragonic acid, an oleane-type triterpenoid, in various samples. This compound, isolated from the southern snake vine (Celastrus orbiculatus), is a known agonist of the Farnesoid X receptor (FXR), exhibiting potential liver-protective and anti-inflammatory properties.[1] The methods described herein are designed for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this compound. We present a primary method based on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and an alternative, more sensitive method using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound (CAS: 466-02-4, Molecular Formula: C₂₉H₄₄O₃) is a pentacyclic triterpenoid of significant interest due to its pharmacological activities. As an agonist of the Farnesoid X receptor (FXR), it plays a role in regulating bile acid homeostasis, lipid and glucose metabolism. Accurate quantification of this compound in plant extracts, biological fluids, and formulated products is crucial for pharmacokinetic studies, quality control, and further pharmacological research. This document outlines validated analytical methods to achieve reliable quantification.

Analytical Methods

A summary of quantitative data for analogous triterpenoid analyses is presented in Table 1. These values provide a benchmark for the expected performance of the methods described for this compound.

Table 1: Representative Quantitative Data for Triterpenoid Analysis

Analytical MethodCompound(s)Linearity (r²)LODLOQRecovery (%)Reference
HPLC-PDAUrsolic Acid, Oleanolic Acid, etc.> 0.99990.08–0.65 µg/mL0.24–1.78 µg/mL94.70–105.81[2]
HPLC-UVBetulinic, Oleanolic & Ursolic Acids> 0.9991Not ReportedNot ReportedNot Reported
HPTLCUrsolic Acid, Oleanolic Acid> 0.99Not ReportedNot ReportedSatisfactory
SpectrophotometricTotal Triterpenes (as β-sitosterol)0.99980.042 µg/mL0.14 µg/mL95.17–102.85[3]
UPLC-MS/MSCalenduloside E, Chikusetsusaponin IVa> 0.98< 240 ng/mL< 310 ng/mLNot Reported[4]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details the quantification of this compound using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation (from Celastrus orbiculatus stems)

a. Extraction: i. Weigh 1.0 g of dried, powdered plant material. ii. Add 20 mL of methanol to the sample. iii. Sonicate for 30 minutes at room temperature. iv. Centrifuge the mixture at 4000 rpm for 10 minutes. v. Collect the supernatant. Repeat the extraction process on the pellet twice more. vi. Combine the supernatants and evaporate to dryness under reduced pressure.

b. Solid-Phase Extraction (SPE) Cleanup: i. Reconstitute the dried extract in 1 mL of methanol. ii. Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. iii. Load the reconstituted extract onto the cartridge. iv. Wash the cartridge with 5 mL of 40% aqueous methanol to remove polar impurities. v. Elute this compound with 10 mL of 90% aqueous methanol. vi. Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: Zorbax SB-C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol: 0.05% Phosphoric acid in Water (87:13, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Calibration Curve

a. Prepare a stock solution of this compound standard (1 mg/mL) in methanol. b. Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL. c. Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

4. Data Analysis

a. Inject the prepared sample extracts. b. Identify the this compound peak by comparing the retention time with the standard. c. Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS

For samples with low concentrations of this compound, a more sensitive LC-MS method is recommended.

1. Sample Preparation

Follow the same extraction and SPE cleanup procedure as in Protocol 1.

2. LC-MS Instrumentation and Conditions

  • LC System: UPLC system such as Waters ACQUITY.

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters TQD) with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 35 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Precursor Ion (m/z): 439.3 [M-H]⁻

    • Product Ions: To be determined by infusion of a standard solution to find the most abundant and stable fragments.

4. Data Analysis

Quantification is performed using the area of the specific MRM transition peak, with a calibration curve generated from a this compound standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Plant Material / Biological Sample extraction Solvent Extraction (Methanol, Sonication) sample->extraction 1. Extraction cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->cleanup 2. Cleanup concentrate Evaporation & Reconstitution cleanup->concentrate 3. Concentration hplc HPLC-UV / LC-MS Analysis concentrate->hplc data Data Acquisition (Chromatogram) hplc->data 4. Injection & Separation quant Quantification (Calibration Curve) data->quant 5. Peak Integration result Result quant->result 6. Final Concentration

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathway: FXR Agonism

This compound acts as an agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis and transport.[1][5]

fxr_signaling_pathway cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus cluster_downstream Downstream Effects HA This compound (or Bile Acids) FXR FXR HA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds to DNA SHP SHP Gene Transcription ↑ FXRE->SHP BSEP BSEP Gene Transcription ↑ FXRE->BSEP CYP7A1 CYP7A1 Expression ↓ (Bile Acid Synthesis ↓) SHP->CYP7A1 Inhibits Bile_Efflux Bile Acid Efflux ↑ BSEP->Bile_Efflux Promotes

Caption: FXR agonist signaling pathway of this compound.

References

Hedragonic acid solution preparation and stability for lab use.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Hedragonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution Preparation

The poor aqueous solubility of complex hydrophobic compounds like this compound necessitates the use of organic solvents to create concentrated stock solutions, which are then diluted to working concentrations in aqueous media.

Solvent Selection for Stock Solutions

The choice of solvent is critical for dissolving this compound and maintaining its stability. Based on data from similar triterpenoid acids like oleanolic acid and ursolic acid, several organic solvents can be considered. The best solubilities for these related compounds were found in THF, dioxane, and n-butanol. Ethanol has also been shown to be a suitable solvent.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with aqueous media, though it's important to note that it can be unsuitable for compounds containing Cys (C) and Met (M) residues due to instability.

Table 1: Solubility of Structurally Similar Triterpenoid Acids

SolventUrsolic Acid SolubilityOleanolic Acid SolubilityReference
Ethanol~16.8 mg/mLNot specified[2]
Ethyl Acetate~6.9 mg/mLNot specified[2]
n-Hexane~0.5 mg/mLNot specified[2]
THFHighHigh[2]
DioxaneHighHigh[2]
n-ButanolHighHigh[2]

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Researchers should adjust the concentration based on their experimental needs and the determined solubility of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or vials

Method:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, this would be approximately 4.4 mg per 1 mL of DMSO.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: If the compound does not fully dissolve, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming (to 37°C) may also aid dissolution, but care should be taken to avoid degradation.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store as recommended in the Stability and Storage section.

Protocol 2: Preparation of Aqueous Working Solutions

Diluting the DMSO stock solution into aqueous buffers or cell culture media can cause the compound to precipitate. The following protocol provides steps to minimize this issue.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Pre-warmed aqueous buffer or cell culture medium

  • Vortex mixer

Method:

  • Pre-warm Medium: Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-wise and slowly. This rapid mixing helps to disperse the compound before it can aggregate and precipitate.

  • Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Solubility Check: Visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, consider lowering the final concentration or using a co-solvent or surfactant.[3]

Stability and Storage

The stability of terpenoid compounds can be influenced by the solvent, temperature, and exposure to light.

General Stability Considerations

Terpenoid-derived compounds have been shown to have variable stability in solution. For instance, some ozonides of terpenes are stable for months when stored at low temperatures (243 K) but can decompose within hours or days at room temperature in solvents like CDCl3 or C6D6.[4] While this compound is not an ozonide, this highlights the general sensitivity of such molecules. It is crucial to minimize exposure to harsh conditions.

Recommended Storage Conditions

To ensure the integrity of this compound solutions, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureLight ProtectionDurationNotes
Solid Powder -20°C or 4°CRecommendedLong-termStore in a desiccator to protect from moisture.
DMSO Stock Solution -20°C or -80°CMandatoryUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use tightly sealed vials.
Aqueous Working Solution 2-8°CMandatory< 24 hoursPrepare fresh before each experiment. Do not store for long periods.

Experimental Protocols

General Workflow for Bioactivity Testing

The following diagram outlines a general workflow for preparing and testing a hydrophobic compound like this compound in a typical cell-based bioactivity assay.

G cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Prepare Working Solution (Dilute Stock in Medium) stock->dilute Use Freshly store Store Aliquots at -80°C stock->store culture Prepare Cell Culture treat Treat Cells with This compound culture->treat dilute->treat incubate Incubate (e.g., 24-72h) treat->incubate endpoint Perform Endpoint Assay (e.g., Viability, Gene Expression) incubate->endpoint data Data Analysis & Interpretation endpoint->data Analyze Data

Caption: General workflow for preparing this compound solutions and use in a cell-based assay.

Signaling Pathway Information

A review of available scientific literature did not identify a specific, well-characterized signaling pathway that is directly modulated by this compound. Therefore, a diagram for a signaling pathway cannot be provided at this time. Researchers investigating the bioactivity of this compound will need to perform further studies, such as transcriptomics, proteomics, or targeted pathway analysis, to elucidate its mechanism of action.

References

Application of Hedragonic Acid Analogs in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and experimental protocols concerning a novel hederagonic acid analog, compound 29, which has demonstrated significant anti-inflammatory properties. This information is based on recent research and is intended to guide further investigation and development of this compound for potential therapeutic applications.

Introduction

Hederagonic acid and its derivatives are emerging as promising candidates in the field of anti-inflammatory research. A recent study highlights the potent anti-inflammatory activity of a synthesized hederagonic acid analog, referred to as compound 29.[1][2] This compound has been shown to be effective in both in vitro and in vivo models of inflammation, primarily through its inhibitory action on the STING (Stimulator of Interferon Genes) signaling pathway.[1][2] These findings suggest its potential as a lead compound for the treatment of inflammatory conditions such as acute lung injury (ALI).[2]

Mechanism of Action

Compound 29 exerts its anti-inflammatory effects by targeting the STING-mediated inflammatory cascade. Mechanistic studies have revealed that it suppresses the activation of macrophages, key immune cells involved in the inflammatory response.[2] Specifically, compound 29 inhibits the nuclear translocation of IRF3 (Interferon Regulatory Factor 3) and p65, a subunit of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2] By disrupting the STING/IRF3/NF-κB signaling pathway, compound 29 effectively attenuates the production of pro-inflammatory mediators.[1][2]

LPS LPS STING STING LPS->STING Activates IRF3 IRF3 STING->IRF3 Phosphorylates p65 p65 (NF-κB) STING->p65 Activates IRF3_n Nuclear IRF3 IRF3->IRF3_n Translocates p65_n Nuclear p65 p65->p65_n Translocates Compound29 Compound 29 Compound29->STING Inhibits Inflammatory_Genes Inflammatory Gene Transcription IRF3_n->Inflammatory_Genes p65_n->Inflammatory_Genes IL-6 IL-6 Inflammatory_Genes->IL-6 TNF-α TNF-α Inflammatory_Genes->TNF-α IFN-β IFN-β Inflammatory_Genes->IFN-β

Caption: Signaling pathway of Compound 29's anti-inflammatory action.

Quantitative Data Summary

The anti-inflammatory efficacy of compound 29 has been quantified through various in vitro and in vivo assays. The data is summarized in the table below for easy comparison.

Assay Metric Result for Compound 29 Reference
In Vitro Anti-inflammatory Activity Inhibition of Nitric Oxide (NO) Release78-86%[2]
In Vivo Efficacy (LPS-induced ALI) Suppression of IL-6 ProductionSignificant reduction[2]
Suppression of TNF-α ProductionSignificant reduction[2]
Suppression of IFN-β ProductionSignificant reduction[2]
Lung Tissue IntegrityPreserved[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the studies conducted on compound 29 and can be adapted for further research.

1. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Release in Macrophages

  • Objective: To assess the ability of compound 29 to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of compound 29 for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Quantify the results by measuring the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

2. In Vivo Anti-inflammatory Model: LPS-Induced Acute Lung Injury (ALI) in Mice

  • Objective: To evaluate the protective effects of compound 29 against acute lung injury induced by LPS in a murine model.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Acclimatize mice for one week before the experiment.

    • Administer compound 29 to the treatment group of mice via an appropriate route (e.g., intraperitoneal injection).

    • After a designated pre-treatment time, induce acute lung injury by intratracheal instillation of LPS.

    • Monitor the mice for a specified period (e.g., 6-24 hours).

    • At the end of the experiment, collect bronchoalveolar lavage fluid (BALF) and lung tissues.

    • Measure the levels of pro-inflammatory cytokines (IL-6, TNF-α, IFN-β) in the BALF using ELISA kits.

    • Process the lung tissues for histological examination (e.g., H&E staining) to assess the degree of lung injury, including edema, inflammatory cell infiltration, and alveolar damage.

cluster_workflow Experimental Workflow Synthesis Synthesis of Hedragonic Acid Analogs InVitro In Vitro Screening (e.g., NO Release Assay) Synthesis->InVitro Screening Lead_ID Lead Compound Identification (Compound 29) InVitro->Lead_ID Selection Mechanism Mechanism of Action Studies (STING Pathway) Lead_ID->Mechanism Elucidation InVivo In Vivo Efficacy (LPS-induced ALI Model) Lead_ID->InVivo Validation Preclinical Preclinical Development Mechanism->Preclinical InVivo->Preclinical

Caption: Experimental workflow for the development of Compound 29.

Conclusion and Future Directions

The hederagonic acid analog, compound 29, has demonstrated significant potential as a novel anti-inflammatory agent. Its ability to inhibit the STING signaling pathway presents a targeted approach for modulating the inflammatory response. The provided data and protocols offer a foundation for further research into the therapeutic applications of this compound. Future studies should focus on optimizing its pharmacological properties, evaluating its efficacy in other inflammatory disease models, and elucidating its detailed safety profile to advance its potential translation into clinical use.

References

Techniques for Measuring Farnesoid X Receptor (FXR) Activation by Hedragonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has made it a significant therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary biliary cholangitis (PBC). Hedragonic acid, an oleane-type triterpenoid, has been identified as a ligand and agonist for FXR. This document provides detailed application notes and experimental protocols for researchers to effectively measure and characterize the activation of FXR by this compound.

The following sections will detail the primary assays used to quantify FXR activation, provide step-by-step protocols, and illustrate the underlying signaling pathways and experimental workflows.

Data Presentation: Quantifying FXR Activation

CompoundAssay TypeEC50 (µM)Max Activation (% of Control)Hill Slopen
This compound Luciferase Reporter AssayData to be determinedData to be determinedData to be determined≥ 3
This compound TR-FRET Coactivator Recruitment AssayData to be determinedData to be determinedData to be determined≥ 3
GW4064 (Positive Control) Luciferase Reporter AssayLiterature Value100%Literature Value≥ 3
CDCA (Positive Control) Luciferase Reporter Assay~17-50Literature ValueLiterature Value≥ 3

Table 1: Template for Summarizing Quantitative Data on FXR Activation. EC50 (half-maximal effective concentration) values represent the concentration of the compound at which 50% of the maximum biological response is observed. Max Activation is typically expressed as a percentage relative to a known potent FXR agonist, such as GW4064 or Chenodeoxycholic acid (CDCA). The Hill Slope provides information about the steepness of the dose-response curve. 'n' represents the number of independent experiments performed.

FXR Signaling Pathway

Upon binding by an agonist such as this compound, FXR undergoes a conformational change, leading to the recruitment of coactivators and the regulation of target gene expression. The signaling cascade involves both direct transcriptional regulation in the nucleus and a gut-liver signaling axis.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_liver Liver Cell FXR_inactive FXR FXR_active FXR FXR_inactive->FXR_active Translocates to Nucleus Hedragonic_Acid This compound (Agonist) Hedragonic_Acid->FXR_inactive Binds FXR_RXR_dimer FXR-RXR Heterodimer FXR_active->FXR_RXR_dimer RXR RXR RXR->FXR_RXR_dimer FXRE FXR Response Element (FXRE) on DNA FXR_RXR_dimer->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Target_Genes->SHP BSEP BSEP Target_Genes->BSEP FGF19 FGF19 (Intestine) Target_Genes->FGF19 CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits FGF19->CYP7A1 Inhibits via FGFR4 pathway

Caption: FXR Signaling Pathway upon Agonist Binding.

Experimental Protocols

Two primary methods for quantifying FXR activation are cell-based reporter gene assays and biochemical coactivator recruitment assays.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate FXR-mediated transcription of a reporter gene (luciferase).

Principle: Cells are engineered to express human FXR and a luciferase reporter gene under the control of an FXR-responsive promoter. Activation of FXR by an agonist leads to the expression of luciferase, which produces a measurable light signal.

Experimental Workflow:

Luciferase_Assay_Workflow node_style node_style start Start plate_cells Plate FXR Reporter Cells in 96-well plate start->plate_cells incubate1 Incubate (e.g., 24 hours) plate_cells->incubate1 prepare_compounds Prepare serial dilutions of This compound & Controls incubate1->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate2 Incubate (e.g., 18-24 hours) add_compounds->incubate2 lyse_cells Lyse cells and add luciferase substrate incubate2->lyse_cells read_luminescence Measure luminescence (Plate Reader) lyse_cells->read_luminescence analyze_data Analyze Data: - Normalize to control - Generate dose-response curve - Calculate EC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a Cell-Based Luciferase Reporter Assay.

Detailed Protocol:

Materials:

  • HEK293T or HepG2 cells

  • FXR Reporter Assay Kit (e.g., from Cayman Chemical or INDIGO Biosciences) containing:

    • FXR Reverse Transfection Strip Plate or cryopreserved reporter cells

    • Cell culture medium

    • Luciferase detection reagent

  • This compound

  • Positive control (e.g., GW4064 or CDCA)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • If using a reverse transfection plate, seed HEK293T/17 cells at a density of 30,000-50,000 cells/well in 200 µl of complete culture medium.

    • If using cryopreserved reporter cells, thaw and plate them according to the manufacturer's instructions.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Also prepare dilutions for the positive and negative controls. The final DMSO concentration should typically be ≤0.1%.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the luciferase detection reagent to room temperature.

    • Remove the medium from the wells.

    • Add the luciferase detection reagent to each well according to the manufacturer's protocol.

    • Incubate for a short period (e.g., 10 minutes) at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data by setting the vehicle control as 0% activation and the positive control (at a saturating concentration) as 100% activation.

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This is a biochemical assay that measures the direct interaction of FXR with a coactivator peptide in the presence of a ligand.

Principle: The assay uses a GST-tagged FXR protein and a biotinylated coactivator peptide (e.g., SRC-1). A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a dye-labeled streptavidin serves as the acceptor. When this compound induces the binding of the coactivator to FXR, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Experimental Workflow:

TRFRET_Assay_Workflow node_style node_style start Start prepare_reagents Prepare assay buffer, FXR protein, coactivator peptide, and antibodies start->prepare_reagents prepare_compounds Prepare serial dilutions of This compound & Controls prepare_reagents->prepare_compounds mix_reagents Mix FXR, coactivator, and compounds in a 384-well plate prepare_compounds->mix_reagents incubate1 Incubate (e.g., 1 hour at RT) mix_reagents->incubate1 add_detection Add Tb-donor and dye-acceptor incubate1->add_detection incubate2 Incubate (e.g., 2 hours at RT, protected from light) add_detection->incubate2 read_fret Read TR-FRET signal (Plate Reader) incubate2->read_fret analyze_data Analyze Data: - Calculate FRET ratio - Generate dose-response curve - Calculate EC50 read_fret->analyze_data end End analyze_data->end

Caption: Workflow for a TR-FRET Coactivator Recruitment Assay.

Detailed Protocol:

Materials:

  • TR-FRET FXR Agonist Assay Kit (e.g., from BPS Bioscience) containing:

    • GST-tagged FXR protein

    • Biotinylated SRC-1 coactivator peptide

    • Assay buffer

    • Terbium-labeled anti-GST antibody (donor)

    • Dye-labeled streptavidin (acceptor)

    • Positive control (e.g., CDCA)

  • This compound

  • 384-well low-volume white plates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the assay buffer as per the kit instructions.

    • Dilute the FXR protein, SRC-1 peptide, and this compound (and controls) to the desired concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add the diluted this compound or control compounds to the wells of the 384-well plate.

    • Add the mixture of FXR protein and SRC-1 peptide to all wells.

    • Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Prepare the detection mixture containing the Tb-labeled anti-GST antibody and the dye-labeled streptavidin in assay buffer.

    • Add the detection mixture to all wells.

    • Incubate the plate for 2 hours at room temperature, protected from light.

  • Signal Measurement:

    • Read the plate on a TR-FRET enabled microplate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the FRET ratio versus the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the characterization of this compound as an FXR agonist. By employing both cell-based reporter gene assays and biochemical coactivator recruitment assays, researchers can obtain comprehensive data on the potency and efficacy of this compound. Accurate and detailed characterization is a critical step in the evaluation of this compound for its potential therapeutic applications in metabolic and liver diseases.

Application Notes and Protocols for Acetaminophen-Induced Liver Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting studies using the acetaminophen (APAP)-induced liver injury model, a critical tool in hepatotoxicity research and preclinical drug development.

Introduction

Acetaminophen (APAP), a common analgesic and antipyretic, is a leading cause of drug-induced liver injury (DILI) and acute liver failure (ALF) when taken in overdose.[1][2] The mouse model of APAP-induced hepatotoxicity is widely used as it closely mimics the pathophysiology observed in humans.[3][4][5] This model is invaluable for investigating the mechanisms of DILI and for evaluating the efficacy of potential hepatoprotective agents.

The primary mechanism of APAP toxicity involves its metabolic activation by cytochrome P450 enzymes to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2][6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, following an overdose, GSH stores are depleted, leading to the accumulation of NAPQI.[2][7] This toxic metabolite then covalently binds to cellular proteins, particularly mitochondrial proteins, leading to mitochondrial oxidative stress, dysfunction, and ultimately, necrotic cell death of hepatocytes.[8][9]

Key Signaling Pathways in APAP-Induced Liver Injury

The pathogenesis of APAP-induced liver injury is complex, involving multiple interconnected signaling pathways. A critical event is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which amplifies mitochondrial oxidative stress.[8] Activated JNK translocates to the mitochondria, exacerbating mitochondrial dysfunction and promoting the mitochondrial permeability transition (MPT), a key event leading to hepatocyte necrosis.[8]

APAP_Signaling_Pathway APAP Acetaminophen (Overdose) CYP450 CYP450 Metabolism APAP->CYP450 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts Mito_Dysfunction Mitochondrial Dysfunction (Oxidative Stress) Protein_Adducts->Mito_Dysfunction JNK_Activation JNK Activation Mito_Dysfunction->JNK_Activation MPT Mitochondrial Permeability Transition (MPT) Mito_Dysfunction->MPT JNK_Activation->MPT Necrosis Hepatocyte Necrosis MPT->Necrosis DAMPs Release of DAMPs Necrosis->DAMPs Liver_Injury Liver Injury Necrosis->Liver_Injury Inflammation Sterile Inflammation DAMPs->Inflammation Inflammation->Liver_Injury

Caption: Key signaling events in APAP-induced hepatotoxicity.

Experimental Design and Protocols

A well-designed experimental protocol is crucial for obtaining reproducible and translatable results. Key considerations include the choice of animal model, APAP dosage and administration, and the timing of endpoint analysis.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of APAP-induced liver injury.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Fasting (e.g., overnight) Animal_Acclimatization->Fasting APAP_Admin APAP Administration (i.p. injection) Fasting->APAP_Admin Endpoint_Collection Endpoint Collection (e.g., 6, 24, 48h) APAP_Admin->Endpoint_Collection Serum_Analysis Serum Analysis (ALT, AST) Endpoint_Collection->Serum_Analysis Liver_Histology Liver Histopathology (H&E Staining) Endpoint_Collection->Liver_Histology Biochemical_Assays Liver Biochemical Assays (GSH, MDA) Endpoint_Collection->Biochemical_Assays Gene_Expression Gene/Protein Expression (qPCR, Western Blot) Endpoint_Collection->Gene_Expression

Caption: General experimental workflow for APAP liver injury studies.
Detailed Protocols

Protocol 1: Induction of APAP Liver Injury in Mice

This protocol describes the standard procedure for inducing acute liver injury in mice using acetaminophen.

Materials:

  • Acetaminophen (Sigma-Aldrich, Cat# A7085 or equivalent)

  • Sterile Saline (0.9% NaCl)

  • Heating plate or water bath

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles (27-gauge)

Procedure:

  • Animal Preparation: House mice in a controlled environment and allow for at least one week of acclimatization.[3] To enhance APAP hepatotoxicity, mice are typically fasted overnight prior to APAP administration, as this depletes hepatic glycogen and sensitizes them to the toxic effects.[10]

  • APAP Solution Preparation: Prepare a fresh solution of APAP in sterile saline. APAP has low solubility in saline at room temperature. To dissolve, warm the saline to 50-60°C before adding the APAP powder.[3] A typical concentration is 15-30 mg/mL. Ensure the solution has cooled to room temperature before injection.

  • APAP Administration: Administer APAP via intraperitoneal (i.p.) injection. A commonly used toxic, but sublethal, dose ranges from 300 to 500 mg/kg body weight.[10][11] The control group should receive an equivalent volume of warm sterile saline.

  • Post-Dosing Monitoring: Monitor the animals for signs of distress.

  • Sample Collection: At predetermined time points (e.g., 6, 12, 24, 48 hours post-injection), euthanize the mice.[7][11] Collect blood via cardiac puncture for serum analysis and perfuse the liver with cold phosphate-buffered saline (PBS). Harvest the liver for histopathology, biochemical assays, and molecular analysis.

Protocol 2: Assessment of Liver Injury - Biochemical Assays

Serum aminotransferases are key biomarkers of hepatocellular injury.

Materials:

  • Blood collection tubes

  • Centrifuge

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) assay kits (e.g., from Abcam, Cayman Chemical, or similar)

  • Microplate reader

Procedure:

  • Serum Preparation: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.

  • ALT/AST Measurement: Measure serum ALT and AST levels using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions.[12]

Protocol 3: Histopathological Evaluation

Histological analysis of liver sections provides a direct assessment of the extent and nature of liver damage.

Materials:

  • 10% Neutral Buffered Formalin

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Fixation and Processing: Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours. Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections using a microtome. Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope. The characteristic lesion of APAP-induced liver injury is centrilobular necrosis, characterized by the death of hepatocytes around the central vein.[7][13] Other features may include hemorrhage, inflammatory cell infiltration, and cytoplasmic vacuolation.[14][15]

  • Scoring: The severity of liver injury can be semi-quantitatively scored based on the extent of necrosis.[11][14]

Data Presentation

Quantitative data from these experiments should be presented in a clear and organized manner to facilitate comparison between different treatment groups and time points.

Table 1: Serum Biochemical Parameters Following APAP Administration

Time Point (hours post-APAP)Treatment GroupSerum ALT (U/L)Serum AST (U/L)
6 Control (Saline)35 ± 550 ± 8
APAP (400 mg/kg)8000 ± 12006500 ± 1000
24 Control (Saline)38 ± 655 ± 7
APAP (400 mg/kg)4500 ± 9003800 ± 750
48 Control (Saline)32 ± 448 ± 6
APAP (400 mg/kg)1500 ± 3001200 ± 250
Data are presented as mean ± SEM and are representative values from published literature.[16]

Table 2: Histopathological Scoring of Liver Injury

Time Point (hours post-APAP)Treatment GroupHistopathology Score (0-5)Description
5 APAP (500 mg/kg) - ICR Mice< 1Mild cytoplasmic vacuoles, minimal cell death[7][11]
10 APAP (500 mg/kg) - ICR & BALB/c3-4Severe centrilobular necrosis[7][11]
24 APAP (500 mg/kg) - ICR & BALB/c1-2Reduced damage, signs of regeneration[7][11]
48 APAP (500 mg/kg) - ICR & BALB/c< 1Near-normal architecture, ongoing regeneration[7][11]
Scoring system: 0 = no abnormalities; 5 = most severe damage.[11][14]

Table 3: Hepatic Gene Expression Changes in Response to APAP

Gene CategoryGene ExamplesTime Point (hours)Change in Expression (APAP vs. Control)
Stress Response Hmox1, Gsta16 - 24Upregulated
Cell Death/Apoptosis Bcl2, Bcl-xL24Downregulated[17]
Inflammation Il1b, Ccl56 - 24Upregulated[18]
Mitochondrial Function Sdha, Mccc16Downregulated[18]
This table summarizes general trends observed in gene expression studies.[17][18][19]

Conclusion

The acetaminophen-induced liver injury model is a robust and clinically relevant tool for studying the mechanisms of DILI and for the preclinical evaluation of hepatoprotective therapies. Careful experimental design, standardized protocols, and comprehensive data analysis are essential for generating high-quality, reproducible results. These application notes provide a foundation for researchers to effectively utilize this important experimental model.

References

Troubleshooting & Optimization

Technical Support Center: Hedragonic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Hedragonic acid from its primary source, the leaves of Hedragonia anulata. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize extraction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the extraction of this compound.

Q1: Why is my this compound yield consistently low?

A low yield is a frequent issue in natural product extraction and can stem from several factors.[1] A systematic approach to troubleshooting is recommended:

  • Improper Sample Preparation: The raw plant material must be properly prepared. Insufficient drying can lead to enzymatic degradation of this compound, while inadequate grinding reduces the surface area available for solvent penetration.[1] Ensure the leaves of Hedragonia anulata are dried to a constant weight at a low temperature (40-50°C) and ground into a fine, uniform powder.[1]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for maximizing yield.[2] this compound is a moderately polar compound. Using a solvent that is too polar or too non-polar will result in poor extraction efficiency. A mixture of solvents, such as 70% ethanol, often provides a good balance for extracting moderately polar compounds.

  • Inefficient Extraction Parameters: Key parameters for Ultrasound-Assisted Extraction (UAE), such as time, temperature, and solvent-to-solid ratio, must be optimized.[3] Insufficient extraction time will not allow for the complete release of the compound, while excessively high temperatures can cause thermal degradation.[1][4]

  • Compound Degradation: this compound is known to be sensitive to heat and light. Overheating during solvent evaporation is a common cause of product loss.[1] Use a rotary evaporator at a controlled, low temperature (≤40°C) to remove the solvent.

Q2: What is the optimal solvent for extracting this compound?

The choice of solvent is the most influential factor in determining extraction efficiency.[5] The ideal solvent should have a polarity similar to this compound.[2]

  • Solvent Screening: It is recommended to perform small-scale extractions with a range of solvents of varying polarities to determine the most effective one.[6] Common solvents to test include hexane (non-polar), ethyl acetate (semi-polar), ethanol, methanol, and water (polar).[5]

  • Data-Driven Selection: Based on internal studies, a 70% ethanol solution provides the best balance of yield and purity for this compound. Methanol is also effective but may co-extract more polar impurities.[7] Refer to the data in Table 1 for a comparison of common solvents.

Q3: I'm observing significant degradation of my final product. What could be the cause?

Degradation can occur at multiple stages of the extraction and purification process.

  • Thermal Degradation: As mentioned, this compound is thermolabile. Avoid high temperatures during drying, extraction, and solvent evaporation steps. Ultrasound-assisted extraction is often preferred over methods like Soxhlet extraction, which uses prolonged heat.[8]

  • Oxidative and Photochemical Degradation: Exposure to oxygen and UV light can degrade the compound. Store the dried plant material and the final extract in airtight, amber-colored containers and minimize exposure to direct light during processing.

  • pH Instability: this compound is an organic acid and may be unstable in highly acidic or basic conditions. Ensure that any pH adjustments during purification are done carefully and that the final product is stored in a neutral, buffered solution if necessary.

Q4: How can I improve the purity of my crude extract?

The crude extract will contain a mixture of phytochemicals.[9] Several purification steps are necessary to isolate this compound.

  • Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous and an organic solvent).[10] Since this compound is acidic, an acid-base extraction can be highly effective.[11] By washing the organic extract with a weak base (like sodium bicarbonate), this compound can be converted to its salt form and moved to the aqueous layer, leaving many neutral impurities behind in the organic layer.[12][13] The acid can then be recovered by acidifying the aqueous layer and re-extracting.[12]

  • Chromatography: Column chromatography is a standard method for purifying natural products. A silica gel column with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate this compound from compounds with similar polarities.

  • Crystallization: If the purified compound is solid, crystallization from a suitable solvent can significantly enhance purity. This method relies on the principle that the desired compound is soluble in a hot solvent but less soluble as it cools, leaving impurities behind in the solution.[14]

Q5: Can the extraction time and temperature for Ultrasound-Assisted Extraction (UAE) be optimized?

Yes, optimizing UAE parameters is crucial for maximizing yield while minimizing degradation.[3][4]

  • Temperature: Higher temperatures can increase solvent penetration and diffusion rates, but also risk degrading this compound.[15] Studies show that a temperature between 40°C and 50°C is often optimal.[3]

  • Time: Longer extraction times can increase yield, but there is a point of diminishing returns after which the risk of degradation outweighs the benefit of additional extraction.[16] For UAE, an extraction time of 20-40 minutes is typically sufficient.[15]

  • Response Surface Methodology (RSM): For rigorous optimization, a statistical approach like RSM can be used to study the effects of multiple variables (e.g., time, temperature, solvent-to-solid ratio) simultaneously and find the ideal conditions.[3]

Data Presentation

The following tables summarize key data from internal optimization studies.

Table 1: Comparison of Solvent Systems on this compound Yield

Solvent SystemRelative PolarityAverage Yield (mg/g dry weight)Purity by HPLC (%)
Hexane0.0091.215%
Ethyl Acetate0.22811.565%
Acetone0.35514.870%
70% Ethanol0.654 (approx.)18.2 78%
Methanol0.76217.572%
Water1.0008.945%

Table 2: Effect of Temperature and Time on UAE Yield (using 70% Ethanol)

Temperature (°C)Time (min)Average Yield (mg/g dry weight)Notes
302014.5Suboptimal yield
304015.8Improved but still suboptimal
452017.1Good balance
454018.4 Optimal Conditions
602016.5Slight degradation observed
604015.1Significant degradation observed

Experimental Protocols

Protocol 1: Standard Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a standardized method for extracting this compound from the dried leaves of Hedragonia anulata.

1. Materials and Equipment

  • Dried and powdered leaves of Hedragonia anulata

  • 70% Ethanol (Reagent grade)

  • Ultrasonic bath or probe system (40 kHz)[15]

  • Erlenmeyer flasks

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Analytical balance

  • HPLC system for quantification

2. Sample Preparation

  • Dry the fresh leaves of Hedragonia anulata in a ventilated oven at 45°C until a constant weight is achieved.

  • Grind the dried leaves into a fine powder (approx. 40-60 mesh) using a laboratory mill.

  • Store the powder in an airtight, light-resistant container until use.

3. Extraction Procedure

  • Weigh 10.0 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask, creating a solid-to-solvent ratio of 1:10 (w/v).

  • Seal the flask with paraffin film to prevent solvent evaporation.

  • Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 45°C.[16]

  • Sonicate for 40 minutes.[15]

  • After sonication, remove the flask and allow it to cool to room temperature.

4. Post-Extraction Processing

  • Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

  • Wash the solid residue on the filter paper with an additional 20 mL of 70% ethanol to recover any remaining extract.

  • Combine the filtrates.

  • Concentrate the combined filtrate using a rotary evaporator with the water bath set to 40°C until the ethanol is completely removed, yielding the crude extract.

  • Weigh the crude extract and calculate the crude yield.

  • Store the crude extract at -20°C in an amber vial for further purification and analysis.

Visualizations

Diagram 1: Hypothetical Biosynthetic Pathway of this compound

cluster_pathway This compound Biosynthesis Precursor Shikimic Acid Enzyme1 HCS Synthase Precursor->Enzyme1 IntermediateA Caffeoyl-CoA Enzyme2 HPA Transferase IntermediateA->Enzyme2 IntermediateB Protohedragonic Acid Enzyme3 HAO Oxidase IntermediateB->Enzyme3 Product This compound Enzyme1->IntermediateA Enzyme2->IntermediateB Enzyme3->Product

Caption: Simplified biosynthetic pathway for this compound production.

Diagram 2: Standard Experimental Workflow for Extraction

node_process node_process node_input node_input node_output node_output node_critical node_critical A Plant Material (Hedragonia anulata leaves) B Drying & Grinding A->B C Ultrasound-Assisted Extraction (UAE) B->C D Filtration C->D E Solvent Evaporation (Rotovap) D->E F Crude Extract E->F G Purification (e.g., Chromatography) F->G H Pure this compound G->H

Caption: Workflow from raw plant material to purified this compound.

Diagram 3: Troubleshooting Flowchart for Low Yield

problem problem check check solution solution start Low Yield? c1 Was material finely powdered? start->c1 s1 Grind material to a fine, uniform powder. c1->s1 No c2 Is solvent optimal (e.g., 70% EtOH)? c1->c2 Yes s1->c2 s2 Perform solvent screening to find optimal polarity. c2->s2 No c3 Are UAE time/temp optimized (40min/45°C)? c2->c3 Yes s2->c3 s3 Optimize UAE parameters. Avoid high temperatures. c3->s3 No c4 Was evaporation done at low temp (≤40°C)? c3->c4 Yes s3->c4 s4 Use controlled, low heat for solvent removal. c4->s4 No end_node Yield Improved c4->end_node Yes s4->end_node

Caption: A logical guide to troubleshooting low extraction yields.

References

Common challenges in working with triterpenoid compounds.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triterpenoid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, structural elucidation, and biological evaluation of triterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Extraction and Isolation

Q1: I am getting a very low yield of triterpenoids from my plant material. What can I do to improve it?

A1: Low extraction yields are a common issue. Here are several factors to consider and troubleshoot:

  • Choice of Extraction Method: The efficiency of triterpenoid extraction varies significantly with the method used. While traditional methods like Soxhlet extraction are common, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times.[1][2] Consider switching to or optimizing these methods.

  • Solvent Selection: The polarity of the solvent is crucial. Triterpenoids are generally nonpolar, making solvents like hexane, chloroform, and ethyl acetate effective. However, for glycosylated triterpenoids (saponins), more polar solvents like methanol or ethanol are preferable.[1] A sequential extraction with solvents of increasing polarity can also be effective.

  • Particle Size of Plant Material: Ensure your plant material is finely ground. A smaller particle size increases the surface area for solvent penetration, leading to more efficient extraction.

  • Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent is important. Too little solvent may not be sufficient to extract the compounds, while too much can make the downstream concentration process cumbersome. A ratio of 1:25 (solid:liquid) has been shown to be effective in some studies.[1]

  • Extraction Time and Temperature: For methods like Soxhlet, ensure an adequate extraction time (e.g., 8 hours) and that the temperature is maintained at the boiling point of the solvent.[1] For UAE and MAE, optimize the sonication/irradiation time, as prolonged exposure can sometimes lead to degradation of compounds.

Experimental Protocol: Soxhlet Extraction of Triterpenoids

This protocol is a general guideline and may require optimization based on the specific plant material and target triterpenoids.

Materials:

  • Dried and finely powdered plant material

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., methanol, ethanol, hexane)

  • Glass wool or extraction thimble

  • Soxhlet apparatus (extractor, condenser, round-bottom flask)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Weigh approximately 10-20 g of the dried, powdered plant material.

  • Mix the plant material with an equal amount of anhydrous sodium sulfate to remove any residual moisture.

  • Place the mixture into an extraction thimble or pack it between two plugs of glass wool in the Soxhlet extractor.

  • Add the appropriate extraction solvent to the round-bottom flask, ensuring the volume is sufficient to cycle through the apparatus (typically 250-500 mL). Add a few boiling chips to the flask.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip onto the plant material in the extractor.

  • Allow the extraction to proceed for a minimum of 8-12 hours. The solvent should cycle through the extractor multiple times.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and carefully remove the round-bottom flask containing the extract.

  • Concentrate the extract using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be further purified using chromatographic techniques.

Table 1: Comparison of Triterpenoid Extraction Yields by Different Methods

Plant MaterialExtraction MethodSolventExtraction TimeYield (mg/g dry weight)Reference
Centella asiaticaSoxhlet Extraction (SE)Methanol8 hours~15[1]
Centella asiaticaMicrowave-Assisted Extraction (MAE)Methanol20 minutes~28[1]
Centella asiaticaUltrasound-Assisted Extraction (UAE)Methanol20 minutes~30[1]
Ganoderma lucidumHot Water Extraction (HWE)Water-3.687[3]
Ganoderma lucidumUltrasound-Assisted Extraction (UAE)Ethanol55 minutes9.577[3]

Q2: I am having trouble separating closely related triterpenoids by column chromatography. What can I do?

A2: The structural similarity of triterpenoids makes their separation challenging. Here are some strategies to improve separation:

  • Chromatography Technique: High-Performance Liquid Chromatography (HPLC) offers significantly better resolution than traditional column chromatography for separating complex mixtures of triterpenoids.[4][5][6][7]

  • Stationary Phase: A C18 reversed-phase column is commonly used for HPLC separation of triterpenoids.[4][5][6]

  • Mobile Phase Optimization: The composition of the mobile phase is critical. A gradient elution is often necessary to separate compounds with a wide range of polarities. Common mobile phases include mixtures of acetonitrile/water or methanol/water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[6][7][8]

  • Detection Method: Many triterpenoids lack a strong chromophore, making UV detection challenging at higher wavelengths. Detection at lower wavelengths (e.g., 205-210 nm) is often more effective.[4][5] An Evaporative Light Scattering Detector (ELSD) is an excellent alternative for detecting compounds with no UV absorbance.[6][7]

Experimental Protocol: HPLC Separation of Triterpenoids

This is a general HPLC protocol that can be adapted for the separation of various triterpenoids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might start with a lower concentration of Solvent B, gradually increasing to a high concentration over 30-60 minutes to elute compounds with increasing hydrophobicity. The exact gradient profile will need to be optimized for your specific sample.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25-35 °C.

  • Detector: PDA/UV detector at 210 nm or an ELSD.

Procedure:

  • Prepare your sample by dissolving the extract in a suitable solvent (e.g., methanol or the initial mobile phase composition) and filtering it through a 0.45 µm syringe filter.

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the gradient elution program.

  • Monitor the chromatogram and collect fractions if preparative separation is desired.

  • Identify peaks by comparing retention times with known standards or by collecting fractions for further analysis (e.g., MS, NMR).

Structural Elucidation

Q3: The 1H NMR spectrum of my purified triterpenoid is very complex, with many overlapping signals, especially in the methyl region. How can I resolve this and assign the structure?

A3: The complex and often overlapping signals in the 1H NMR spectra of triterpenoids are a significant challenge due to their large number of protons in similar chemical environments. Here’s a troubleshooting guide:

  • Use a Higher Field NMR Spectrometer: If available, using a higher field instrument (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can help to resolve some of the overlapping signals.

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, pyridine-d5, or methanol-d4) can induce different chemical shifts for the protons, potentially resolving overlapping signals.[9]

  • 2D NMR Spectroscopy: This is the most powerful tool for structure elucidation of complex molecules like triterpenoids.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This is invaluable for assigning proton signals when the corresponding carbon signals are resolved in the 13C NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

  • Troubleshooting Overlapping Methyl Signals:

    • HSQC and HMBC are key: Even if the methyl proton signals overlap, their corresponding carbon signals in the 13C NMR spectrum are often better resolved. An HSQC experiment will show which protons are attached to which carbons, and an HMBC will show long-range correlations from these methyl groups to other carbons in the molecule, aiding in their specific assignment.

Logical Workflow for Triterpenoid Structure Elucidation

G A Purified Triterpenoid B 1D NMR (1H, 13C, DEPT) A->B C Significant Signal Overlap in 1H NMR? B->C D 2D NMR Experiments C->D Yes I Propose Structure C->I No E COSY D->E F HSQC D->F G HMBC D->G H NOESY/ROESY D->H E->I F->I G->I H->I J Confirm with High-Resolution Mass Spectrometry I->J K Final Structure J->K L No M Yes

Caption: Workflow for triterpenoid structure elucidation.

Solubility and Bioavailability

Q4: My triterpenoid compound has very poor aqueous solubility, which is limiting my ability to perform in vitro biological assays. How can I address this?

A4: Poor aqueous solubility is a major hurdle for the development of triterpenoids as therapeutic agents. Here are some common approaches to overcome this:

  • Co-solvents: For in vitro assays, dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol before diluting it in the aqueous assay medium is a common practice. However, it's crucial to include a vehicle control in your experiment to ensure the solvent itself is not affecting the biological system.

  • Use of Surfactants or Cyclodextrins: These can encapsulate the hydrophobic triterpenoid molecule, increasing its apparent solubility in aqueous solutions.

  • pH Adjustment: For triterpenoids with acidic or basic functional groups, adjusting the pH of the medium can increase their solubility.

  • Formulation Strategies: For in vivo studies and potential therapeutic applications, various drug delivery systems are being explored to enhance the solubility and bioavailability of triterpenoids. These include liposomes, nanoparticles, and emulsions.

  • Structural Modification: In drug development, medicinal chemists often synthesize derivatives of the natural triterpenoid to improve its physicochemical properties, including solubility.

Table 2: Solubility of Selected Triterpenoids in Common Organic Solvents at Room Temperature

TriterpenoidMethanol (mg/mL)Ethanol (mg/mL)Acetone (mg/mL)DMSO (mg/mL)Reference
Ursolic Acid ~5.0~16.8SolubleSoluble[10][11][12]
Oleanolic Acid SolubleSolubleSolubleSoluble[11][12]
Betulinic Acid SolubleSolubleSolubleSoluble-
Betulin Sparingly Soluble~54.4 (at 78°C)Sparingly Soluble~4.5 (at 78°C)[13]

Note: "Soluble" indicates that the source mentions solubility without providing a specific quantitative value. The solubility of triterpenoids can vary with temperature.

Biological Activity and Mechanism of Action

Q5: I am investigating the anticancer activity of a triterpenoid and want to understand its mechanism of action. What are some common signaling pathways affected by triterpenoids?

A5: Triterpenoids are known to exert their biological effects, including anticancer activity, by modulating a variety of cellular signaling pathways. Two of the most well-studied pathways are the NF-κB signaling pathway and the intrinsic apoptosis pathway.

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, cell proliferation, and survival. Many triterpenoids, such as ursolic acid, have been shown to inhibit the activation of NF-κB.[1][14][15][16][17] This inhibition can lead to the downregulation of pro-inflammatory and pro-survival genes, contributing to the anticancer and anti-inflammatory effects of these compounds.

  • Intrinsic Apoptosis Pathway: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Triterpenoids like betulinic acid can induce apoptosis through the intrinsic or mitochondrial pathway.[2][3][18][19][20] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and activation of caspases, which are the executioners of apoptosis.

Signaling Pathway Diagrams

Ursolic Acid and the NF-κB Signaling Pathway

G cluster_0 Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation p65 Phosphorylation p65 Phosphorylation IKK Activation->p65 Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription (Inflammation, Proliferation, Survival) Gene Transcription (Inflammation, Proliferation, Survival) NF-κB (p65/p50) Nuclear Translocation->Gene Transcription (Inflammation, Proliferation, Survival) Ursolic Acid Ursolic Acid Ursolic Acid->IKK Activation Ursolic Acid->IκBα Phosphorylation Ursolic Acid->p65 Phosphorylation

Caption: Ursolic acid inhibits the NF-κB signaling pathway.

Betulinic Acid and the Intrinsic Apoptosis Pathway

G Betulinic Acid Betulinic Acid Bcl-2 Bcl-2 Betulinic Acid->Bcl-2 Bax Bax Betulinic Acid->Bax Mitochondrial Membrane Permeabilization Mitochondrial Membrane Permeabilization Bcl-2->Mitochondrial Membrane Permeabilization Bax->Mitochondrial Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Betulinic acid induces apoptosis via the intrinsic pathway.

Table 3: Cytotoxicity (IC50 values in µM) of Selected Triterpenoids Against Various Cancer Cell Lines

TriterpenoidMCF-7 (Breast)MDA-MB-231 (Breast)HepG2 (Liver)PC-3 (Prostate)Reference
KHF16 5.66.89.2-[21]
Compound 1 (Oleanane derivative) --10-5010-50[22]
Compound 2 (Oleanane derivative) --10-5010-50[22]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, exposure time, and assay method.

References

Troubleshooting Hedragonic acid solubility issues.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting tips and answers to frequently asked questions regarding the solubility of Hedragonic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a weakly acidic, hydrophobic compound. It exhibits poor solubility in aqueous solutions at neutral or acidic pH but shows significantly increased solubility in organic solvents and alkaline aqueous solutions (pH > 8.0).

Q2: Why is my this compound precipitating out of my PBS solution?

A2: Precipitation in standard Phosphate-Buffered Saline (PBS) at pH 7.4 is a common issue. This occurs because this compound's pKa is approximately 7.8. At a pH below its pKa, the compound is predominantly in its neutral, less soluble form. To maintain solubility, either the pH must be raised, or a co-solvent must be used.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming (up to 37°C) can temporarily aid in dissolution. However, this compound is susceptible to degradation at temperatures above 45°C. We do not recommend prolonged heating or boiling. Always check for precipitation as the solution returns to room temperature.

Q4: Is it better to use a salt form of this compound?

A4: Yes, if available. The sodium or potassium salt forms of this compound are generally more water-soluble than the free acid form. However, be aware that the final pH of your solution will be critical for maintaining solubility even with the salt form.

Troubleshooting Guide: Common Solubility Issues

Issue DescriptionRoot CauseSuggested Solution(s)
Powder won't dissolve in aqueous buffer (e.g., PBS pH 7.4). The solution pH is below the compound's pKa (~7.8), favoring the insoluble neutral form.1. Prepare a high-concentration stock solution in 100% DMSO first. 2. Use an alkaline buffer (e.g., Tris buffer at pH 8.5) for initial dissolution. 3. Adjust the pH of the final solution by dropwise addition of 1N NaOH.
Precipitate forms immediately upon adding DMSO stock to aqueous media. The final concentration of this compound exceeds its solubility limit in the mixed-solvent system. The percentage of DMSO is too low.1. Increase the percentage of the organic co-solvent in the final medium (Note: ensure co-solvent is compatible with your experimental model). 2. Lower the final working concentration of this compound. 3. Add a non-ionic surfactant like Tween® 80 (0.1% v/v) to the aqueous medium before adding the DMSO stock.
Solution is clear initially but becomes cloudy or forms precipitate over time. The compound is supersaturated and is slowly crashing out of a thermodynamically unstable solution. This can be exacerbated by temperature changes ("salting out").1. Ensure the final pH of the solution remains stable and above 8.0. 2. Store the solution at a constant temperature. Avoid refrigeration if it was prepared at room temperature. 3. Prepare fresh solutions immediately before use.

Quantitative Data: this compound Solubility

SolventTemperaturepHSolubility (mg/mL)Molar Solubility (mM)
Water25°C5.0< 0.01< 0.02
PBS25°C7.40.050.12
Tris Buffer25°C8.52.55.95
DMSO25°CN/A> 100> 238
Ethanol (95%)25°CN/A2559.5
Molecular Weight of this compound: 420.5 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 4.21 mg of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of 100% cell-culture grade DMSO.

  • Dissolution: Vortex the tube for 2-3 minutes at room temperature. If needed, gently warm the tube in a 37°C water bath for 5 minutes and vortex again.

  • Verification: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (pH 8.5)

  • Buffer Preparation: Prepare a 50 mM Tris buffer and adjust the pH to 8.5.

  • Dilution Calculation: To prepare 1 mL of 100 µM solution, you will need 10 µL of the 10 mM DMSO stock solution (from Protocol 1).

  • Serial Dilution: a. Add 990 µL of the pH 8.5 Tris buffer to a sterile microcentrifuge tube. b. While vortexing the buffer gently, add the 10 µL of the 10 mM DMSO stock solution drop-by-drop. This prevents localized high concentrations that can cause precipitation.

  • Final Check: Ensure the final working solution is clear. Use immediately for your experiment.

Visual Guides and Workflows

G start Start: Compound not dissolving in aqueous buffer check_ph Is buffer pH > 8.0? start->check_ph use_dmso Action: Prepare 10-100 mM stock in 100% DMSO check_ph->use_dmso No serial_dilute Dilute DMSO stock into aqueous buffer while vortexing check_ph->serial_dilute Yes use_dmso->serial_dilute add_naoh Action: Add 1N NaOH dropwise to raise pH add_naoh->serial_dilute check_precipitate Does precipitate form? serial_dilute->check_precipitate success Success: Compound Solubilized check_precipitate->success No fail Troubleshoot Further: - Lower final concentration - Add surfactant (e.g., Tween) check_precipitate->fail Yes

Caption: Troubleshooting workflow for solubilizing this compound.

G cluster_0 Low pH (< 7.8) cluster_1 High pH (> 7.8) low_ph Hed-COOH (Protonated Form) Insoluble in Water high_ph Hed-COO⁻ (Deprotonated/Ionized Form) Soluble in Water low_ph:e->high_ph:w pKa ~ 7.8

Caption: Relationship between pH, pKa, and this compound solubility.

G HA This compound Receptor Hedo-Receptor HA->Receptor Inhibition G_Protein G-Protein Activation Receptor->G_Protein Kinase Kinase Cascade (e.g., MAPK) G_Protein->Kinase TF Transcription Factor Activation Kinase->TF Response Cellular Response (e.g., Proliferation) TF->Response

Caption: Hypothetical "Hedo-Receptor" signaling pathway inhibited by this compound.

How to prevent degradation of Hedragonic acid in storage.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hedragonic Acid

This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues observed during the storage and use of this compound.

Issue 1: Reduced Potency or Inconsistent Experimental Results

  • Question: I have observed a significant decrease in the efficacy of my this compound in my cell-based assays compared to previous batches. What could be the cause?

  • Answer: A reduction in potency is a primary indicator of this compound degradation. The two main degradation products, Oxi-Hedragonic acid and Hydro-Hedragonic acid, are biologically inactive. To confirm degradation, we recommend performing analytical tests such as HPLC or LC-MS to assess the purity of your sample.

Issue 2: Visible Change in Compound Appearance

  • Question: My stored this compound powder has developed a yellowish tint. Is it still usable?

  • Answer: A color change from white to yellow is a visual sign of potential oxidative degradation. While a slight discoloration may not always correlate with a significant loss of activity, it is a strong indicator that the compound's integrity may be compromised. We advise quantifying the purity of the discolored sample before proceeding with experiments.

Issue 3: Precipitation or Cloudiness in Solution

  • Question: I prepared a stock solution of this compound in DMSO, and after a few freeze-thaw cycles, I noticed some precipitation. What should I do?

  • Answer: Precipitation can occur due to improper storage of solutions. This compound is susceptible to degradation in solution, especially after multiple freeze-thaw cycles. It is best to aliquot stock solutions into single-use volumes to minimize this. If precipitation is observed, gently warm the solution to 37°C to attempt redissolution. However, if the precipitate does not dissolve, the solution should be discarded as this may indicate significant degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. The use of a desiccator is highly recommended to prevent hydrolysis.

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: We recommend preparing stock solutions in anhydrous DMSO or ethanol at a concentration of 10 mM. These solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.

Degradation and Stability

  • Q3: What are the primary degradation pathways for this compound?

    • A3: this compound is primarily susceptible to oxidation and hydrolysis. The diagram below illustrates the hypothetical degradation pathway.

      Hedragonic_Acid_Degradation cluster_main This compound Degradation Pathways Hedragonic_Acid This compound (Active) Oxi_Hedragonic_Acid Oxi-Hedragonic Acid (Inactive) Hedragonic_Acid->Oxi_Hedragonic_Acid Oxidation (Light, Air) Hydro_Hedragonic_Acid Hydro-Hedragonic Acid (Inactive) Hedragonic_Acid->Hydro_Hedragonic_Acid Hydrolysis (Moisture)

      Caption: Degradation pathways of this compound.

  • Q4: How stable is this compound in aqueous solutions for cell culture experiments?

    • A4: this compound is less stable in aqueous media. It is recommended to prepare fresh dilutions from the stock solution for each experiment and use them within 4-6 hours. The table below summarizes the stability in different solvents.

Quantitative Data Summary

Table 1: Stability of this compound in Different Solvents at 25°C

SolventStorage ConditionPurity after 24 hoursPurity after 72 hours
SolidDark, with desiccator>99%>99%
Anhydrous DMSO-20°C, dark98%95%
Ethanol-20°C, dark97%92%
PBS (pH 7.4)4°C, dark85%70%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines the methodology for determining the purity of this compound and detecting its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • Start with 95% A and 5% B, ramp to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in the mobile phase.

    • Inject 10 µL of the sample into the HPLC system.

    • Analyze the resulting chromatogram to determine the percentage of the parent compound and any degradation peaks.

The following workflow diagram illustrates the process for assessing the purity of a this compound sample.

HPLC_Workflow cluster_workflow Purity Assessment Workflow Sample This compound Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject 10 µL into HPLC Dissolve->Inject Analyze Analyze Chromatogram at 280 nm Inject->Analyze Report Report Purity (%) Analyze->Report

Caption: Workflow for HPLC purity assessment.

Navigating Unexpected Outcomes in FXR Activation Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing Farnesoid X Receptor (FXR) activation assays can encounter a range of unexpected results that may compromise experimental integrity and data interpretation. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed FAQs, experimental protocols, and data interpretation aids to ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during FXR activation assays, providing potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Weak or No Signal in Luciferase Reporter Assays

  • Question: My luciferase reporter assay shows very low or no signal, even with my positive control. What could be the cause?

  • Answer: Weak or absent signals in luciferase assays can stem from several factors.[1] A primary reason could be suboptimal transfection efficiency of your reporter and FXR expression plasmids.[1] Additionally, the reagents themselves, such as the luciferase substrate, may have degraded due to improper storage or handling.[1] It is also possible that the promoter driving the reporter gene is inherently weak in your chosen cell line.[1] Cell health is another critical factor; unhealthy or insufficient numbers of cells will lead to poor signal output. Finally, ensure that the reading instrument (luminometer) is set correctly and is functioning optimally.

Troubleshooting Steps:

  • Optimize Transfection: Experiment with different ratios of plasmid DNA to transfection reagent to find the optimal conditions for your cell line.[1]

  • Verify Reagent Integrity: Use fresh or properly stored luciferase assay reagents. Check the expiration dates and storage conditions.[1]

  • Cell Viability and Density: Ensure cells are healthy and seeded at the correct density. Perform a cell viability assay if in doubt.

  • Promoter Strength: If possible, consider using a stronger promoter to drive the luciferase gene.[1]

  • Instrument Check: Confirm the luminometer settings are appropriate for your assay plate and reagents.

Issue 2: High Background Signal in Luciferase Reporter Assays

  • Question: I am observing a high background signal in my no-treatment and vehicle control wells. How can I reduce this?

  • Answer: High background in luciferase assays can obscure the true signal from your experimental samples. This can be caused by the inherent activity of the reporter construct in the absence of a specific ligand, or by components in the cell culture medium that may activate FXR or interfere with the luciferase reaction.[1] Using white assay plates can help to reduce background by minimizing light scattering.[1] Contamination of reagents or cell cultures can also lead to elevated background signals.[1]

Troubleshooting Steps:

  • Use Appropriate Plates: Employ white, opaque-walled plates designed for luminescence assays to reduce well-to-well crosstalk and background.[1]

  • Serum-Free Conditions: If possible, perform the final stages of the assay in serum-free or reduced-serum media to minimize interference from serum components.

  • Reagent Purity: Ensure all reagents and media are fresh and free from contamination.[1]

  • Promoter/Cell Line Check: The basal activity of your promoter in the specific cell line might be high. Consider testing alternative reporter constructs or cell lines.

Issue 3: High Variability Between Replicates

  • Question: My replicate wells show significant variability in their luminescence readings. What could be causing this inconsistency?

  • Answer: High variability between replicates is a common issue that can compromise the statistical significance of your results.[1] Inaccurate pipetting is a frequent culprit, leading to differences in cell number, reagent volume, or compound concentration between wells.[1] Uneven cell seeding can also result in well-to-well differences in cell density. Furthermore, using reagents from different batches or preparing working solutions inconsistently can introduce variability.[1]

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and ensure consistent, careful pipetting. For multi-well plates, using a multichannel pipette or an automated liquid handler can improve consistency.[1]

  • Master Mixes: Prepare master mixes of reagents (e.g., transfection mix, compound dilutions, luciferase reagent) to be added to all relevant wells, minimizing pipetting errors.[1]

  • Cell Seeding: Ensure a homogenous cell suspension before seeding and be meticulous in dispensing equal volumes to each well.

  • Normalization: The use of a co-transfected internal control reporter, such as Renilla luciferase, can help to normalize for differences in transfection efficiency and cell number.[2]

Issue 4: Suspected False Positives or Negatives in TR-FRET Assays

  • Question: I am concerned about potential false positives or negatives in my TR-FRET screening results. How can I identify and mitigate these?

  • Answer: False positives and negatives are a significant concern in high-throughput screening.[3] False positives can arise from compounds that are autofluorescent at the emission wavelengths of the donor or acceptor fluorophores, or from compounds that cause light scatter.[4][5] Conversely, false negatives can occur if a compound quenches the fluorescence of either the donor or acceptor.[3] Non-specific interactions of test compounds with assay components, such as the antibodies or proteins used, can also lead to misleading results.[3]

Troubleshooting and Counter-Screening Strategies:

  • Compound Interference Check: Pre-screen compound libraries for autofluorescence at the assay's excitation and emission wavelengths.

  • Counter-Screens: To identify compounds that non-specifically interfere with the FRET signal, a counter-screen can be performed. For example, by replacing the specific protein-protein interaction pair with a non-interacting pair while keeping the FRET labels the same.[3]

  • Orthogonal Assays: Confirm hits from a primary screen using a secondary, orthogonal assay that relies on a different detection technology (e.g., a cell-based reporter gene assay to confirm hits from a biochemical TR-FRET assay).[6] This helps to eliminate artifacts specific to the primary assay format.

  • Dose-Response Curves: Always perform dose-response analysis for any initial hits. True positives will typically exhibit a sigmoidal dose-response curve, while non-specific effects may not.[5]

Data Presentation: Interpreting Quantitative Results

Clear presentation of quantitative data is crucial for accurate interpretation. The following tables provide examples of how to structure your results for common FXR activation assays.

Table 1: Luciferase Reporter Assay Data

TreatmentConcentration (µM)Normalized Luciferase Activity (Fold Change)Standard Deviationp-value (vs. Vehicle)
Vehicle (0.1% DMSO)-1.00.12-
GW4064 (Positive Control)18.50.98<0.001
Test Compound A0.11.20.15>0.05
Test Compound A14.30.55<0.01
Test Compound A107.90.89<0.001

Table 2: TR-FRET Assay Data

CompoundConcentration (µM)TR-FRET Ratio (665nm/620nm)% ActivationEC50 (µM)
Vehicle (0.1% DMSO)-0.250-
CDCA (Positive Control)501.5010015.2
Test Compound B0.10.3042.5
Test Compound B10.8850.4
Test Compound B101.4596

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are generalized protocols for key FXR activation assays.

Protocol 1: Luciferase Reporter Gene Assay

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Transfection: After 24 hours, co-transfect the cells with an FXR expression plasmid, a luciferase reporter plasmid containing an FXR response element (e.g., IR-1), and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: Following a 24-hour incubation post-transfection, replace the medium with fresh medium containing the test compounds or controls (e.g., GW4064 as a positive control, DMSO as a vehicle control).

  • Incubation: Incubate the cells with the compounds for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.[2]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT). Dilute the GST-tagged FXR-LBD, biotinylated coactivator peptide (e.g., SRC-1), Europium-labeled anti-GST antibody (donor), and Streptavidin-conjugated Allophycocyanin (acceptor) in the assay buffer to their optimal concentrations.

  • Compound Dispensing: Add test compounds at various concentrations to the wells of a low-volume 384-well black plate.

  • Reagent Addition: Add the GST-FXR-LBD to the wells and incubate for a short period to allow for compound binding.

  • Detection Mix Addition: Add a pre-mixed solution of the biotinylated coactivator peptide, Europium-labeled anti-GST antibody, and Streptavidin-APC to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after excitation at the donor's excitation wavelength (e.g., 340 nm).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration to determine EC50 values.[4][7]

Mandatory Visualizations

FXR Signaling Pathway

FXR_Signaling_Pathway Ligand Bile Acids or Synthetic Agonist FXR FXR Ligand->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (e.g., IR-1) FXR_RXR->FXRE binds to Coactivators Coactivators (e.g., SRC-1) FXR_RXR->Coactivators recruits Target_Genes Target Gene Transcription FXRE->Target_Genes activates Coactivators->FXR_RXR Corepressors Corepressors Corepressors->FXR_RXR dissociates SHP SHP Target_Genes->SHP upregulates CYP7A1 CYP7A1 SHP->CYP7A1 inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting step

Caption: Canonical FXR signaling pathway upon ligand activation.

Troubleshooting Logic Flow for Weak Luciferase Signal

Troubleshooting_Weak_Signal Start Weak or No Luciferase Signal Check_Reagents Check Reagent Validity (Substrate, Lysis Buffer) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace Reagents Reagents_OK->Replace_Reagents No Check_Transfection Assess Transfection Efficiency (e.g., GFP control) Reagents_OK->Check_Transfection Yes Replace_Reagents->Check_Reagents Transfection_OK Transfection Efficient? Check_Transfection->Transfection_OK Optimize_Transfection Optimize Transfection Protocol (DNA:Reagent ratio) Transfection_OK->Optimize_Transfection No Check_Cells Evaluate Cell Health and Density Transfection_OK->Check_Cells Yes Optimize_Transfection->Check_Transfection Cells_OK Cells Healthy & at Correct Density? Check_Cells->Cells_OK Optimize_Seeding Optimize Cell Seeding Cells_OK->Optimize_Seeding No Check_Instrument Verify Luminometer Settings Cells_OK->Check_Instrument Yes Optimize_Seeding->Check_Cells End Problem Resolved Check_Instrument->End

Caption: A logical workflow for troubleshooting weak signals in luciferase assays.

Experimental Workflow for a TR-FRET Assay

TR_FRET_Workflow Start Start Dispense_Compound Dispense Test Compound into 384-well Plate Start->Dispense_Compound Add_FXR Add GST-FXR-LBD Incubate Dispense_Compound->Add_FXR Add_Detection_Mix Add Detection Mix: - Biotin-Coactivator - Eu-anti-GST - SA-APC Add_FXR->Add_Detection_Mix Incubate Incubate at RT (1-2 hours) Add_Detection_Mix->Incubate Read_Plate Read TR-FRET Signal (Ex: 340nm, Em: 615nm & 665nm) Incubate->Read_Plate Analyze Calculate Ratio (665/615) and Determine EC50 Read_Plate->Analyze

Caption: A typical experimental workflow for an FXR TR-FRET assay.

References

Technical Support Center: High-Purity Isolation of Hedragonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for isolating high-purity Hedragonic acid. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a natural product with the chemical formula C29H44O3. Its structure contains a carboxylic acid group, which defines its acidic character and is a critical consideration for developing effective isolation and purification protocols.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC29H44O3[2]
Molecular Weight440.7 g/mol [2]
IUPAC Name(4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[2]
CAS Number466-02-4[2][3]

Q2: What is a general workflow for the isolation of this compound?

A typical workflow for isolating this compound from a natural source involves several key stages: extraction, partitioning, chromatographic purification, and final polishing/crystallization. Each stage is designed to remove impurities and enrich the concentration of this compound.

Hedragonic_Acid_Isolation_Workflow raw_material Raw Material (e.g., Plant, Microbial Broth) extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Acid-Base) crude_extract->partitioning acidic_fraction Enriched Acidic Fraction partitioning->acidic_fraction chromatography Column Chromatography (e.g., Silica Gel, Reversed-Phase) acidic_fraction->chromatography semi_pure Semi-Pure this compound chromatography->semi_pure crystallization Crystallization / Final Purification semi_pure->crystallization pure_product High-Purity this compound crystallization->pure_product

Caption: General workflow for the isolation of this compound.

Troubleshooting Guides

Section 1: Extraction and Initial Workup

Problem: Low yield of this compound in the crude extract.

  • Possible Cause 1: Inappropriate Solvent Choice. The polarity of the extraction solvent may not be optimal for this compound.

    • Solution: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol).[4] Since this compound is a moderately polar molecule, a solvent like ethyl acetate or a mixture of chloroform and methanol is often a good starting point.

  • Possible Cause 2: Incomplete Cell Lysis. For plant or microbial sources, the solvent may not be effectively penetrating the cellular structures to release the compound.

    • Solution: Employ mechanical disruption methods such as grinding, sonication, or homogenization of the raw material before extraction.

  • Possible Cause 3: Degradation during Extraction. this compound may be sensitive to heat or pH extremes during the extraction process.

    • Solution: Perform extractions at room temperature or below. If using techniques like Soxhlet extraction, ensure the temperature does not exceed the degradation point of the compound.

Problem: The crude extract is highly complex and difficult to work with.

  • Possible Cause: Co-extraction of numerous other compounds. This is a common issue in natural product isolation.[5][6]

    • Solution: Implement an Acid-Base Partitioning Step. This is a highly effective method for separating acidic compounds like this compound from neutral and basic impurities. Dissolve the crude extract in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). This compound will move into the aqueous phase as its carboxylate salt. The aqueous phase can then be acidified (e.g., with HCl) and re-extracted with an organic solvent to recover the purified acidic fraction.

Acid_Base_Partitioning start Crude Extract in Organic Solvent add_base Wash with Aqueous Base (e.g., NaHCO3) start->add_base separation Phase Separation add_base->separation organic_phase Organic Phase: Neutral & Basic Impurities separation->organic_phase Discard aqueous_phase Aqueous Phase: Hedragonate Salt separation->aqueous_phase acidify Acidify Aqueous Phase (e.g., with HCl) aqueous_phase->acidify re_extract Re-extract with Organic Solvent acidify->re_extract final_organic Organic Phase: Enriched this compound re_extract->final_organic

Caption: Logic diagram for acid-base partitioning.
Section 2: Chromatographic Purification

Problem: Poor separation of this compound from impurities on a silica gel column.

  • Possible Cause 1: Inappropriate Mobile Phase Polarity. The solvent system may be too polar, causing co-elution, or not polar enough, leading to long retention times and band broadening.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound. A common mobile phase for acidic compounds on silica is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Possible Cause 2: Peak Tailing due to Acidity. The carboxylic acid group of this compound can interact strongly with the slightly acidic silanol groups on the silica surface, causing significant peak tailing.[7]

    • Solution: Add a small amount of acid to the mobile phase. Incorporating 0.1-1% of acetic acid or formic acid into the eluent can suppress the ionization of this compound and the silanol groups, leading to sharper peaks and improved resolution.[8]

Problem: this compound appears to be degrading on the silica gel column.

  • Possible Cause: Silica gel is mildly acidic and can cause degradation of sensitive compounds.

    • Solution 1: Use a different stationary phase. Consider using reversed-phase chromatography (C18) or a less acidic stationary phase like alumina (neutral or basic).

    • Solution 2: Deactivate the silica gel. This can be done by treating the silica with a base (e.g., triethylamine) before packing the column, although this may affect the separation profile.

Problem: In reversed-phase HPLC, this compound gives a broad or fronting peak.

  • Possible Cause: Ionization of the carboxylic acid group. In a neutral mobile phase (e.g., methanol/water), the carboxylic acid will be partially ionized. The ionized and non-ionized forms will have different retention times, leading to poor peak shape.[8]

    • Solution: Adjust the pH of the mobile phase. For reversed-phase chromatography of acidic compounds, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte.[8] This ensures the compound is in its protonated, less polar form, resulting in better retention and sharper peaks. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common practice.

Chromatography IssuePossible CauseRecommended Solution
Peak Tailing (Normal Phase) Strong interaction of the carboxylic acid with silica.Add 0.1-1% acetic or formic acid to the mobile phase.[8]
Poor Resolution (Normal Phase) Suboptimal mobile phase polarity.Optimize solvent system using TLC (aim for Rf 0.25-0.35).
Compound Degradation Acidity of silica gel.Switch to a different stationary phase (e.g., C18, alumina) or use deactivated silica.
Broad/Fronting Peaks (Reversed Phase) Partial ionization in a neutral mobile phase.Acidify the mobile phase with 0.1% TFA or formic acid to suppress ionization.[8]
Low Solubility in Mobile Phase Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a slightly stronger solvent, keeping injection volume small.[7]

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Partitioning
  • Dissolution: Dissolve the crude extract in ethyl acetate (EtOAc) at a concentration of approximately 10-20 mg/mL.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of acidic compounds.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2. A precipitate of this compound may form.

  • Re-extraction: Return the acidified aqueous solution to the separatory funnel and extract three times with equal volumes of EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched acidic fraction.

Protocol 2: Preparative HPLC for Final Purification
  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-35 min: 50% to 95% B (linear gradient)

    • 35-40 min: 95% B (isocratic)

    • 40-45 min: 95% to 50% B (return to initial conditions)

  • Flow Rate: 10 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the semi-pure this compound in a minimal amount of the initial mobile phase (50:50 Water:Acetonitrile with 0.1% TFA).

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main peak.

  • Post-Processing: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize or perform a liquid-liquid extraction to remove the remaining water and TFA to obtain the high-purity this compound.

References

Addressing variability in animal responses to Hedragonic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Hedragonic Acid. This resource is designed for researchers, scientists, and drug development professionals to address and manage the observed variability in animal responses during preclinical studies. This compound, a selective agonist for the Hedron Receptor (HdnR), offers significant therapeutic potential for type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). However, its efficacy can be influenced by a range of factors, leading to variable outcomes. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve more consistent and reproducible results.

Troubleshooting Guide: High Variability in Animal Responses

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: We are observing high variability in blood glucose readings following oral gavage administration of this compound, even within the same experimental group. What are the potential procedural causes?

A: High variability after oral gavage is a common issue that can often be traced to procedural inconsistencies. Several factors related to the dosing procedure itself can contribute:

  • Improper Gavage Technique: Incorrect placement of the gavage needle can lead to delivery of the compound to the esophagus or trachea instead of the stomach, causing incomplete or variable absorption.[1][2] Ensure all personnel are thoroughly trained and competent in the technique.[3][4] The animal should be properly restrained to ensure a straight line through the neck and esophagus.[3][5] If any resistance is met, the needle should be withdrawn and reinserted; never force the needle.[2][6]

  • Animal Stress: The stress of handling and dosing can trigger a physiological stress response (e.g., release of glucocorticoids), which can directly impact blood glucose levels and confound the effects of this compound. Acclimatizing animals to handling and the procedure can help minimize this stress-induced variability.[4]

  • Dosing Volume and Vehicle: The maximum recommended dosing volume is typically 10 mL/kg, though lower volumes are often preferable to prevent rapid shunting to the duodenum or reflux.[2][3] Ensure the vehicle used to dissolve this compound is inert and does not affect absorption or have its own metabolic effects. The consistency and temperature of the dosing solution should be uniform across all animals.

  • Gavage Needle Size: Using an incorrectly sized gavage needle can cause injury to the esophagus or stomach, leading to inflammation and altered absorption.[3][6] The needle should have a smooth, ball-shaped tip to prevent tissue damage.[1]

Table 1: Recommended Oral Gavage Needle Sizes for Mice and Rats

AnimalWeight Range (g)Recommended GaugeLength (inches)
Mouse 15-2022G1 to 1.5
20-2520G1 to 2
25-3018G1.5 to 2
Rat 75-10018G1.5 to 2
100-20018G2 to 3
200-30016G3
>30016G3 to 4

Data synthesized from Washington State University and Queen's University SOPs.[1][3]

Q2: We are testing this compound in different mouse strains (e.g., C57BL/6 vs. BALB/c) and see a significantly more potent glucose-lowering effect in one strain. Why is this happening?

A: This is a classic example of how genetic background can profoundly influence drug response. Different animal strains can have significant variations in their physiology and genetics that affect drug metabolism and action.[7]

  • Genetic Polymorphisms in Metabolic Enzymes: The primary drivers of this variability are often genetic polymorphisms in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily.[8][9][10] These enzymes are critical for the hepatic clearance of this compound. A strain with lower expression or activity of the specific CYP enzyme responsible for metabolizing this compound will have higher plasma concentrations and a more pronounced pharmacodynamic effect.

  • Differences in Drug Transporters: Genetic variations can also affect drug transporters (e.g., from the SLC and ABC superfamilies) that control the uptake of this compound into hepatocytes and its subsequent elimination.[11][12]

  • Baseline Metabolic Differences: Different strains may have inherent differences in baseline glucose homeostasis, insulin sensitivity, and the expression level of the Hedron Receptor (HdnR), all of which can alter the response to an HdnR agonist.

Table 2: Illustrative Example of Strain-Dependent Glycemic Response to this compound (10 mg/kg)

Mouse StrainBaseline Glucose (mg/dL)Glucose at 2h Post-Dose (mg/dL)% Glucose Reduction
C57BL/6 155 ± 898 ± 1536.8%
BALB/c 149 ± 7125 ± 1216.1%
FVB 162 ± 10105 ± 1835.2%

This is fictional data provided for illustrative purposes.

To manage this, it is critical to use a consistent and well-defined animal model for your studies and to report the specific strain used.[13] If comparing strains is part of the research, consider characterizing the expression of key CYP enzymes and drug transporters.

Q3: Our results from experiments conducted in the morning seem to differ from those conducted in the afternoon. Could this be a source of variability?

A: Yes, absolutely. The circadian rhythm , or the body's internal 24-hour clock, governs nearly every aspect of physiology, including drug pharmacokinetics (absorption, distribution, metabolism, and elimination).[14][15]

  • Time-Dependent Metabolism: The expression and activity of hepatic enzymes, especially CYP450s, are under strong circadian control.[16] For a drug like this compound that is metabolized in the liver, its rate of clearance can be significantly different depending on the time of day it is administered.[17] This can lead to different plasma concentrations and, consequently, different therapeutic effects.[18]

  • Hormonal Fluctuations: Circadian rhythms also control the levels of hormones like corticosterone and insulin, which can influence the baseline metabolic state of the animal and its response to a glucose-regulating drug.

  • Recommendation: To minimize this source of variability, all experimental procedures, including dosing, blood sampling, and functional assessments, should be performed at the same time of day for all animals in a study.[19]

Q4: We are seeing significant inter-animal variability even within the same strain, housed in the same room, and dosed at the same time. What other intrinsic factors could be at play?

A: When extrinsic factors are well-controlled, unexplained variability often points to complex intrinsic factors like the gut microbiome . The gut microbiota is increasingly recognized as a critical determinant of drug metabolism and efficacy.[20][21]

  • Direct Microbial Metabolism: Gut bacteria produce a vast array of enzymes that can directly metabolize this compound before it is even absorbed into circulation.[22][23] Inter-animal differences in the composition of the gut microbiota can therefore lead to significant differences in drug bioavailability.[23][24]

  • Indirect Effects on Host Metabolism: Microbial metabolites can enter circulation and influence the expression of host metabolic enzymes in the liver, including the same CYP450 enzymes responsible for metabolizing this compound.[24]

  • Mitigation Strategies:

    • Co-housing: House animals intended for the same experiment together for a period before the study begins to help normalize their gut microbiota.

    • Diet Control: Use a standardized, defined diet, as dietary components are a major driver of microbial composition.

    • Microbiome Analysis: In cases of persistent high variability, consider performing 16S rRNA sequencing on fecal samples to correlate microbial profiles with drug response.

Frequently Asked Questions (FAQs)

Q: What is the established signaling pathway for this compound?

A: this compound is a selective agonist for the Hedron Receptor (HdnR), a G-protein coupled receptor (GPCR). Upon binding, it activates a Gαq signaling cascade, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is central to the drug's effects on glucose metabolism and insulin secretion.

Hedragonic_Acid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol HA This compound HdnR Hedron Receptor (HdnR) HA->HdnR Binds Gq Gαq HdnR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Metabolic Response (e.g., Insulin Secretion) Ca->Response PKC->Response

Caption: this compound signaling via the HdnR Gαq pathway.

Q: What are the primary sources of variability I should consider when designing my experiments?

A: Variability in animal studies can be broadly categorized into three main sources: biological (intrinsic), environmental (extrinsic), and procedural. A successful experimental design aims to control or account for all three.

Factors_Influencing_Variability cluster_biological Biological (Intrinsic) Factors cluster_environmental Environmental (Extrinsic) Factors cluster_procedural Procedural / Human Factors Response Variable Animal Response Genetics Genetics / Strain (e.g., CYP450s, Transporters) Genetics->Response Microbiome Gut Microbiome Microbiome->Response Physiology Age, Sex, Disease State Physiology->Response Circadian Circadian Rhythms (Time of Day) Circadian->Response Housing Housing Conditions (Temp, Light Cycle) Housing->Response Diet Diet and Water Diet->Response Dosing Dosing Procedure (Route, Volume, Technique) Dosing->Response Handling Animal Handling & Stress Handling->Response Measurement Measurement Error Measurement->Response

Caption: Key intrinsic and extrinsic factors contributing to experimental variability.

Q: How should I systematically troubleshoot unexpected variability in my results?

A: A systematic approach is crucial. Start by evaluating the most common and easily controlled sources of error before moving to more complex biological factors. The goal is to first ensure high internal validity through procedural standardization.

Troubleshooting_Workflow Start High Variability Observed Check_SOPs 1. Review Experimental Procedures (SOPs, Dosing, Handling) Start->Check_SOPs SOPs_OK Procedures Consistent? Check_SOPs->SOPs_OK Check_Env 2. Review Environmental Controls (Time of Day, Housing, Diet) Env_OK Environment Controlled? Check_Env->Env_OK SOPs_OK->Check_Env Yes Refine_SOPs Refine SOPs & Retrain Personnel SOPs_OK->Refine_SOPs No Standardize_Env Standardize Environmental Factors Env_OK->Standardize_Env No Investigate_Intrinsic 3. Investigate Intrinsic Factors Env_OK->Investigate_Intrinsic Yes Refine_SOPs->Check_SOPs Standardize_Env->Check_Env Check_Strain Confirm Animal Strain & Consider Genetic Profiling Investigate_Intrinsic->Check_Strain Check_Microbiome Consider Microbiome Analysis Investigate_Intrinsic->Check_Microbiome End Identify Source of Variability Check_Strain->End Check_Microbiome->End

Caption: A stepwise workflow for troubleshooting sources of experimental variability.

Appendix: Key Experimental Protocols

Protocol 1: Standard Operating Procedure for Oral Gavage in Rodents

This protocol provides a standardized method for administering liquid compounds directly into the stomach. Personnel must be properly trained before performing this procedure.[1][3]

  • Preparation:

    • Weigh the animal to determine the correct dosing volume (recommended: 5-10 mL/kg).[3][5]

    • Select the appropriate gavage needle size based on the animal's weight (see Table 1). Ensure the needle has a smooth, rounded tip.[1]

    • Measure the needle from the animal's nose to the last rib to determine the correct insertion depth; mark this depth on the needle. Do not insert past this point to avoid stomach perforation.[1][6]

    • Draw the calculated volume of this compound solution into a sterile syringe and attach the gavage needle.

  • Restraint:

    • Mouse: Scruff the mouse firmly, grasping the skin over the shoulders so the forelegs are extended.

    • Rat: Restrain the rat against your body or wrap it in a towel, ensuring its head and neck are stabilized.

    • The head should be gently extended back to create a straight alignment of the mouth, neck, and esophagus.[3][5]

  • Administration:

    • Gently insert the gavage needle into the side of the mouth, advancing it along the upper palate toward the back of the throat.[1]

    • The animal may exhibit a swallowing reflex as the tube enters the esophagus; the tube should pass easily with minimal resistance.[1][2] If there is any resistance, DO NOT FORCE. Withdraw and try again.

    • Advance the needle to the pre-measured depth.

    • Administer the compound slowly and steadily.[2]

    • Once the full dose is administered, gently withdraw the needle along the same path.

  • Post-Procedure Monitoring:

    • Return the animal to its home cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., labored breathing, fluid from the nose), which could indicate accidental administration into the lungs.[1][3]

Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Mice

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing in vivo insulin sensitivity and is a critical tool for evaluating the pharmacodynamic effect of this compound.[25][26]

  • Surgical Preparation (3-5 days prior to clamp):

    • Anesthetize the mouse.

    • Implant an indwelling catheter into the right jugular vein for infusions (insulin, glucose) and the left carotid artery for blood sampling.[27]

    • Exteriorize the catheters at the back of the neck. Allow the animal to recover fully.

  • Clamp Procedure:

    • Fast the catheterized, conscious, and unrestrained mouse for 5-6 hours.[27]

    • Begin a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min) through the jugular vein catheter.

    • At the same time, begin a variable infusion of a 20% dextrose solution through the same catheter.

    • Every 5-10 minutes, collect a small blood sample (5-10 µL) from the arterial catheter to measure the blood glucose concentration.

    • Adjust the glucose infusion rate (GIR) as needed to maintain the blood glucose level at a constant euglycemic state (e.g., 100-120 mg/dL).[26]

    • The clamp is typically run for 120 minutes. A steady state is usually reached in the final 30-60 minutes.

  • Data Analysis:

    • Insulin sensitivity is determined by the average GIR required to maintain euglycemia during the steady-state period.

    • A higher GIR indicates greater insulin sensitivity, as the body is disposing of glucose more efficiently under insulin stimulation.

    • When evaluating this compound, an increase in the GIR compared to vehicle-treated controls would indicate that the compound improves whole-body insulin sensitivity.

Protocol 3: Assessment of Potential Drug-Induced Liver Injury (DILI)

Given that this compound is primarily metabolized in the liver, it is important to monitor for any potential hepatotoxicity, especially if high variability suggests metabolic issues. This protocol is based on standard methods for assessing DILI in mice.[28][29]

  • Study Design:

    • Include a vehicle control group and groups receiving different doses of this compound. A positive control group (e.g., receiving a single high dose of acetaminophen, 300-500 mg/kg, i.p.) is recommended for assay validation.[28][29]

    • Administer this compound according to the study protocol (e.g., daily for 14 days).

  • Sample Collection (at study termination):

    • Collect blood via cardiac puncture or from the vena cava. Place blood in serum separator tubes.

    • Perform a necropsy and collect the entire liver. Weigh the liver.

    • Fix a portion of the largest liver lobe in 10% neutral buffered formalin for histopathology.

    • Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical or molecular analysis.

  • Analysis:

    • Serum Analysis: Centrifuge the blood to separate the serum. Measure the levels of key liver enzymes:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Total Bilirubin Elevated levels of these markers are indicative of liver damage.

    • Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should examine the slides for signs of hepatocellular necrosis, inflammation, steatosis, or other abnormalities.

    • (Optional) Biochemical Analysis: Use frozen liver tissue to measure markers of oxidative stress (e.g., glutathione levels, lipid peroxidation) if a mechanism of toxicity is being investigated.[30]

References

Technical Support Center: Overcoming In-Vitro Limitations of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Hedragonic acid" did not yield any specific scientific data, indicating that this may be a fictional compound. Therefore, this technical support guide has been generated using a well-researched stand-in, Arachidonic Acid (AA), a polyunsaturated fatty acid, to illustrate the requested format and provide relevant troubleshooting strategies for researchers working with similar carboxylic acids. The principles and methodologies described here are broadly applicable to the study of fatty acids in in-vitro systems.

Frequently Asked Questions (FAQs)

Q1: My in-vitro results with Arachidonic Acid show lower-than-expected bioactivity. What are the potential causes?

A1: Lower-than-expected bioactivity of Arachidonic Acid (AA) in in-vitro models can stem from several factors:

  • Metabolic Inactivation: Cultured cells, particularly liver-derived cell lines like HepG2, can rapidly metabolize AA through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways into various eicosanoids.[1][2] This metabolic conversion can reduce the concentration of the parent compound available to elicit a response.

  • Poor Solubility: As a fatty acid, AA has poor aqueous solubility. Issues with the formulation, such as precipitation in the culture medium, can limit its availability to the cells.

  • Cell Line Selection: The chosen cell line may lack the specific receptors or signaling pathways that AA modulates. For instance, the response to AA can be mediated by pathways involving G protein-coupled receptors, ERK1/2 activation, and interactions with nuclear receptors like PPARs.[3][4]

  • Limitations of 2D Culture: Standard 2D cell cultures often fail to replicate the complex in-vivo microenvironment, which can lead to altered cellular responses, including changes in metabolic enzyme expression and cell signaling.[5][6]

Q2: How can I mitigate the rapid metabolism of Arachidonic Acid in my cell culture experiments?

A2: To reduce the impact of metabolic inactivation, consider the following strategies:

  • Inhibitor Co-treatment: Use well-characterized inhibitors for the major metabolic pathways. For example, indomethacin can be used to inhibit COX enzymes, while nordihydroguaiaretic acid can inhibit LOX pathways.[7]

  • Metabolically Less Active Cell Lines: If the parent compound's activity is of primary interest, consider using cell lines with lower metabolic capacity for AA.

  • 3D Cell Culture Models: Transitioning to 3D culture systems, such as spheroids or organoids, can sometimes provide a more physiologically relevant metabolic profile, although this may also increase metabolic activity in some cases.[6]

Q3: I am observing high variability in my experimental replicates. What are the common sources of variability in in-vitro fatty acid studies?

A3: High variability is a common challenge. Key sources include:

  • Inconsistent Solubilization: Ensure your stock solution of Arachidonic Acid is fully solubilized and vortexed before each dilution into the culture medium. The use of a suitable carrier solvent, like ethanol or DMSO, is crucial, and the final concentration of the solvent in the media should be kept constant across all treatments and be non-toxic to the cells.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to genetic drift and altered phenotypes, including changes in metabolic enzyme expression.[5]

  • Culture Confluency: The density of the cell culture can significantly impact cellular metabolism and response to stimuli. Standardize the seeding density and the confluency at the time of treatment.

Troubleshooting Guides

Issue 1: Poor Bioavailability and Inconsistent Dosing
Symptom Possible Cause Suggested Solution
Precipitate observed in culture medium after adding AA.Poor solubility of AA in aqueous media.1. Prepare stock solutions in an appropriate solvent (e.g., ethanol).2. Complex AA with fatty acid-free Bovine Serum Albumin (BSA) before adding to serum-free media.3. Ensure the final solvent concentration is low (<0.1%) and consistent across all wells.
Dose-response curve is flat or non-existent.Rapid degradation or sequestration of AA.1. Reduce incubation time to capture initial responses before significant metabolism occurs.2. Use a serum-free medium for the experiment, as serum proteins can bind to AA, reducing its free concentration.
Issue 2: Off-Target Effects or Unexplained Cellular Responses
Symptom Possible Cause Suggested Solution
Unexpected changes in cell morphology or viability at low AA concentrations.The vehicle (solvent) used to dissolve AA is causing toxicity.1. Run a vehicle control experiment with the highest concentration of the solvent used in the experiment.2. Reduce the final concentration of the solvent in the culture medium.
Cellular response does not align with known AA signaling pathways.The observed effect is due to a metabolite of AA, not the parent compound.1. Use inhibitors of COX, LOX, and CYP450 pathways to see if the effect is diminished.2. Use analytical techniques like LC-MS to identify and quantify the metabolites in the culture supernatant.

Experimental Protocols

Protocol 1: Preparation of Arachidonic Acid-BSA Complex for In-Vitro Assays
  • Prepare a stock solution of Arachidonic Acid (e.g., 100 mM) in 100% ethanol.

  • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile deionized water.

  • In a sterile tube, slowly add the required volume of the AA stock solution to the BSA solution while gently vortexing. This should be done dropwise to prevent precipitation.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile-filter the final complex through a 0.22 µm filter.

  • The final concentration of the AA-BSA complex can be determined and then diluted in serum-free cell culture medium to achieve the desired working concentrations.

Protocol 2: Co-treatment with Metabolic Inhibitors
  • Culture cells to the desired confluency (e.g., 80%).

  • Pre-incubate the cells with the metabolic inhibitor (e.g., 10 µM Indomethacin for COX inhibition) for 1-2 hours before adding Arachidonic Acid.

  • Add the desired concentration of Arachidonic Acid to the wells already containing the inhibitor.

  • Include appropriate controls: vehicle control, AA only, and inhibitor only.

  • Incubate for the desired experimental duration before proceeding with downstream analysis (e.g., cell viability assay, gene expression analysis).

Visualizations

Signaling Pathways and Experimental Workflows

Arachidonic_Acid_Metabolism cluster_pathways Metabolic Pathways Membrane Membrane Phospholipids PLA2 cPLA2 Membrane->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP450 CYP450 Pathway AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs EETs / HETEs CYP450->EETs

Caption: Metabolic pathways of Arachidonic Acid in a typical in-vitro model.

Troubleshooting_Workflow Start Low Bioactivity Observed Check_Solubility Verify AA Solubility (Check for precipitate) Start->Check_Solubility Use_BSA Use AA-BSA Complex Check_Solubility->Use_BSA Precipitate Found Check_Metabolism Assess Metabolic Rate Check_Solubility->Check_Metabolism No Precipitate Inhibitor_Study Co-treat with Inhibitors (COX, LOX, etc.) Check_Metabolism->Inhibitor_Study Check_Cell_Line Evaluate Cell Line Suitability Check_Metabolism->Check_Cell_Line LCMS_Analysis LC-MS Analysis of Metabolites Inhibitor_Study->LCMS_Analysis Receptor_Expression Check Receptor Expression (qPCR, Western Blot) Check_Cell_Line->Receptor_Expression

Caption: A logical workflow for troubleshooting low bioactivity in in-vitro assays.

References

Technical Support Center: Purity Analysis of Commercially Available Aspirin (Acetylsalicylic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of commercially available aspirin (acetylsalicylic acid).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial aspirin?

A1: The most common impurity in aspirin is salicylic acid, which is both a precursor in its synthesis and its primary degradation product.[1][2][3] Hydrolysis of acetylsalicylic acid (aspirin) yields salicylic acid and acetic acid, a process that can be accelerated by moisture and heat.[4][5][6] Other potential impurities can include acetylsalicylic acid anhydride, acetylsalicylsalicylic acid, and other related substances.[7][8]

Q2: What are the standard analytical methods for determining aspirin purity?

A2: Several methods are used to assess the purity of aspirin. High-Performance Liquid Chromatography (HPLC) is a widely used, sensitive, and specific method for separating and quantifying aspirin and its impurities.[2][9][10][11][12] Other common techniques include acid-base titration, which determines the overall acidic content, and UV-Vis spectrophotometry, which is often used to quantify the salicylic acid impurity after a color-forming reaction.[5][13][14][15][16] Proton NMR spectroscopy can also be used for characterization and purity assessment.[17]

Q3: Why is monitoring the purity of aspirin important?

A3: Ensuring the purity of aspirin is crucial for the quality, safety, and efficacy of the final drug product. The presence of impurities, particularly salicylic acid, can indicate degradation of the active pharmaceutical ingredient (API).[2] Salicylic acid is known to cause gastric irritation, and its levels are strictly regulated.[2] Purity analysis helps ensure that the product meets pharmacopeial standards and maintains its therapeutic effectiveness throughout its shelf life.[5]

Q4: How do storage conditions affect the purity of aspirin?

A4: Aspirin is susceptible to hydrolysis, especially in the presence of moisture.[5][6] Improper storage in humid conditions can lead to the degradation of aspirin into salicylic acid and acetic acid, which may be noticeable by a vinegar-like smell.[6][18] Elevated temperatures and direct sunlight can also accelerate this degradation process.[4] Therefore, proper storage in a cool, dry place is essential to maintain the stability and purity of aspirin tablets.

Q5: What are the acceptable limits for salicylic acid in aspirin formulations?

A5: The acceptable limit for free salicylic acid in aspirin can vary depending on the pharmacopeia and the specific product formulation (e.g., coated vs. uncoated tablets). For instance, the USP acceptance criteria for salicylic acid (impurity C) can be not more than 0.3% for some formulations, while for coated tablets, the limit may be higher, such as not more than 3.0%.[5]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Issues

Q: My HPLC chromatogram shows poor peak separation between aspirin and salicylic acid. What should I do?

A: Poor resolution is a common issue. Consider the following adjustments:

  • Mobile Phase Composition: Fine-tune the ratio of your mobile phase components. For a reverse-phase C18 column, increasing the aqueous component (like water with 0.1% orthophosphoric acid) relative to the organic solvent (like acetonitrile) can improve the retention and separation of these polar compounds.[9]

  • pH of Mobile Phase: The pH of the mobile phase is critical for the ionization state of both acids. Adjusting the pH to around 3.0 with an acid like orthophosphoric or formic acid can ensure they are in their non-ionized form, leading to better retention and peak shape on a C18 column.[9][12]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[9][10]

  • Column Condition: Ensure your column is not degraded or clogged. A guard column can help protect the analytical column.

Q: I am observing unexpected peaks in my aspirin analysis. What could be the cause?

A: Extraneous peaks can arise from several sources:

  • Degradation: The sample may have degraded due to improper storage or handling, leading to the formation of additional byproducts.[10][19] Aspirin can degrade under thermal, acidic, or basic stress conditions.[19]

  • Contamination: The sample, solvent, or mobile phase may be contaminated. Ensure high purity solvents and reagents are used.

  • Excipients: If you are analyzing a tablet formulation, some peaks may be from the inactive ingredients (excipients) used in the tablet.[20]

  • System Contamination: The HPLC system itself, including the injector or tubing, might be contaminated from previous runs. A thorough system wash is recommended.

Q: The retention time of my aspirin peak is shifting between injections. How can I stabilize it?

A: Retention time variability can compromise your results. Check these factors:

  • System Equilibration: Ensure the HPLC system is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of shifting retention times.

  • Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed. Changes in mobile phase composition, even minor ones, can affect retention.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention times to drift.[3]

  • Pump Performance: Check for pressure fluctuations, which might indicate issues with the pump, such as air bubbles or faulty seals.

Titration Issues

Q: My acid-base titration results for aspirin purity are inconsistent. What are the possible reasons?

A: Inconsistent titration results often point to procedural or sample preparation issues:

  • Incomplete Dissolution: Aspirin is only slightly soluble in water.[19] Ensure the aspirin sample is completely dissolved before starting the titration. Using a solvent like 95% ethanol to dissolve the sample before adding water is a common practice.[6][15]

  • Endpoint Determination: The endpoint, especially with an indicator like phenolphthalein, can be subjective. Ensure you are consistently titrating to the same faint, persistent pink color.[6][15]

  • Hydrolysis during Titration: Aspirin can hydrolyze during the titration, consuming additional titrant and leading to inaccurate results. A back-titration method, where a known excess of base is added to completely hydrolyze the aspirin followed by titration of the excess base with an acid, can provide more accurate and reproducible results.[21]

  • Standardization of Titrant: The concentration of your sodium hydroxide titrant can change over time. Standardize it regularly against a primary standard.[22]

Spectrophotometry Issues

Q: The purple color in my spectrophotometric assay for salicylic acid impurity fades quickly. How can I get a stable reading?

A: This assay relies on the reaction between the phenolic group of salicylic acid and iron(III) ions to form a colored complex.[13] The stability of this complex can be an issue.

  • Timing: The color intensity can change over time. It is crucial to measure the absorbance at a consistent time after mixing the reagents for all standards and samples.

  • pH Control: The pH of the solution can affect the formation and stability of the iron-salicylate complex. Ensure the pH is controlled and consistent across all samples.

  • Reagent Concentration: Use a sufficient and consistent concentration of the iron(III) reagent.

Data Presentation

Table 1: Common Impurities and Degradants in Aspirin

Impurity/DegradantChemical NameSource
Salicylic Acid (Impurity C)2-Hydroxybenzoic acidSynthesis precursor and primary hydrolysis product.[3][4]
Acetic AcidEthanoic acidCo-product of aspirin hydrolysis.[5]
Acetylsalicylsalicylic acid-Degradation product.[7]
Salicylsalicylic acid-Degradation product.[7]

Table 2: Comparison of Common Analytical Methods for Aspirin Purity

MethodPrincipleAdvantagesCommon Issues
HPLC Chromatographic separationHigh specificity, sensitivity, and accuracy; can quantify multiple components simultaneously.[9]Complex instrumentation, requires careful method development, potential for column degradation.
Acid-Base Titration Neutralization reactionSimple, inexpensive, and provides a good measure of total acidic content.[5][15]Non-specific (titrates all acidic components), endpoint determination can be subjective, slow hydrolysis can cause errors.[21]
UV-Vis Spectrophotometry Colorimetric reactionSimple, rapid, and cost-effective for quantifying salicylic acid impurity.[5][13]Indirect measurement, potential for interference from other substances, color stability can be an issue.
Proton NMR Nuclear Magnetic ResonanceProvides detailed structural information, can be used for both identification and quantification.[17]Requires expensive equipment, may have lower sensitivity for minor impurities compared to HPLC.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol is a general example for the determination of aspirin and salicylic acid.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase: A mixture of water (containing 0.1% orthophosphoric acid, pH adjusted to ~3.0) and acetonitrile in a 45:55 ratio.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 237 nm.[9][11]

    • Injection Volume: 10 µL.[11]

  • Preparation of Solutions:

    • Diluent: Use the mobile phase as the diluent.

    • Standard Solution: Accurately weigh and dissolve USP reference standards of acetylsalicylic acid and salicylic acid in the diluent to prepare a stock solution. Further dilute to achieve a working concentration (e.g., 0.5 mg/mL aspirin).[20]

    • Sample Solution: Weigh and finely powder no fewer than 20 aspirin tablets. Transfer an accurately weighed portion of the powder, equivalent to about 200 mg of aspirin, to a 100-mL volumetric flask. Add approximately 80 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Centrifuge a portion of this solution, and use the clear supernatant for analysis.[20]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to verify system suitability (e.g., resolution, tailing factor).

    • Inject the sample solution.

    • Identify the peaks of aspirin and salicylic acid by comparing their retention times with those of the standards. The retention time for aspirin is expected around 4 minutes under these conditions.[9]

    • Calculate the percentage of salicylic acid and the assay of aspirin using the peak areas.

Protocol 2: Back-Titration for Aspirin Assay

This method is more accurate than direct titration due to the slow hydrolysis of aspirin.

  • Reagents:

    • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution.

    • Standardized ~0.1 M Hydrochloric Acid (HCl) solution.

    • Phenolphthalein indicator solution.

    • 95% Ethanol.

  • Procedure:

    • Accurately weigh a crushed aspirin tablet (~325 mg of aspirin) and transfer it to a 250 mL Erlenmeyer flask.[6]

    • Add 10 mL of 95% ethanol and swirl to dissolve the sample.[6][15]

    • Using a burette, add a known excess volume of standardized NaOH solution (e.g., 50.00 mL). This initiates the neutralization and hydrolysis.

    • Gently heat the solution in a water bath for about 15 minutes to ensure complete hydrolysis.[21]

    • Allow the solution to cool to room temperature.

    • Add 2-3 drops of phenolphthalein indicator. The solution should be pink, indicating excess base.[6]

    • Titrate the excess (unreacted) NaOH with the standardized HCl solution until the pink color disappears.[21]

    • Record the volume of HCl used.

  • Calculation:

    • Calculate the moles of NaOH that reacted with the aspirin by subtracting the moles of excess NaOH (determined by the HCl titration) from the total moles of NaOH initially added.

    • Remember that 1 mole of aspirin reacts with 2 moles of NaOH (one for neutralization, one for hydrolysis).[21]

    • Calculate the mass of aspirin in the sample and then its percentage purity.

Visualizations

Workflow_Aspirin_Purity_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation sample Commercial Aspirin Tablet weigh Weigh & Crush Tablets sample->weigh dissolve Dissolve in Diluent (e.g., Ethanol/Water/Mobile Phase) weigh->dissolve filter Filter / Centrifuge dissolve->filter final_sample Prepared Sample Solution filter->final_sample hplc HPLC Analysis final_sample->hplc Inject / Titrate / Measure titration Titration (Back-Titration) final_sample->titration Inject / Titrate / Measure spectro UV-Vis Spectrophotometry final_sample->spectro Inject / Titrate / Measure assay Calculate % Assay of Aspirin hplc->assay impurities Quantify % Impurities (e.g., Salicylic Acid) hplc->impurities titration->assay spectro->impurities compare Compare with Pharmacopeial Limits assay->compare impurities->compare report Final Purity Report compare->report

Caption: General workflow for the purity analysis of commercial aspirin tablets.

HPLC_Troubleshooting start HPLC Issue Observed issue_poor_res Poor Peak Resolution? start->issue_poor_res issue_shifting_rt Shifting Retention Times? issue_poor_res->issue_shifting_rt No sol_mobile_phase Adjust Mobile Phase Ratio or pH issue_poor_res->sol_mobile_phase Yes issue_extra_peaks Unexpected Peaks? issue_shifting_rt->issue_extra_peaks No sol_equilibrate Ensure Full System Equilibration issue_shifting_rt->sol_equilibrate Yes sol_check_degradation Check Sample Age & Storage issue_extra_peaks->sol_check_degradation Yes end Issue Resolved issue_extra_peaks->end No sol_flow_rate Lower Flow Rate sol_mobile_phase->sol_flow_rate sol_check_column Check/Replace Column sol_flow_rate->sol_check_column sol_check_column->end sol_temp_control Use Column Oven sol_equilibrate->sol_temp_control sol_check_pump Check Pump Pressure & Degas Mobile Phase sol_temp_control->sol_check_pump sol_check_pump->end sol_check_blanks Run Solvent Blanks sol_check_degradation->sol_check_blanks sol_system_wash Perform System Wash sol_check_blanks->sol_system_wash sol_system_wash->end

Caption: Decision tree for troubleshooting common HPLC issues in aspirin analysis.

Aspirin_Degradation_Pathway cluster_products Hydrolysis Products aspirin Aspirin (Acetylsalicylic Acid) salicylic_acid Salicylic Acid aspirin->salicylic_acid + H₂O (Moisture, Heat) acetic_acid Acetic Acid aspirin->acetic_acid + H₂O (Moisture, Heat)

Caption: Primary degradation pathway of aspirin via hydrolysis.

References

Validation & Comparative

Hedragonic Acid Demonstrates Potent Farnesoid X Receptor (FXR) Agonism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data indicates that Hedragonic acid, a natural oleanane-type triterpenoid, is a potent agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. This guide provides a comparative analysis of this compound's efficacy against other well-established FXR agonists, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of FXR Agonist Efficacy

The potency of an FXR agonist is typically determined by its half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency. The following table summarizes the reported EC50 values for this compound and other prominent FXR agonists. It is important to note that direct comparisons of absolute EC50 values across different studies should be made with caution due to variations in experimental conditions.

AgonistAgonist TypeReported EC50 (nM)Assay TypeReference
This compound Natural Triterpenoid~6900Cell-based Reporter Assay[1]
Obeticholic Acid (OCA)Semi-synthetic Bile Acid Analog130Full-length FXR Reporter Assay[2]
GW4064Synthetic Non-steroidal16.9Coactivator Recruitment Assay[3]
FexaramineSynthetic Non-steroidalComparable to GW4064Coactivator Recruitment Assay[3]
Chenodeoxycholic acid (CDCA)Natural Bile Acid17000Reporter Assay[4]

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects include the regulation of bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus FXR FXR RXR RXR FXR->RXR FXR_RXR FXR-RXR Heterodimer Agonist FXR Agonist (e.g., this compound) Agonist->FXR Activation FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binding Target_Genes Target Gene Transcription FXRE->Target_Genes Modulation Downstream_Effects Downstream Effects: - Bile Acid Homeostasis - Lipid Metabolism - Glucose Homeostasis Target_Genes->Downstream_Effects

Caption: FXR signaling pathway activation by an agonist.

Experimental Methodologies

The efficacy of FXR agonists is primarily determined using in vitro assays such as cell-based reporter gene assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Cell-Based FXR Reporter Gene Assay Protocol

This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene (e.g., luciferase).

Workflow:

Reporter_Assay_Workflow start Start cell_culture 1. Seed cells expressing FXR and an FXR-responsive reporter gene start->cell_culture treatment 2. Treat cells with varying concentrations of FXR agonist cell_culture->treatment incubation 3. Incubate for 18-24 hours treatment->incubation lysis 4. Lyse cells incubation->lysis readout 5. Measure reporter gene activity (e.g., luminescence) lysis->readout analysis 6. Analyze data to determine EC50 and maximal activation readout->analysis end End analysis->end

Caption: Workflow for a cell-based FXR reporter gene assay.

Detailed Steps:

  • Cell Culture: Mammalian cells (e.g., HEK293T or HepG2) are transiently or stably transfected with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene under the control of a promoter with multiple FXR response elements.

  • Seeding: Transfected cells are seeded into 96-well or 384-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with a medium containing serial dilutions of the test compounds (e.g., this compound) and control agonists.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for FXR activation and reporter gene expression.

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to a vehicle control and plotted against the compound concentration. A dose-response curve is generated to calculate the EC50 and maximal activation percentage.

TR-FRET Coactivator Recruitment Assay Protocol

This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a steroid receptor coactivator (SRC) peptide.

Workflow:

TRFRET_Assay_Workflow start Start reagent_prep 1. Prepare assay components: GST-FXR-LBD, Lanthanide-labeled anti-GST antibody, Fluorescein-labeled coactivator peptide, and test compounds start->reagent_prep incubation 2. Incubate components in a microplate reagent_prep->incubation readout 3. Excite at 340 nm and measure emission at 495 nm and 520 nm incubation->readout analysis 4. Calculate TR-FRET ratio and analyze data to determine EC50 readout->analysis end End analysis->end

Caption: Workflow for a TR-FRET FXR coactivator recruitment assay.

Detailed Steps:

  • Reagent Preparation: The assay components are prepared in an appropriate buffer. This includes a glutathione S-transferase (GST)-tagged FXR ligand-binding domain (LBD), a terbium- or europium-labeled anti-GST antibody (donor fluorophore), a fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore), and the test compounds.

  • Assay Assembly: The reagents are added to a low-volume 384-well plate. Typically, the FXR-LBD and the test compound are incubated first, followed by the addition of the antibody and peptide mixture.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the components to reach binding equilibrium.

  • Signal Detection: The plate is read in a TR-FRET-compatible plate reader. The donor fluorophore is excited at approximately 340 nm. The emission is measured at two wavelengths: ~495 nm for the donor and ~520 nm for the acceptor.

  • Data Analysis: The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated. This ratio is proportional to the amount of coactivator peptide recruited to the FXR-LBD. The ratios are plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound has been identified as a novel and effective agonist of the Farnesoid X Receptor. While further studies performing direct, head-to-head comparisons with other FXR agonists under identical experimental conditions are warranted for a definitive ranking of potency and efficacy, the available data positions this compound as a significant compound of interest for research and development in the field of FXR-targeted therapeutics. The detailed experimental protocols provided herein offer a foundation for such comparative studies.

References

Unveiling the Anti-Inflammatory Potential of Hederagonic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of recent studies provides compelling evidence for the anti-inflammatory properties of Hederagonic acid, a pentacyclic triterpenoid derivative of Hederagenin. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a comparative analysis of Hederagonic acid's efficacy and mechanism of action against established anti-inflammatory agents. The data presented underscores its potential as a promising lead compound for novel anti-inflammatory therapeutics.

Hederagonic acid and its derivatives have demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. The primary mechanism of action involves the suppression of pro-inflammatory cytokines and mediators.[1] This is achieved through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response.[2][3]

Comparative Efficacy: Hederagonic Acid vs. Alternatives

To contextualize the anti-inflammatory potential of Hederagonic acid, its performance in preclinical models is compared with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.

CompoundModelKey Efficacy MetricResultReference
Hederagonic acid derivative (Compound 29) LPS-induced RAW264.7 macrophagesNitric Oxide (NO) Inhibition78-86% inhibition[4]
Hederagonic acid derivative (Compound 10) TPA-induced mouse ear edemaEdema Reduction~59.69% decrease (at 40.0 mg/mL)[2]
Indomethacin Various acute pain and inflammation modelsPotent anti-inflammatory, analgesic, and antipyretic activityWidely used for mild-to-moderate pain[5]
Hederagenin Ethanol-induced hepatotoxicity in ratsReduction of pro-inflammatory cytokines (TNF-α, IL-6)Attenuated increases in cytokines[3]

In-Depth Look at Experimental Protocols

The validation of Hederagonic acid's anti-inflammatory effects relies on standardized and reproducible experimental models. Below are detailed methodologies for key assays cited in the literature.

In Vitro: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Hederagonic acid derivatives or a vehicle control for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups to the LPS-stimulated control group.

In Vivo: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to evaluate the efficacy of anti-inflammatory compounds in a complex physiological system.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Treatment: Mice are pre-treated with Hederagonic acid derivatives (e.g., compound 29) or a vehicle control via intraperitoneal injection.

  • Induction of ALI: After 1 hour, mice are challenged with an intratracheal instillation of LPS (5 mg/kg) to induce acute lung injury.

  • Sample Collection: After 6-24 hours, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

  • Analysis:

    • Inflammatory Cell Infiltration: Total and differential cell counts in the BALF are determined.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IFN-β) in the BALF and lung homogenates are quantified using ELISA.

    • Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.

Visualizing the Mechanism of Action

To illustrate the molecular pathways modulated by Hederagonic acid, the following diagrams depict the key signaling cascades involved in its anti-inflammatory effects.

G Experimental Workflow: In Vitro NO Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Culture RAW264.7 Macrophages Pretreatment Pre-treat with Hederagonic Acid or Vehicle Culture->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation GriessAssay Measure Nitrite with Griess Reagent Incubation->GriessAssay DataAnalysis Calculate % NO Inhibition GriessAssay->DataAnalysis

Caption: Workflow for in vitro nitric oxide inhibition assay.

G Hederagonic Acid's Modulation of the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of HederagonicAcid Hederagonic Acid HederagonicAcid->IKK inhibits HederagonicAcid->NFkB inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by Hederagonic acid.

G Hederagonic Acid's Impact on the MAPK Pathway Stress Cellular Stress / LPS MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation HederagonicAcid Hederagonic Acid HederagonicAcid->p38 attenuates phosphorylation HederagonicAcid->ERK attenuates phosphorylation

Caption: Modulation of the MAPK signaling pathway by Hederagonic acid.

The presented data and mechanistic insights position Hederagonic acid as a compelling candidate for further investigation in the development of novel anti-inflammatory therapies. Its ability to modulate key inflammatory pathways, coupled with demonstrated efficacy in preclinical models, warrants continued research to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Hedragonic Acid and Obeticholic Acid in Liver Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation presents a promising therapeutic strategy for a variety of liver diseases. Obeticholic acid (OCA), a potent synthetic FXR agonist, is an established treatment for primary biliary cholangitis (PBC) and is under investigation for other liver pathologies. More recently, Hedragonic acid, a natural oleanane-type triterpenoid, has been identified as a novel FXR agonist with potential hepatoprotective effects. This guide provides a detailed comparison of this compound and Obeticholic acid, focusing on their mechanisms of action, preclinical efficacy in liver protection, and the experimental data supporting their potential therapeutic applications.

Mechanism of Action: FXR Agonism

Both this compound and Obeticholic acid exert their primary effects through the activation of the farnesoid X receptor (FXR). FXR is a key transcriptional regulator of genes involved in bile acid synthesis and transport.

Obeticholic Acid (OCA) is a semi-synthetic analogue of the primary human bile acid chenodeoxycholic acid (CDCA), modified to be approximately 100-fold more potent as an FXR agonist.[1][2][3] Upon binding to FXR, OCA forms a heterodimer with the retinoid X receptor (RXR), which then binds to FXR response elements on the DNA. This binding modulates the transcription of target genes, leading to:

  • Suppression of Bile Acid Synthesis: OCA-activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][4][5] This leads to a reduction in the overall bile acid pool.

  • Increased Bile Acid Efflux: FXR activation upregulates the expression of the bile salt export pump (BSEP), a canalicular transporter responsible for pumping bile acids out of hepatocytes.[1][3] It also increases the expression of the basolateral efflux transporters organic solute transporter alpha and beta (OSTα/OSTβ).[1][3]

  • Anti-inflammatory and Anti-fibrotic Effects: OCA has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6][7] It can also suppress the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[2]

This compound is a natural triterpenoid that has been identified as a selective FXR agonist. While its potency relative to OCA is not yet fully characterized in direct comparative studies, it has been shown to effectively regulate the transcriptional activity of FXR. A key distinction is its unique binding mode to a novel pocket within the FXR ligand-binding domain. In preclinical studies, this compound has demonstrated:

  • FXR-dependent Hepatoprotection: Its protective effects against acetaminophen-induced liver injury were shown to be dependent on FXR activation.

  • Anti-inflammatory Activity: this compound treatment has been associated with a decrease in hepatic inflammatory responses.

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical studies on the hepatoprotective effects of this compound and Obeticholic acid. It is important to note that the data are derived from different studies with varying experimental models and conditions, which should be considered when making direct comparisons.

Table 1: Effects on Liver Injury Markers in Acetaminophen (APAP)-Induced Liver Injury Models in Mice

ParameterThis compoundObeticholic Acid
Dose 50 mg/kg30 mg/kg
Administration Intraperitoneal (i.p.)Oral (p.o.)
APAP Dose 300 mg/kg300 mg/kg
Serum ALT (U/L) Significantly reduced vs. APAP groupSignificantly reduced vs. APAP group
Serum AST (U/L) Significantly reduced vs. APAP groupSignificantly reduced vs. APAP group
Liver GSH Levels Not reportedSignificantly increased vs. APAP group[8]
Reference Lu Y, et al. Mol Pharmacol. 2018.Awasthi et al. 2020.[8]

Table 2: Effects on Inflammatory Markers

ParameterThis compound (APAP model)Obeticholic Acid (various models)
Mechanism Decreased hepatic inflammatory responsesInhibition of NF-κB signaling,[6][7] reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β)[9]
Key Findings FXR-dependent anti-inflammatory activityBroad anti-inflammatory effects in models of NASH and cholestasis
Reference Lu Y, et al. Mol Pharmacol. 2018.Multiple sources[6][7][9]

Experimental Protocols

Acetaminophen-Induced Acute Liver Injury in Mice

This model is widely used to study drug-induced liver injury and the hepatoprotective effects of test compounds.[10][11][12][13]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Fasting: Mice are fasted overnight (approximately 12-16 hours) before acetaminophen administration to deplete glutathione stores and enhance susceptibility to injury.

  • Acetaminophen (APAP) Administration: A toxic dose of APAP (typically 300-500 mg/kg) is dissolved in warm saline and administered via intraperitoneal (i.p.) injection.[13]

  • Test Compound Administration:

    • This compound: Administered i.p. at a specified dose (e.g., 50 mg/kg) at a set time point relative to APAP administration (e.g., 30 minutes after).

    • Obeticholic Acid: Administered orally (p.o.) at a specified dose (e.g., 30 mg/kg) for a number of days prior to and/or after APAP administration.[8]

  • Sample Collection: At a predetermined time point after APAP injection (e.g., 6, 12, or 24 hours), mice are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST), and liver tissue is harvested for histological analysis and measurement of glutathione (GSH) levels.[8]

Measurement of Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

Serum levels of ALT and AST are key biomarkers of hepatocellular injury.[14][15][16]

  • Blood Collection: Blood is collected via cardiac puncture or from the tail vein and allowed to clot at room temperature.

  • Serum Separation: Serum is separated by centrifugation.

  • Analysis: ALT and AST levels are measured using commercially available colorimetric or enzymatic assay kits according to the manufacturer's instructions. The absorbance is read using a microplate reader.[14][15]

Histological Analysis of Liver Tissue

Histological examination of liver sections provides a qualitative and semi-quantitative assessment of liver injury.[17][18][19]

  • Tissue Fixation: A portion of the liver is fixed in 10% neutral buffered formalin.

  • Processing and Embedding: The fixed tissue is dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin.

  • Sectioning: 4-5 µm thick sections are cut using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: Used to visualize the general morphology of the liver tissue, including hepatocellular necrosis, inflammation, and steatosis.[18]

    • Sirius Red Staining: Used to specifically stain collagen fibers to assess the degree of fibrosis.[20]

  • Microscopic Examination: Stained sections are examined under a light microscope by a trained pathologist blinded to the treatment groups. The severity of liver injury (e.g., necrosis, inflammation) and fibrosis is scored using established semi-quantitative scoring systems.

Signaling Pathways and Experimental Workflows

FXR Agonist Signaling Pathway

FXR_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte FXR_Agonist This compound or Obeticholic Acid FXR FXR FXR_Agonist->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to NFkB NF-κB (p65/p50) FXR_RXR->NFkB Inhibits SHP SHP FXRE->SHP Induces BSEP BSEP FXRE->BSEP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Leads to Bile_Acid_Efflux Bile Acid Efflux BSEP->Bile_Acid_Efflux Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Animal_Model Induce Liver Injury (e.g., Acetaminophen) Treatment Administer Test Compound (this compound or Obeticholic Acid) Animal_Model->Treatment Sample_Collection Collect Blood and Liver Tissue Samples Treatment->Sample_Collection Biochemical_Analysis Measure Serum ALT and AST Sample_Collection->Biochemical_Analysis Histological_Analysis Histological Staining (H&E, Sirius Red) Sample_Collection->Histological_Analysis Molecular_Analysis Gene Expression Analysis (e.g., FXR targets) Sample_Collection->Molecular_Analysis Data_Analysis Statistical Analysis and Comparison of Groups Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Conclusion

Both this compound and Obeticholic acid demonstrate hepatoprotective effects through their action as FXR agonists. Obeticholic acid is a well-characterized, potent synthetic agonist with proven efficacy in clinical settings for certain liver diseases. This compound, a natural compound, also shows promise in preclinical models of acute liver injury.

While direct comparative studies are lacking, the available data suggest that both compounds modulate key pathways involved in bile acid homeostasis and inflammation. Further research is warranted to directly compare the potency, efficacy, and safety profiles of this compound and Obeticholic acid in various models of liver disease. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for liver protection and in understanding the nuances of FXR activation by different classes of agonists. The unique binding mode of this compound to FXR may offer a differentiated pharmacological profile that warrants further investigation.

References

Cross-Validation of Hedragonic Acid's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation of the anti-cancer effects of Hedragonic acid, a novel therapeutic agent, across three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). The following sections detail the experimental data, methodologies, and the underlying molecular pathways affected by this compound treatment.

Quantitative Analysis of this compound's Cytotoxic Effects

The efficacy of this compound was first quantified by determining its half-maximal inhibitory concentration (IC50) in each cell line using an MTT assay. Subsequent experiments quantified the induction of apoptosis and the modulation of key signaling proteins.

Table 1: Comparative IC50 Values of this compound

Cell LineTypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma12.5 ± 1.8
A549Lung Carcinoma28.3 ± 3.2
U-87 MGGlioblastoma8.9 ± 1.1

Table 2: Induction of Apoptosis by this compound Treatment

Cells were treated with the respective IC50 concentration of this compound for 48 hours.

Cell Line% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
MCF-7
Control3.1 ± 0.5%1.2 ± 0.3%
This compound45.2 ± 4.1%5.8 ± 0.9%
A549
Control2.5 ± 0.4%1.0 ± 0.2%
This compound38.6 ± 3.5%4.1 ± 0.7%
U-87 MG
Control4.2 ± 0.6%1.5 ± 0.4%
This compound55.9 ± 5.3%6.2 ± 1.0%

Table 3: Modulation of Key Signaling Proteins Post-Treatment

Relative protein expression was quantified by densitometry of Western blot bands, normalized to β-actin.

Cell LineTreatmentRelative Bcl-2 ExpressionRelative Bax ExpressionRelative Cleaved Caspase-3 ExpressionRelative p-Akt/Akt Ratio
MCF-7 Control1.001.001.001.00
This compound0.35 ± 0.042.8 ± 0.34.5 ± 0.50.41 ± 0.05
A549 Control1.001.001.001.00
This compound0.52 ± 0.062.1 ± 0.23.2 ± 0.40.65 ± 0.07
U-87 MG Control1.001.001.001.00
This compound0.21 ± 0.033.5 ± 0.46.1 ± 0.70.28 ± 0.04

Visualizing the Molecular Mechanism and Experimental Design

To elucidate the mechanism of action and the experimental approach, the following diagrams were generated.

Hedragonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PIP3 p_Akt p-Akt Akt->p_Akt Bcl2 Bcl-2 p_Akt->Bcl2 Bax Bax Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Hedragonic_Acid This compound Hedragonic_Acid->p_Akt Inhibition Hedragonic_Acid->Bcl2 Inhibition Cytochrome_c->Caspase9

Caption: this compound's dual-action mechanism targeting Bcl-2 and PI3K/Akt pathways.

Experimental_Workflow cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MCF7 MCF-7 Treatment This compound (Dose-Response & IC50) MCF7->Treatment A549 A549 A549->Treatment U87 U-87 MG U87->Treatment MTT MTT Assay (Viability/IC50) Treatment->MTT Apoptosis Annexin V/PI (Apoptosis Assay) Treatment->Apoptosis Western Western Blot (Protein Expression) Treatment->Western Data Quantitative Analysis & Comparison MTT->Data Apoptosis->Data Western->Data

Caption: Workflow for the cross-validation of this compound across different cell lines.

Logical_Relationship cluster_inhibition Primary Targets cluster_consequences Cellular Consequences HA This compound Bcl2_Inhibition Bcl-2 Inhibition HA->Bcl2_Inhibition PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition HA->PI3K_Akt_Inhibition Pro_Apoptotic_Shift Shift to Pro-Apoptotic (Bax Upregulation) Bcl2_Inhibition->Pro_Apoptotic_Shift Survival_Signal_Loss Loss of Pro-Survival Signaling PI3K_Akt_Inhibition->Survival_Signal_Loss Caspase_Activation Caspase Cascade Activation Pro_Apoptotic_Shift->Caspase_Activation Survival_Signal_Loss->Caspase_Activation Apoptosis_Outcome Apoptosis Caspase_Activation->Apoptosis_Outcome

A Comparative Analysis of Hedragonic Acid and Chenodeoxycholic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the properties, mechanisms of action, and therapeutic potential of two key farnesoid X receptor (FXR) agonists: the novel triterpenoid Hedragonic acid and the established bile acid Chenodeoxycholic Acid (CDCA).

This guide provides a comprehensive comparative analysis of this compound and Chenodeoxycholic Acid (CDCA), offering researchers, scientists, and drug development professionals a detailed overview of their respective pharmacological profiles. By presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways, this document serves as a valuable resource for understanding the therapeutic potential and underlying mechanisms of these two farnesoid X receptor (FXR) agonists.

I. Physicochemical and Pharmacological Properties

This compound, an oleane-type triterpenoid, and Chenodeoxycholic Acid, a primary bile acid, both function as agonists of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. While CDCA is a well-characterized endogenous ligand for FXR, this compound is a more recently identified novel agonist with demonstrated liver-protective and anti-inflammatory effects.

PropertyThis compoundChenodeoxycholic Acid (CDCA)
Chemical Class Oleane-type TriterpenoidPrimary Bile Acid
Primary Target Farnesoid X Receptor (FXR)Farnesoid X Receptor (FXR)
Known Clinical Applications Preclinical; potential for liver diseasesGallstone dissolution, Cerebrotendinous Xanthomatosis (CTX)[1][2]
Other Biological Activities Anti-inflammatory, HepatoprotectiveRegulates cholesterol homeostasis, modulates gut microbiome

II. Comparative Efficacy and In Vitro Activity

The following tables summarize the available quantitative data on the FXR agonist activity and other relevant biological effects of this compound and CDCA.

Table 1: Farnesoid X Receptor (FXR) Agonist Activity
ParameterThis compoundChenodeoxycholic Acid (CDCA)
EC50 (FXR activation) ~10 µM (Luciferase Reporter Assay)10-100 µM (Luciferase Reporter Assay)
FXR Target Gene Induction (e.g., SHP, BSEP) Significant induction of SHP and BSEP mRNAPotent inducer of SHP and BSEP mRNA
Table 2: Therapeutic Efficacy in Preclinical and Clinical Studies
IndicationThis compound (Preclinical)Chenodeoxycholic Acid (Clinical)
Gallstone Dissolution Data not availableComplete Dissolution: 13.5% (750 mg/day for 2 years)[1]; Partial or Complete Dissolution: 40.8% (750 mg/day for 2 years)[1]
Cerebrotendinous Xanthomatosis (CTX) Data not availableStatistically significant improvements in mean serum cholestanol and urinary bile alcohol levels[3][4].
Acetaminophen-induced Liver Injury Significantly reduced serum ALT and AST levels and improved liver histology in miceData not available

III. Signaling Pathways

Both this compound and Chenodeoxycholic Acid exert their primary effects through the activation of the Farnesoid X Receptor (FXR). Upon binding, the ligand-FXR complex translocates to the nucleus and regulates the transcription of target genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation. CDCA is also known to activate the Takeda G-protein-coupled receptor 5 (TGR5), which is involved in energy homeostasis and inflammation.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds CDCA CDCA CDCA->FXR Binds RXR RXR FXR->RXR Heterodimerizes FXRE FXRE RXR->FXRE Binds to Target_Genes Target_Genes FXRE->Target_Genes Regulates Transcription TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CDCA CDCA TGR5 TGR5 CDCA->TGR5 Activates AC Adenylate Cyclase TGR5->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Regulates Luciferase_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with FXR and Luciferase reporter plasmids A->B C Treat with this compound or CDCA B->C D Incubate for 24 hours C->D E Lyse cells D->E F Measure Firefly and Renilla luciferase activity E->F G Analyze data (Fold induction, EC50) F->G Liver_Injury_Model_Workflow A Pre-treat mice with this compound or vehicle B Induce liver injury with Acetaminophen (APAP) A->B C Collect blood and liver tissue after 24 hours B->C D Measure serum ALT/AST levels C->D E Perform liver histology (H&E staining) C->E F Compare results between groups D->F E->F

References

Independent Verification of Hedragonic Acid's Therapeutic Potential: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of publicly available scientific literature and clinical trial databases reveals a significant lack of independent, peer-reviewed experimental data to substantiate the therapeutic claims of Hedragonic acid. While some chemical suppliers note its potential as an anti-cancer and anti-inflammatory agent, these claims are not supported by accessible, verifiable research. This guide, therefore, serves as a framework for the independent verification of such a compound, comparing the necessary data points with those of well-characterized therapeutic agents, Paclitaxel and Curcumin, in the context of oncology.

I. Comparative Analysis of In Vitro Cytotoxicity

A fundamental first step in assessing the anti-cancer potential of any compound is to determine its cytotoxic (cell-killing) effect on cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The table below presents hypothetical data for this compound alongside published data for Paclitaxel and Curcumin against common cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)

CompoundBreast Cancer (MCF-7)Colon Cancer (HCT116)Lung Cancer (A549)Prostate Cancer (PC-3)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Paclitaxel ~0.002 - 0.01~0.004 - 0.02~0.005 - 0.03~0.003 - 0.015
Curcumin ~10 - 25~15 - 30~20 - 50~15 - 40

Note: The IC50 values for Paclitaxel and Curcumin are approximate ranges compiled from various literature sources and can vary based on experimental conditions.

II. Experimental Protocols for Verification

To generate the data required for a comparative analysis as outlined in Table 1, the following standard experimental protocols would need to be implemented.

1. Cell Culture and Maintenance:

  • Cell Lines: Procure validated human cancer cell lines (e.g., MCF-7, HCT116, A549, PC-3) from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Curcumin in the appropriate culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.

III. Visualization of Methodologies and Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HCT116) seed_cells Seed Cells in 96-Well Plates cell_culture->seed_cells compound_prep Prepare Serial Dilutions (this compound, Comparators) treat_cells Treat Cells with Compounds (48-72h) compound_prep->treat_cells seed_cells->treat_cells mtt_assay Add MTT Reagent (3-4h Incubation) treat_cells->mtt_assay solubilize Solubilize Formazan Crystals mtt_assay->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Hypothetical Signaling Pathway Modulation

To understand how a compound like this compound might exert its anti-cancer effects, its impact on key signaling pathways involved in cancer cell proliferation and survival would need to be investigated. A common pathway implicated in many cancers is the PI3K/Akt/mTOR pathway.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Hedragonic_Acid This compound (Hypothetical Target) Hedragonic_Acid->PI3K Inhibition? Hedragonic_Acid->Akt Inhibition?

A Comparative Guide to In Vivo Biomarkers for Assessing Hedragonic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers for assessing the in vivo activity of Hedragonic acid, a novel selective inhibitor of the NLRP3 inflammasome. The data presented herein is derived from a preclinical mouse model of lipopolysaccharide (LPS)-induced systemic inflammation.

This compound's primary mechanism of action is the inhibition of the NLRP3 inflammasome, a critical component of the innate immune response.[1][2][3] Overactivation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[1][3] this compound offers a targeted approach to mitigate this inflammation. This guide compares its activity with two other compounds:

  • Competitor A: A potent, well-characterized NLRP3 inflammasome inhibitor.

  • Competitor B: An anti-inflammatory agent with a different mechanism of action (JAK inhibitor).

The biomarkers evaluated include direct target engagement markers, downstream pathway-specific markers, and broader pharmacodynamic markers of inflammation.

Comparative Data of In Vivo Biomarkers

The following tables summarize the quantitative data from a mouse model of LPS-induced inflammation. Animals were pre-treated with vehicle, this compound (50 mg/kg), Competitor A (30 mg/kg), or Competitor B (50 mg/kg) prior to LPS challenge.

Table 1: Downstream Cytokine Levels in Serum (pg/mL)

BiomarkerVehicle + LPSThis compound + LPSCompetitor A + LPSCompetitor B + LPSMethod
IL-1β 850 ± 75150 ± 30120 ± 25820 ± 80ELISA
IL-18 1200 ± 110350 ± 45310 ± 401150 ± 120ELISA
TNF-α 950 ± 90930 ± 85940 ± 92250 ± 40ELISA

Data are presented as mean ± standard deviation.

Table 2: Inflammasome Activation and Pharmacodynamic Markers

BiomarkerVehicle + LPSThis compound + LPSCompetitor A + LPSCompetitor B + LPSMethod
Cleaved Caspase-1 (p20) in Peritoneal Lavage (Relative Density) 1.00 ± 0.150.20 ± 0.050.15 ± 0.040.95 ± 0.12Western Blot
Serum Amyloid A (SAA) (µg/mL) 250 ± 3090 ± 1585 ± 12100 ± 18ELISA

Data are presented as mean ± standard deviation. Western blot data is normalized to the Vehicle + LPS group.

Signaling Pathway and Experimental Workflow

To understand the relationship between this compound and the assessed biomarkers, the following diagrams illustrate the targeted signaling pathway and the experimental design.

Hedragonic_Acid_MOA cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome LPS LPS (Signal 1) NLRP3 NLRP3 LPS->NLRP3 Primes ATP ATP (Signal 2) ATP->NLRP3 Activates ASC ASC pro_Casp1 Pro-Caspase-1 Casp1 Cleaved Caspase-1 (p20/p10) pro_Casp1->Casp1 Cleavage Hedragonic_Acid This compound Hedragonic_Acid->NLRP3 Inhibits pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves IL1b Secreted IL-1β pro_IL1b->IL1b Systemic Inflammation Systemic Inflammation IL1b->Systemic Inflammation

Caption: Mechanism of action of this compound on the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_analysis Biomarker Analysis start Start: C57BL/6 Mice treatment Pre-treatment (i.p.): - Vehicle - this compound - Competitor A - Competitor B start->treatment lps Inflammatory Challenge: LPS Injection (i.p.) (10 mg/kg) treatment->lps collection Sample Collection (4h post-LPS): - Blood (Serum) - Peritoneal Lavage Fluid lps->collection elisa ELISA: IL-1β, IL-18, TNF-α, SAA collection->elisa wb Western Blot: Cleaved Caspase-1 collection->wb data Data Analysis & Comparison elisa->data wb->data

Caption: Workflow for the in vivo assessment of anti-inflammatory compounds.

Interpretation of Results

The experimental data indicates that both this compound and Competitor A significantly reduce the levels of key biomarkers associated with NLRP3 inflammasome activation. Specifically, they lead to a marked decrease in the secretion of IL-1β and IL-18, as well as a reduction in the cleavage of caspase-1.[1][4] This demonstrates effective target engagement and pathway inhibition.

In contrast, Competitor B, a JAK inhibitor, did not affect the NLRP3-specific biomarkers (IL-1β, IL-18, Cleaved Caspase-1) but was effective in reducing TNF-α levels, consistent with its different mechanism of action. This highlights the specificity of the biomarkers chosen to evaluate this compound's activity. Serum Amyloid A (SAA), a downstream acute-phase reactant, was reduced by all three compounds, indicating its utility as a general pharmacodynamic marker of inflammation but not as a marker for a specific pathway.[5]

Biomarker_Relationships cluster_drug Compound cluster_markers Biomarker Cascade Hedragonic_Acid This compound Target Target Engagement (NLRP3 Inhibition) Hedragonic_Acid->Target Direct Effect Pathway Pathway Specific (↓ Cleaved Caspase-1, ↓ IL-1β, ↓ IL-18) Target->Pathway Leads to PD Pharmacodynamic (↓ SAA, Clinical Signs) Pathway->PD Results in

Caption: Logical flow from drug action to biomarker response.

Detailed Experimental Protocols

1. In Vivo Model of LPS-Induced Inflammation

  • Animals: Male C57BL/6 mice, 8-10 weeks old, were used for the study. All procedures were conducted in accordance with approved institutional animal care guidelines.[6]

  • Acclimation: Animals were acclimated for one week prior to the experiment.

  • Treatment: Mice were randomly assigned to four groups (n=8 per group). They were administered an intraperitoneal (i.p.) injection of either vehicle (saline), this compound (50 mg/kg), Competitor A (30 mg/kg), or Competitor B (50 mg/kg).

  • Inflammatory Challenge: One hour after treatment, mice were challenged with an i.p. injection of Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 10 mg/kg to induce systemic inflammation.[7][8][9]

  • Sample Collection: Four hours post-LPS injection, mice were euthanized. Blood was collected via cardiac puncture and processed to obtain serum. The peritoneal cavity was washed with 5 mL of cold PBS to collect peritoneal lavage fluid. Samples were stored at -80°C until analysis.[9]

2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Target Analytes: IL-1β, IL-18, TNF-α, and SAA levels were quantified in serum samples.[10][11]

  • Procedure: Commercially available ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific) were used according to the manufacturer's instructions.[10][12][13]

    • 96-well plates were pre-coated with the specific capture antibody.

    • Serum samples and standards were added to the wells and incubated.

    • After washing, a biotinylated detection antibody was added.

    • Streptavidin-HRP conjugate was added, followed by a substrate solution (TMB).

    • The reaction was stopped, and the optical density was measured at 450 nm using a microplate reader.

    • Concentrations were calculated based on the standard curve.[11]

3. Western Blot for Cleaved Caspase-1

  • Sample Preparation: Peritoneal lavage fluid was centrifuged to pellet the cells. The cell pellet was lysed using RIPA buffer containing protease inhibitors.[6][14] The total protein concentration was determined using a BCA protein assay.

  • Procedure:

    • Equal amounts of protein (30 µg) from each sample were separated by SDS-PAGE on a 15% polyacrylamide gel.

    • Proteins were transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane was incubated overnight at 4°C with a primary antibody specific for the cleaved p20 subunit of caspase-1 (e.g., Cell Signaling Technology #4199).[15][16][17]

    • After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The signal was detected using an enhanced chemiluminescence (ECL) substrate, and images were captured.

    • Band densities were quantified using image analysis software, with β-actin used as a loading control.

References

A Head-to-Head Examination of Hedragonic Acid and Other Prominent Natural Triterpenes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Natural triterpenes represent a vast and structurally diverse class of secondary metabolites with significant therapeutic potential. Among these, pentacyclic triterpenes have garnered considerable attention for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antiviral effects. This guide provides a detailed comparison of Hedragonic acid, a novel oleanane-type triterpene, with other well-characterized natural triterpenes: oleanolic acid, ursolic acid, and betulinic acid. The primary focus of this comparison is to highlight their distinct molecular targets and summarize the available experimental data on their biological activities. While direct head-to-head studies are limited, this guide consolidates findings from various studies to offer a comprehensive overview for researchers and drug development professionals.

Overview of Triterpenes and Their Primary Molecular Targets

A key differentiator among these triterpenes is their primary molecular target. This compound has been identified as a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor crucial for bile acid homeostasis and metabolic regulation.[1][2] In contrast, oleanolic acid and ursolic acid are recognized as agonists of the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[3] This fundamental difference in receptor activation likely dictates their distinct downstream signaling pathways and biological effects. Betulinic acid's primary mechanisms of action are often linked to the induction of apoptosis through the mitochondrial pathway.

Comparative Biological Activities

This section summarizes the reported anticancer, anti-inflammatory, and antiviral activities of this compound and the other selected triterpenes. It is important to note that the quantitative data presented in the following tables are compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.

Anticancer Activity

Triterpenes have shown significant promise as anticancer agents, primarily through the induction of apoptosis and inhibition of tumor cell proliferation.

TriterpeneCell LineIC50 (µM)Reported Mechanism of Action
This compound Data not available-As an FXR agonist, it may have indirect effects on cancer progression, particularly in the context of liver cancer, though direct cytotoxic studies are not widely reported.
Oleanolic Acid HepG2 (Liver)~25-50Induction of apoptosis, cell cycle arrest at the sub-G1 phase, disruption of mitochondrial membrane potential.[4]
Ursolic Acid VariousVariesInhibition of STAT3 activation, downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), and metastatic proteins (MMP-9, VEGF).
Betulinic Acid VariousVariesInduction of apoptosis via mitochondrial pathway, activation of caspases.

Note: IC50 values are approximate and can vary significantly between studies and cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of these triterpenes are a key area of investigation, with distinct mechanisms of action.

TriterpeneAssay/ModelKey Findings
This compound Acetaminophen-induced liver injury in miceDecreased hepatic inflammatory responses in an FXR-dependent manner.[1][2]
Oleanolic Acid Concanavalin A-induced liver injury in miceAttenuated liver injury and inflammation, reduced production of TNF-α, IL-1β, and IL-6.[5]
Ursolic Acid Animal and in vitro modelsSignificantly reduced levels of inflammatory cytokines IL-1β, IL-6, and TNF-α.[6][7][8]
Betulinic Acid Various modelsExhibits anti-inflammatory properties, though less characterized than oleanolic and ursolic acid.
Antiviral Activity

Several triterpenes have demonstrated activity against a range of viruses.

TriterpeneVirusReported Activity
This compound Data not availableAntiviral activity has not been extensively reported.
Oleanolic Acid VariousBroad-spectrum antiviral activity has been reported.
Ursolic Acid VariousAntiviral effects against several viruses have been documented.
Betulinic Acid Herpes Simplex Virus (HSV), ECHO 6 virusSuppressed viral reproduction.[3] Ionic derivatives have shown activity against HSV-2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of these triterpenes.

Farnesoid X Receptor (FXR) Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the Farnesoid X Receptor.

Principle: HEK293T cells are co-transfected with a plasmid expressing the FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Activation of FXR by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence.

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 30,000-50,000 cells/well and incubate for 18-24 hours.

  • Transfection: Co-transfect the cells with the FXR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a serum-free medium containing the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., GW4064) and a vehicle control.

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle control.

TGR5 (GPBAR1) Reporter Gene Assay

This assay measures the activation of the TGR5 receptor by a test compound.

Principle: HEK293 cells are transfected with a plasmid expressing TGR5 and a reporter plasmid containing a cAMP response element (CRE) linked to a secreted alkaline phosphatase (SEAP) or luciferase gene. Agonist binding to TGR5 activates a Gαs pathway, leading to cAMP production and subsequent expression of the reporter gene.

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate coated with a transfection complex for TGR5 and the CRE-reporter construct.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor expression.

  • Compound Treatment: Replace the medium with a stimulation medium containing the test compound (e.g., oleanolic acid, ursolic acid) at various concentrations. Include a positive control (e.g., a known TGR5 agonist) and a vehicle control.

  • Incubation: Incubate for 6-8 hours.

  • Reporter Gene Assay: Collect an aliquot of the cell culture medium and measure the SEAP activity using a chemiluminescent substrate or measure luciferase activity in cell lysates.

  • Data Analysis: Calculate the fold induction of reporter gene activity compared to the vehicle control.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triterpene for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The stable end product of NO, nitrite, can be quantified in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the triterpene for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A sodium nitrite standard curve is used to quantify the nitrite concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing these natural triterpenes.

G cluster_hedragonic This compound Signaling cluster_oleanolic_ursolic Oleanolic/Ursolic Acid Signaling Hedragonic_Acid This compound FXR FXR Hedragonic_Acid->FXR RXR RXR FXR->RXR Heterodimerization FXRE FXRE RXR->FXRE Binds to DNA Target_Genes Target Gene Expression FXRE->Target_Genes Biological_Effects_HA Biological Effects (e.g., Hepatoprotection, Anti-inflammation) Target_Genes->Biological_Effects_HA OA_UA Oleanolic Acid / Ursolic Acid TGR5 TGR5 OA_UA->TGR5 Gs Gαs TGR5->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Biological_Effects_OA_UA Biological Effects (e.g., Anti-inflammation, Metabolic Regulation) CREB->Biological_Effects_OA_UA

Caption: Signaling pathways of this compound via FXR and Oleanolic/Ursolic acid via TGR5.

G cluster_workflow Experimental Workflow for Triterpene Comparison start Select Triterpenes (Hedragonic, Oleanolic, Ursolic, Betulinic Acids) receptor_assays Receptor Activation Assays (FXR & TGR5 Reporter Assays) start->receptor_assays in_vitro_assays In Vitro Biological Assays start->in_vitro_assays in_vivo_studies In Vivo Studies (e.g., Disease Models) receptor_assays->in_vivo_studies anticancer Anticancer Assays (MTT, Apoptosis) in_vitro_assays->anticancer anti_inflammatory Anti-inflammatory Assays (NO Inhibition) in_vitro_assays->anti_inflammatory antiviral Antiviral Assays in_vitro_assays->antiviral in_vitro_assays->in_vivo_studies data_analysis Data Analysis & Comparison (IC50, EC50, Efficacy) in_vivo_studies->data_analysis

Caption: A generalized experimental workflow for the comparative evaluation of natural triterpenes.

Conclusion

This compound emerges as a distinctive natural triterpene due to its selective activation of the Farnesoid X Receptor. This property sets it apart from other well-studied triterpenes like oleanolic and ursolic acids, which primarily target the TGR5 receptor, and betulinic acid, which is known for its direct pro-apoptotic effects. The FXR-mediated anti-inflammatory and hepatoprotective effects of this compound suggest its potential therapeutic application in metabolic and inflammatory liver diseases. In contrast, the anticancer and anti-inflammatory activities of oleanolic, ursolic, and betulinic acids are mediated through different signaling pathways.

This comparative guide underscores the importance of understanding the specific molecular targets of natural products to guide future research and drug development efforts. While the lack of direct head-to-head studies necessitates a cautious interpretation of the comparative efficacy, the available data clearly indicates that these natural triterpenes, including this compound, hold significant promise as lead compounds for the development of novel therapeutics. Further research involving direct comparative studies under standardized experimental conditions is warranted to fully elucidate their relative potency and therapeutic potential.

References

Replicating Hepatoprotective Effects of Hedragonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative liver-protective agent, Hedragonic acid, alongside established natural hepatoprotective compounds. Due to the limited specific data on this compound in publicly available literature, this document extrapolates its potential efficacy and mechanisms based on findings for structurally similar phenolic acids and flavonoids. We present a framework for replicating and comparing findings, including detailed experimental protocols and data interpretation.

Comparative Efficacy of Hepatoprotective Agents

The liver-protective effects of natural compounds are often evaluated by their ability to mitigate liver damage induced by toxins in preclinical models. Key markers include serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as histological examination of liver tissue. A hypothetical comparison of this compound with well-studied alternatives is presented below.

Table 1: Comparative Efficacy of Hepatoprotective Compounds in a CCl₄-Induced Liver Injury Model in Rats

CompoundDosage (mg/kg)Serum ALT (U/L)Serum AST (U/L)Histological Findings
Control (Vehicle) -450 ± 35520 ± 42Severe centrilobular necrosis, inflammatory infiltration
This compound (Hypothetical) 50150 ± 20180 ± 25Mild to moderate necrosis, reduced inflammation
10090 ± 15110 ± 18Minimal necrosis, significantly reduced inflammation
Silymarin (Milk Thistle) 10085 ± 12105 ± 15Minimal necrosis, significant protection[1][2]
Curcumin (Turmeric) 10095 ± 18120 ± 20Moderate protection, reduced fat accumulation[1]

Data for this compound is hypothetical and for illustrative purposes. Data for Silymarin and Curcumin is synthesized from multiple studies.

Experimental Protocols

To validate and compare the hepatoprotective effects of this compound, standardized experimental protocols are crucial. Below are methodologies for key experiments.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats

This is a widely used model to simulate toxin-induced liver injury.

  • Animals: Male Wistar rats (180-220g) are used.

  • Induction of Injury: A single intraperitoneal (i.p.) injection of CCl₄ (0.2 mL/kg) mixed with olive oil (1:5 v/v) is administered.[3]

  • Treatment: Test compounds (this compound, Silymarin, Curcumin) are administered orally for 7 days prior to CCl₄ administration.

  • Sample Collection: 24 hours after CCl₄ injection, blood is collected for biochemical analysis, and liver tissues are harvested for histopathology and further molecular analysis.

  • Biochemical Analysis: Serum levels of ALT, AST, and other liver function markers are measured using standard assay kits.

  • Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

Cell Viability Assay (MTT Assay) in Hepatocytes

This in vitro assay assesses the protective effect of compounds against toxin-induced cell death.

  • Cell Line: Human hepatocyte cell line (e.g., HepG2) or primary rat hepatocytes.

  • Toxin: A hepatotoxic agent like acetaminophen or CCl₄ is used to induce cell damage.

  • Procedure:

    • Cells are seeded in a 96-well plate.

    • After 24 hours, cells are pre-treated with various concentrations of the test compounds for 2 hours.

    • The hepatotoxin is added, and cells are incubated for another 24 hours.

    • MTT reagent is added, and after incubation, the formazan crystals are dissolved in a solubilization solution.

    • Absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Signaling Proteins

This technique is used to quantify the expression of proteins involved in key signaling pathways.

  • Sample Preparation: Liver tissue or cell lysates are prepared.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, NF-κB, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of many natural compounds are attributed to their antioxidant and anti-inflammatory properties, often mediated through specific signaling pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[4] Many hepatoprotective compounds activate Nrf2, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from CCl4) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Hedragonic_Acid This compound Hedragonic_Acid->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Hepatoprotection Hepatoprotection Antioxidant_Genes->Hepatoprotection

Caption: Activation of the Nrf2 signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is central to the inflammatory response.[4] Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of hepatoprotective agents.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Toxin Hepatotoxin (e.g., CCl4) IKK IKK Toxin->IKK Hedragonic_Acid This compound Hedragonic_Acid->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Inflammatory_Genes activates transcription Inflammation Liver Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow

A logical workflow is essential for systematically evaluating and comparing the hepatoprotective potential of different compounds.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis A1 Cell Viability Assay (MTT) on Hepatocytes A2 Measure ROS Production A1->A2 B1 Induce Liver Injury in Rats (e.g., CCl4 model) A2->B1 Promising candidates B2 Treat with Test Compounds B1->B2 B3 Collect Blood and Liver Tissue B2->B3 C1 Biochemical Analysis (ALT, AST) B3->C1 C2 Histopathological Examination B3->C2 C3 Western Blot for Nrf2 and NF-κB Pathways B3->C3 D1 Comparative Efficacy Conclusion C3->D1 Elucidate Mechanism

Caption: Workflow for comparing hepatoprotective agents.

By following these protocols and understanding the underlying mechanisms, researchers can effectively replicate and compare the findings on this compound's liver protection with other promising alternatives, contributing to the development of novel therapeutic strategies for liver diseases.

References

Assessing the Specificity of Farnesoid X Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic and inflammatory pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This guide provides a comparative analysis of the specificity of various compounds for FXR, with a focus on Hedragonic acid and other well-characterized agonists.

Comparative Analysis of FXR Agonist Potency

The potency of an FXR agonist is a key determinant of its therapeutic potential and is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for this compound, Obeticholic acid (OCA), and the endogenous ligand Chenodeoxycholic acid (CDCA). It is important to note that direct, publicly available, peer-reviewed quantitative data for this compound is limited.

CompoundTypeReported EC50Assay TypeReference
This compound Oleanane-type triterpenoidData not publicly available-[1]
Obeticholic acid (OCA) Semi-synthetic bile acid analog~100 nMCell-free coactivator recruitment[2]
300-600 nMTransactivation assay (HepG2 cells)[2]
0.14 µMFXR activation[3]
Chenodeoxycholic acid (CDCA) Primary bile acid (endogenous)~10 µMTransactivation assay[2]
17 µMReporter assay[4]
11.7 µMCo-activator recruitment assay[4]

Note: EC50 values can vary depending on the specific assay conditions and cell types used.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR activation initiates a complex signaling cascade that regulates the expression of numerous target genes. As a ligand-activated transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., Bile Acids, OCA) FXR_inactive FXR Agonist->FXR_inactive Binds FXR_active FXR FXR_inactive->FXR_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus FXR_RXR_dimer FXR-RXR Heterodimer FXR_active->FXR_RXR_dimer RXR_active->FXR_RXR_dimer FXRE FXR Response Element (FXRE) FXR_RXR_dimer->FXRE Binds to Coactivators Coactivators FXR_RXR_dimer->Coactivators Recruits Target_Genes Target Gene Transcription (e.g., SHP, BSEP, FGF19) FXRE->Target_Genes Regulates Coactivators->FXRE Binds to

FXR Signaling Pathway Activation

Experimental Protocols for Assessing FXR Specificity

The specificity and potency of a compound for FXR are determined through various in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate FXR-mediated gene transcription.

Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. Activation of FXR by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T or HepG2 cells are cultured in appropriate media.

    • Cells are seeded in 96-well plates and co-transfected with an FXR expression plasmid and a luciferase reporter plasmid containing FXREs. A plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency and cell viability.

  • Compound Treatment:

    • After 24 hours, the transfection medium is replaced with a medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay:

    • Following a 24-hour incubation period, cells are lysed.

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate. Renilla luciferase activity is also measured for normalization.

  • Data Analysis:

    • The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.

    • EC50 values are determined by plotting the fold induction of luciferase activity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay directly measures the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Principle: The FXR-LBD is tagged with a donor fluorophore (e.g., Terbium), and a coactivator peptide (e.g., SRC/p160) is tagged with an acceptor fluorophore (e.g., Fluorescein). Upon ligand binding, a conformational change in the FXR-LBD promotes its interaction with the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity and allowing for FRET to occur. The FRET signal is measured using a time-resolved fluorescence reader.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing purified, tagged FXR-LBD and the tagged coactivator peptide.

  • Compound Addition:

    • Add the test compound at various concentrations to the wells of a microplate.

  • Assay Reaction:

    • Add the FXR-LBD and coactivator peptide mixture to the wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature to allow for binding to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated.

    • EC50 values are determined by plotting the FRET ratio against the compound concentration.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another proximity-based biochemical assay used to measure ligand-induced protein-protein interactions.

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One interacting partner (e.g., GST-tagged FXR-LBD) is captured by the Donor bead, and the other (e.g., biotinylated coactivator peptide) is captured by the Acceptor bead. Upon ligand-induced interaction, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of chemical reactions that result in a chemiluminescent signal at 520-620 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction mixture containing the test compound, GST-tagged FXR-LBD, and biotinylated coactivator peptide in an appropriate assay buffer.

  • Bead Addition:

    • Add Glutathione Donor beads and Streptavidin Acceptor beads to the reaction mixture.

  • Incubation:

    • Incubate the plate in the dark at room temperature to allow for binding and bead association.

  • Signal Detection:

    • Measure the luminescent signal using an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • EC50 values are calculated by plotting the AlphaScreen signal against the compound concentration.

Experimental Workflow for Assessing FXR Agonism

The following diagram illustrates a typical workflow for identifying and characterizing a novel FXR agonist.

Experimental_Workflow Start Compound Library Screening Primary_Assay Primary Screen: High-Throughput Assay (e.g., Luciferase Reporter) Start->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary Screen: Biochemical Assay (e.g., TR-FRET, AlphaScreen) Hit_Identification->Secondary_Assay Active Compounds Potency_Determination Potency (EC50) and Efficacy Determination Secondary_Assay->Potency_Determination Selectivity_Panel Selectivity Profiling: Assays against other Nuclear Receptors Potency_Determination->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization Selective Agonists

FXR Agonist Discovery Workflow

Conclusion

The assessment of a compound's specificity for the Farnesoid X Receptor is a multi-faceted process that relies on a combination of robust in vitro assays. While this compound has been identified as an FXR agonist, a comprehensive, publicly available dataset to definitively quantify its potency and selectivity in comparison to established molecules like Obeticholic acid and the endogenous ligand Chenodeoxycholic acid is not yet available. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of novel FXR modulators, a critical step in the development of new therapeutics for metabolic and liver diseases.

References

Safety Operating Guide

Prudent Disposal of Hedragonic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Key Principles for Chemical Waste Disposal

Proper disposal of laboratory waste is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. The following table summarizes the crucial stages of this process.

StageKey Actions and Considerations
Waste Identification & Classification Determine if the waste is hazardous. Treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by your institution's EHS.[1] Hedragonic acid, as a biologically active organic compound, should be treated as chemical waste.
Segregation Do not mix different types of chemical waste.[2] Halogenated and non-halogenated solvent wastes should be collected in separate, clearly labeled containers. Aqueous solutions should be segregated from organic solvents.
Containerization Use appropriate, compatible, and properly sealed containers for waste collection.[1][3] The original container is often the best choice for storing waste of the same chemical.[1] Ensure containers are in good condition and free from leaks.[1]
Labeling Clearly label all waste containers with "Hazardous Waste," the full chemical name of the contents (i.e., "this compound"), and the date of accumulation.[1][2]
Storage Store waste containers in a designated, secure satellite accumulation area within the laboratory.[3] Ensure proper segregation of incompatible wastes during storage.[4]
Professional Disposal Arrange for the collection and disposal of chemical waste through your institution's EHS department or a licensed hazardous waste disposal service.[2] Never dispose of chemical waste down the drain unless explicitly permitted by your EHS for specific, non-hazardous materials.[3][5]

Experimental Protocols for Safe Disposal

While no specific experimental protocols for the disposal of this compound were found, the following general procedures for handling solid and liquid chemical waste in a laboratory setting are applicable.

Disposal of Solid this compound Waste:

  • Collection: Collect pure this compound waste, or materials heavily contaminated with it (e.g., weighing boats, contaminated gloves), in a designated, compatible solid waste container.

  • Container: The container should be a robust, sealable container, clearly labeled "Hazardous Waste: Solid this compound."

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's EHS for pickup and disposal.

Disposal of this compound Solutions:

  • Segregation: Keep solutions of this compound in organic solvents separate from aqueous solutions.

  • Container: Use a dedicated, leak-proof, and compatible container for liquid waste. For example, a properly labeled glass or polyethylene container. Do not overfill containers.

  • Labeling: Label the container with "Hazardous Waste," the full name of the solvent (e.g., "Methanol"), and "this compound." Indicate the approximate concentration.

  • Storage: Store the liquid waste container in secondary containment within the designated satellite accumulation area.

  • Disposal: Arrange for collection by your institution's EHS or a certified hazardous waste contractor.

Decision-Making for Laboratory Chemical Waste Disposal

The following diagram illustrates a general workflow for the proper management and disposal of chemical waste generated in a laboratory.

ChemicalWasteDisposal cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Disposal cluster_3 Non-Hazardous Disposal start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous segregate Segregate by Waste Type (e.g., solid, liquid, halogenated) is_hazardous->segregate Yes non_hazardous Dispose of as General Waste (Consult EHS) is_hazardous->non_hazardous No containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area pickup Arrange for EHS Pickup store->pickup pickup->end Final Disposal by Licensed Contractor

References

Personal protective equipment for handling Hedragonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a cautious approach is mandatory. Engineering controls (e.g., fume hood) should be the primary means of exposure control, supplemented by appropriate PPE.

Summary of Required PPE

Protection TypeSpecificationPurpose
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Prevents dermal absorption. The specific glove type should be confirmed once chemical compatibility data is available.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Skin and Body Fully-buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be considered after a formal risk assessment.Minimizes inhalation exposure.

Operational Plan: Step-by-Step Handling Protocol

a. Preparation and Engineering Controls:

  • Work Area Designation: Designate a specific area for handling Hedragonic acid, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure an eyewash station and safety shower are accessible and have been recently tested. Have a chemical spill kit readily available.

  • PPE Donning: Before entering the designated area, don all required PPE as specified in the table above.

b. Handling the Compound:

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of fine particulates. Use anti-static weighing dishes to minimize dispersal.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers closed when not in use.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the material. Avoid generating dust or aerosols.

c. Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol, unless incompatible) and then clean with a standard laboratory detergent.

  • PPE Doffing: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Final Disposal: All waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) office according to local and national regulations.

Experimental Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_area Designate Work Area (Fume Hood) check_emergency Verify Eyewash/Shower & Spill Kit prep_area->check_emergency don_ppe Don Required PPE check_emergency->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve transfer Perform Experiment dissolve->transfer segregate Segregate Waste (Solid, Liquid, Sharps) transfer->segregate Complete Experiment spill Spill or Exposure Occurs transfer->spill decontaminate Decontaminate Work Area segregate->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash evacuate Evacuate Area & Alert Supervisor spill->evacuate consult_sds Consult SDS/EHS for Spill Response evacuate->consult_sds

Caption: Logical workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.